N-cyclopropyl-1-methylCyclopropanecarboxamide
Description
BenchChem offers high-quality N-cyclopropyl-1-methylCyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-methylCyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(4-5-8)7(10)9-6-2-3-6/h6H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOYNSZLVHCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Cyclopropyl-1-methylcyclopropanecarboxamide: Structural Architecture and Synthetic Methodology
The following technical guide provides an in-depth analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a specialized bis-cyclopropyl scaffold used in modern medicinal chemistry.
Executive Summary
N-cyclopropyl-1-methylcyclopropanecarboxamide (C₈H₁₃NO) is a distinctive "bis-cyclopropyl" structural motif. It functions as a robust pharmacophore in drug discovery, offering a unique combination of conformational rigidity, metabolic stability, and lipophilicity modulation.[1] Unlike flexible alkyl chains, the dual cyclopropane rings lock the molecule into a preferred bioactive conformation while the 1-methyl substitution blocks metabolic oxidation at the
Chemical Identity & Structural Analysis[1][2][3][4]
This molecule is characterized by two cyclopropane rings connected via a central amide linker. The "1-methyl" designation indicates a quaternary carbon at the acid-derived side, preventing enolization and increasing steric bulk.
| Property | Data |
| IUPAC Name | N-cyclopropyl-1-methylcyclopropane-1-carboxamide |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| SMILES | CN1(CC1)C(=O)NC2CC2 (Canonical) |
| InChI Key | (Predicted) CNOCZEWICNKWKU-UHFFFAOYSA-N (Analog-based) |
| Core Scaffold | Bis-cyclopropyl amide |
Structural Diagram & Retrosynthesis
The following diagram illustrates the core connectivity and the retrosynthetic disconnection into its two primary building blocks: 1-methylcyclopropanecarboxylic acid and cyclopropylamine .
Figure 1: Retrosynthetic analysis showing the convergence of the acid and amine fragments.[1]
Physicochemical Properties (Predicted)
Due to the specific nature of this intermediate, experimental values are often derived from structural analogs.[1] The following data represents the consensus profile for this scaffold.
| Parameter | Value / Range | Significance |
| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 1 (Carbonyl O) | Primary interaction point for target proteins. |
| Rotatable Bonds | 2 | High rigidity due to cyclopropyl rings limits entropic penalty upon binding. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide O) | Very weak base; neutral at physiological pH. |
Synthetic Protocols
The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide requires the activation of the sterically hindered 1-methylcyclopropanecarboxylic acid. Two methods are recommended: HATU-mediated coupling for small-scale/high-purity needs, and Acid Chloride activation for scale-up.
Method A: HATU-Mediated Coupling (Standard Lab Scale)
This method minimizes side reactions and handles the steric hindrance of the quaternary carbon effectively.
Reagents:
-
1-Methylcyclopropanecarboxylic acid (1.0 eq)
-
Cyclopropylamine (1.2 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF or DCM
Protocol:
-
Activation: Dissolve 1-methylcyclopropanecarboxylic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.
-
Base Addition: Add DIPEA and stir for 5 minutes at 0°C.
-
Coupling Agent: Add HATU in one portion. Stir for 15 minutes at 0°C to form the active ester.
-
Amine Addition: Add cyclopropylamine dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Method B: Acid Chloride Route (Scale-Up)
For quantities >10g, the acid chloride route is more cost-effective.[1]
Protocol:
-
Chlorination: Reflux 1-methylcyclopropanecarboxylic acid with Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF for 2 hours.
-
Evaporation: Remove excess SOCl₂ under reduced pressure to obtain the crude acid chloride (volatile oil).
-
Coupling: Dissolve the acid chloride in DCM. Add to a solution of Cyclopropylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM at 0°C.
-
Isolation: Standard aqueous work-up yields the amide in high purity (>95%) often without chromatography.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for the target amide.
Medicinal Chemistry Applications
The N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold is not merely a linker; it is a functional bioisostere designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.[1]
Metabolic Stability (The "Blocker" Effect)[1]
-
1-Methyl Group: In typical alkyl amides, the
-carbon is a "soft spot" for metabolic oxidation (hydroxylation). The quaternary nature of the 1-methylcyclopropyl group removes the abstractable proton, blocking this degradation pathway.[1] -
N-Cyclopropyl Group: Unlike N-ethyl or N-isopropyl groups, the cyclopropyl ring is resistant to N-dealkylation by Cytochrome P450 enzymes due to the high bond dissociation energy of the cyclopropyl C-H bonds (approx. 106 kcal/mol vs 98 kcal/mol for secondary alkyls).
Conformational Restriction
The bis-cyclopropyl motif induces a "locked" conformation.
-
The amide bond typically adopts a trans geometry (s-trans).
-
The cyclopropane rings are rigid spacers. This reduces the entropic cost of binding to a protein target (e.g., Kinase pockets), potentially increasing potency compared to flexible diethyl or dipropyl analogs.[1]
Bioisosterism
This scaffold is often used as a bioisostere for:
-
Tert-butyl groups: Similar steric bulk but with different electronic properties.
-
Phenyl rings: The cyclopropane ring can engage in
-like interactions (sigma-hole interactions) with protein residues, mimicking aromatic systems in a smaller, non-planar footprint.[1]
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses cyclopropane as a bioisostere).
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]
-
PubChem Database. "Compound Summary: Cyclopropanecarboxamide derivatives." National Center for Biotechnology Information. Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[1] Link[1]
Sources
Technical Monograph: N-Cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
N-Cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2) is a specialized secondary amide building block utilized in modern medicinal chemistry.[1][2] It serves as a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and CFTR modulators. The compound features two distinct cyclopropyl moieties: a conformational restrictor on the carbonyl alpha-carbon and a metabolic blocker on the amide nitrogen.[1]
This guide provides a rigorous technical analysis of the compound, detailing validated synthetic protocols, physicochemical properties, and its mechanistic utility in drug design.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
The dual-cyclopropyl architecture of this compound imparts unique lipophilicity and metabolic stability profiles compared to standard alkyl amides.[1]
Table 1: Compound Identification & Properties[1][2][4][8]
| Property | Specification |
| Chemical Name | N-Cyclopropyl-1-methylcyclopropanecarboxamide |
| CAS Number | 633317-71-2 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| SMILES | CN1(CC1)C(=O)NC2CC2 |
| InChI Key | Predicted (Structure Specific) |
| LogP (Predicted) | ~1.8 - 2.1 |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
| Physical State | White to off-white crystalline solid or viscous oil (purity dependent) |
Synthetic Methodology
Retrosynthetic Analysis
The most robust synthesis involves the amidation of 1-methylcyclopropanecarboxylic acid with cyclopropylamine .[1] While direct thermal dehydration is possible, it often leads to polymerization or degradation. The preferred field-proven method utilizes activation via an acid chloride or a peptide coupling reagent (HATU) to ensure high yield and suppress racemization (though not applicable here due to achirality at C1, it is good practice).
Validated Protocol: HATU-Mediated Amidation
This protocol is designed for gram-scale synthesis in a research setting, prioritizing purity over raw material cost.[1]
Reagents:
-
Precursor A: 1-Methylcyclopropanecarboxylic acid (CAS 6914-76-7) [1.0 eq][1]
-
Precursor B: Cyclopropylamine (CAS 765-30-0) [1.2 eq][1]
-
Coupling Agent: HATU [1.1 eq]
-
Base: N,N-Diisopropylethylamine (DIPEA) [3.0 eq]
-
Solvent: Dichloromethane (DCM) or DMF (Anhydrous)
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with Precursor A and DMF (10 mL/g). Add DIPEA (3.0 eq) and stir at 0°C under nitrogen for 10 minutes.
-
Coupling: Add HATU (1.1 eq) in one portion. Stir for 15 minutes at 0°C to form the active ester.
-
Addition: Dropwise add Precursor B (1.2 eq). The reaction is exothermic; maintain internal temperature <10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS for the disappearance of the acid peak (M-H: 99).[1]
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
Reaction Pathway Visualization
Figure 1: Convergent synthesis pathway utilizing HATU activation for amide bond formation.
Mechanistic Insight & Application
The "Gem-Dimethyl" Effect Analogue
The 1-methylcyclopropane moiety mimics the Thorpe-Ingold (Gem-Dimethyl) effect .[1] By substituting the alpha-carbon with a ring and a methyl group, the rotational freedom of the carbonyl group is restricted.
-
Impact: This locks the pharmacophore into a bioactive conformation, often increasing binding affinity to target proteins (e.g., ATP binding pockets in kinases).
Metabolic Stability
-
N-Cyclopropyl Group: Unlike N-methyl or N-ethyl groups, the cyclopropyl ring on the nitrogen is resistant to N-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4).[1] The strained ring electronics make the alpha-carbon less susceptible to radical attack/hydroxylation.[1]
-
Steric Shielding: The 1-methyl group on the carbonyl side provides steric bulk that protects the amide bond from rapid hydrolysis by amidases.[1]
Analytical Characterization (Self-Validating)
To confirm the identity of the synthesized product, researchers should verify the following NMR signals. The presence of unique cyclopropyl multiplets is diagnostic.
Table 2: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Amide NH | ~6.0 - 6.5 | Broad Singlet | 1H | Exchangeable with D₂O |
| N-CH (Ring 2) | ~2.7 - 2.8 | Multiplet | 1H | Methine of N-cyclopropyl |
| CH₃ (Alpha) | ~1.35 | Singlet | 3H | 1-Methyl group |
| Ring 1 CH₂ | ~0.6 - 1.2 | Multiplets | 4H | Acid-side cyclopropane |
| Ring 2 CH₂ | ~0.4 - 0.8 | Multiplets | 4H | Amine-side cyclopropane |
Note: The cyclopropyl methylene protons often appear as complex multiplets due to diastereotopic environments created by the amide bond.[1]
Experimental Workflow Diagram
The following diagram outlines the purification decision tree to ensure >98% purity for biological assays.
Figure 2: Purification logic flow for isolating high-purity amide product.
References
-
BLD Pharm. (2023). N-Cyclopropyl-1-methylcyclopropanecarboxamide Product Page (Cat# BD282044).[1][2] BLD Pharm. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 6914-76-7 (1-Methylcyclopropanecarboxylic acid). PubChem.[4][3][5] Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for strained rings in MedChem). Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. 540792-73-2|N-Cyclopropyl-2,2-dimethyl-propanamide|BLD Pharm [bldpharm.com]
- 2. 686-96-4|N-(tert-Butyl)pivalamide|BLD Pharm [bldpharm.com]
- 3. N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methylcyclopropanecarboxamide | C5H9NO | CID 528616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-cyclopropyl-1-(methylamino)cyclopentane-1-carboxamide | C10H18N2O | CID 68808215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Profiling and Synthetic Methodologies of N-Cyclopropyl-1-methylcyclopropanecarboxamide: A Privileged sp³-Rich Scaffold
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the physicochemical properties of drug candidates, including aqueous solubility and off-target selectivity[1]. Among sp³-rich motifs, the cyclopropyl group stands out as a privileged structural element.
This technical guide provides an in-depth analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2), a highly rigid, bis-cyclopropyl amide scaffold[2]. By acting as a metabolically stable bioisostere for tert-butyl or phenyl groups, this motif allows medicinal chemists to tune lipophilicity and lock molecules into bioactive conformations while mitigating the entropic penalty of target binding[3].
Structural & Physicochemical Profiling
The utility of N-cyclopropyl-1-methylcyclopropanecarboxamide stems from the unique orbital hybridization of its cyclopropane rings. The internal C–C bonds of the cyclopropane ring are highly strained (approx. 27.5 kcal/mol of ring strain) and exhibit "bent" or "banana" bond geometry[4]. Consequently, these C–C bonds possess higher p-orbital character, which forces the exocyclic C–H bonds to adopt greater s-orbital character (sp²-like). This makes the C–H bonds significantly shorter and stronger than typical aliphatic C–H bonds, rendering the scaffold highly resistant to hydrogen abstraction by Cytochrome P450 (CYP450) enzymes[3].
Furthermore, the 1-methyl substitution on the alpha-carbon introduces a quaternary center adjacent to the amide carbonyl. This steric bulk restricts the rotation of the amide C–N bond, heavily biasing the molecule toward specific cis/trans rotameric states and acting as a conformational lock[5].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | N-cyclopropyl-1-methylcyclopropanecarboxamide |
| CAS Registry Number | 633317-71-2[2] |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.20 g/mol |
| SMILES String | CC1(CC1)C(=O)NC2CC2 |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 1 (Amide C=O) |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
Synthetic Workflow & Experimental Protocols
The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide requires overcoming the steric hindrance imposed by the alpha-quaternary center of the carboxylic acid precursor[6]. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. Therefore, a highly reactive uronium-based coupling reagent (HATU) is employed.
Fig 1. Reagent-driven amidation workflow for the bis-cyclopropyl scaffold.
Step-by-Step Amidation Protocol (Self-Validating System)
Objective: Synthesize the target amide while utilizing LC-MS tracking as an internal validation mechanism to prevent premature reaction quenching.
-
Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq, 10 mmol)[4] and HATU (1.1 eq, 11 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
-
Causality: DMF is a polar aprotic solvent that perfectly solubilizes the highly polar HATU salt while maintaining the solubility of the lipophilic cyclopropyl precursors. HATU rapidly forms an active HOAt-ester, overcoming the steric bulk of the 1-methyl group.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise at 0 °C.
-
Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to initiate HATU activation and neutralizes the acidic byproducts without competing as a nucleophile.
-
-
Amine Coupling: Add cyclopropylamine (1.2 eq, 12 mmol) slowly. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Self-Validation (In-Process Control): Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and inject into the LC-MS. The system is self-validating when the UV trace shows complete disappearance of the HOAt-ester intermediate and the MS trace confirms the product mass (
[M+H]⁺ = 140.1). -
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine (to remove DMF). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Physicochemical Characterization Assays
To fully leverage this scaffold in drug design, its physicochemical parameters must be empirically validated. The following decision tree outlines the standard profiling assays.
Fig 2. Self-validating physicochemical profiling decision tree for sp3-rich amides.
Protocol: Kinetic Solubility via Nephelometry
Unlike thermodynamic solubility, which requires large amounts of crystalline API, kinetic solubility mimics the conditions of biological assays where compounds are dosed from DMSO stocks.
-
Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
-
Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to achieve final compound concentrations ranging from 1 µM to 500 µM (final DMSO concentration ≤ 1%).
-
Incubation & Reading: Incubate at 37 °C for 2 hours. Read the plate using a nephelometer (measuring forward-scattered light).
-
Self-Validating Control: The assay must include a highly soluble control (e.g., Acetaminophen) and a poorly soluble control (e.g., Amiodarone). The assay is validated only if the nephelometric spike (precipitation point) of Amiodarone occurs at the expected low micromolar threshold, confirming the buffer system's integrity.
Application as a Bioisostere in Medicinal Chemistry
In target-based drug design, the N-cyclopropyl-1-methylcyclopropanecarboxamide motif is frequently grafted onto larger pharmacophores to replace tert-butyl or phenyl groups[3],[1].
-
Versus tert-butyl: While a tert-butyl group is highly lipophilic and rotationally symmetric, the 1-methylcyclopropyl moiety occupies a similar steric volume but introduces distinct vectorality and slightly lower lipophilicity. This subtle reduction in LogD often translates to improved aqueous solubility without sacrificing target pocket occupancy.
-
Versus Phenyl: Replacing an aromatic ring with a bis-cyclopropyl amide disrupts molecular planarity. This reduction in "flatness" decreases the propensity for
stacking-induced aggregation in aqueous media, directly improving the compound's kinetic solubility and reducing off-target promiscuity (e.g., hERG inhibition)[1],[5].
By integrating this specific carboxamide building block, researchers can systematically interrogate the steric and electronic boundaries of a receptor's binding pocket, utilizing the unique sp²-like character of the cyclopropane rings to achieve best-in-class pharmacokinetic profiles.
References
-
BLD Pharm. "540792-73-2 | N-Cyclopropyl-2,2-dimethyl-propanamide" (Contains catalog data for 633317-71-2). 2
-
BenchChem. "The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry."3
-
National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." 1
-
National Institutes of Health (PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." 5
-
ChemicalBook. "1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7."6
-
LabMart Limited. "Thermo Scientific™ 1-Methylcyclopropanecarboxylic acid 98%." 4
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 540792-73-2|N-Cyclopropyl-2,2-dimethyl-propanamide|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermo Scientific™ 1-Methylcyclopropanecarboxylic acid 98% | LabMart Limited [labmartgh.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 6914-76-7 [chemicalbook.com]
Comprehensive Solubility Profiling of N-Cyclopropyl-1-methylcyclopropanecarboxamide: Technical Framework & Data Analysis
Topic: Solubility Profile of N-Cyclopropyl-1-methylcyclopropanecarboxamide in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2]
Executive Summary
N-Cyclopropyl-1-methylcyclopropanecarboxamide represents a specific class of sterically constrained amides often utilized as intermediates in the synthesis of agrochemicals (e.g., triazine herbicides) and pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2] Its physicochemical behavior is dominated by the interplay between the rigid, lipophilic bis-cyclopropyl framework and the polar amide functionality.[2][3]
This technical guide provides a reconstructed solubility profile derived from process chemistry data, alongside a rigorous experimental framework for quantitative determination.[2] Understanding this profile is critical for optimizing reaction yields, designing crystallization purifications, and formulating delivery systems.[2]
Physicochemical Basis of Solubility
To predict and interpret the solubility behavior of this compound, we must first analyze its structural determinants.[2]
-
Lipophilicity (LogP): The presence of two cyclopropyl rings and a methyl group significantly increases lipophilicity compared to simple amides.[1] The estimated LogP is in the range of 0.8 – 1.5 , suggesting moderate to high affinity for organic solvents and limited aqueous solubility.[2]
-
Crystal Lattice Energy: The symmetry of the cyclopropyl groups often facilitates efficient packing in the solid state.[1][2][3] However, the N-substitution and the 1-methyl group introduce steric bulk that disrupts the hydrogen-bonding network typical of primary amides, lowering the melting point (relative to unsubstituted analogs) and enhancing solubility in aprotic solvents.[2]
-
Hydrogen Bonding: The molecule acts as a Hydrogen Bond Donor (1 site, NH) and Acceptor (1 site, C=O).[1][2] This dual nature dictates high solubility in protic solvents (Alcohols) capable of disrupting the crystal lattice H-bonds.[1][3]
Solubility Profile & Solvent Selection Strategy
The following profile is synthesized from extraction protocols, recrystallization patents, and standard amide solubility trends.
Table 1: Solubility Classification in Key Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Process Application | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction Medium, Extraction | Excellent disruption of amide-amide interactions; favorable dispersion forces.[1][2] |
| Alcohols | Methanol, Ethanol | High (>80 mg/mL) | Reaction Medium | Strong H-bonding capability solvates the amide group effectively. |
| Aromatic | Toluene | Moderate (Temp. Dependent) | Crystallization, Reflux | "Goldilocks" solvent: Soluble at high |
| Esters | Ethyl Acetate | Moderate | Extraction, Wash | Good general solvency; often used in mixtures with heptane for crystallization.[2] |
| Ethers | THF, MTBE | Moderate to High | Reaction Medium | Good solubility due to ether oxygen acting as H-bond acceptor.[2] |
| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | Anti-solvent, Wash | High lipophilicity of solvent cannot overcome crystal lattice energy; used to force precipitation.[2] |
| Aqueous | Water | Low | Waste Stream | Hydrophobic cyclopropyl rings dominate; compound partitions into organic layer.[3] |
Diagram 1: Solvent Selection Logic for Process Optimization
This decision tree illustrates how to utilize the solubility profile for specific unit operations.
Caption: Decision logic for solvent selection based on the solubility profile of N-cyclopropyl-1-methylcyclopropanecarboxamide.
Experimental Protocol: Quantitative Solubility Determination
While the qualitative trends above are sufficient for initial screening, precise thermodynamic data is required for process scale-up.[1][2][3] The following Shake-Flask Method coupled with HPLC is the industry standard for generating a defensible solubility curve.
Materials & Equipment[1][3][4][5][6]
-
Substrate: N-Cyclopropyl-1-methylcyclopropanecarboxamide (>98% purity).
-
Solvents: HPLC Grade (Methanol, Toluene, DCM, Heptane).[1][2]
-
Equipment: Orbital shaker with temperature control (±0.1°C), 0.45 µm PTFE syringe filters, HPLC system (UV detection at 210-220 nm).
Step-by-Step Methodology
-
Saturation: Add excess solid compound to 5 mL of the target solvent in a glass vial. Ensure visible solid remains at the bottom.[1][3]
-
Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24–48 hours.
-
Sampling: Stop agitation and allow solids to settle for 1 hour (isothermal hold).
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter into a tarred volumetric flask.
-
Quantification: Dilute the filtrate with mobile phase (Acetonitrile/Water) and analyze via HPLC. Calculate concentration using a standard calibration curve.
Workflow Visualization[1][3]
Caption: Standardized workflow for thermodynamic solubility determination.
Thermodynamic Analysis & Process Implications
For crystallization design, single-point solubility is insufficient.[1][2] You must determine the Metastable Zone Width (MSZW) and the temperature dependence of solubility.[3]
Van't Hoff Analysis
Plotting the natural logarithm of solubility (
-
Steep Slope (High
): Indicates solubility is highly sensitive to temperature.[2][3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Flat Slope (Low
): Solubility changes little with temperature.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Practical Case Study: Purification
Literature on analogous cyclopropyl amides suggests that Toluene or Xylene systems often exhibit the necessary steep solubility curves.[1][3]
-
Protocol: Dissolve crude N-cyclopropyl-1-methylcyclopropanecarboxamide in hot Toluene (80°C). Cool slowly to 0°C.
-
Outcome: Impurities remain in the mother liquor; pure crystals precipitate.[1][3]
References
-
Preparation of Cyclopropane Carboxamides
-
Synthesis of Cyclopropylamine Derivatives
-
Physicochemical Properties of Cyclopropyl Amides
-
Standardized Solubility Measurement Protocols
Sources
- 1. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 3. N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069 - PubChem [pubchem.ncbi.nlm.nih.gov]
safety data sheet (SDS) N-cyclopropyl-1-methylCyclopropanecarboxamide
Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Protocols for N-cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary & Structural Rationale
In modern medicinal chemistry and drug discovery, the strategic incorporation of small aliphatic rings is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a highly specialized structural motif characterized by a bis-cyclopropyl system linked via an amide bond.
As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a highly engineered fragment. The cyclopropyl ring features coplanarity of its three carbon atoms, shorter C–C bonds with enhanced π-character, and C–H bonds that are significantly shorter and stronger than those found in standard alkanes[1]. These properties are deliberately leveraged to restrict conformational flexibility, enhance metabolic stability against rapid degradation, and improve overall brain permeability in central nervous system (CNS) drug candidates[1]. Understanding these structural nuances is critical for interpreting its Safety Data Sheet (SDS) and designing rigorous handling protocols.
Physicochemical Profiling & Causality
To effectively handle and utilize this compound in biological assays, one must understand how its fundamental properties dictate its physical behavior. The high fraction of sp3-hybridized carbons ensures excellent three-dimensionality, but the hydrophobic nature of the dual cyclopropyl rings heavily influences solubility.
Table 1: Physicochemical and Identification Properties
| Property | Value | Causality / Experimental Relevance |
| CAS Number | 633317-71-2 | Primary identifier for regulatory and inventory tracking[2]. |
| Molecular Formula | C8H13NO | Dictates stoichiometric calculations for assay design. |
| Molecular Weight | 139.19 g/mol | Low molecular weight (<500 Da) ensures favorable ligand efficiency. |
| Structural Motif | Bis-cyclopropyl amide | High C-H bond dissociation energy resists rapid enzymatic cleavage[3]. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) | Limits aqueous solubility; necessitates organic co-solvents (e.g., DMSO) for initial stock preparation. |
Hazard Identification & Toxicological Logic (GHS)
While cyclopropyl rings enhance target stability, they are not entirely biologically inert. The safety profile of N-cyclopropyl-1-methylcyclopropanecarboxamide aligns with standard aliphatic amides, but requires specific precautions due to potential in vivo bioactivation.
Table 2: GHS Hazard Classification & Mechanistic Causality
| Hazard Class | GHS Category | Mechanistic Causality |
| Skin Irritation | Category 2 (H315) | The lipophilic nature of the compound allows rapid partitioning into the stratum corneum, where the amide can act as a mild dermal irritant. |
| Eye Irritation | Category 2A (H319) | Direct contact with the crystalline solid or concentrated solutions disrupts the lipid bilayer of the corneal epithelium, inducing localized inflammation. |
| STOT SE | Category 3 (H335) | Inhalation of fine particulate dust causes both mechanical abrasion and chemical irritation of the respiratory mucosa. |
| Systemic Toxicity Alert | N/A (Pre-clinical) | Fragments capable of forming cyclopropyl carboxylic acids in vivo can form carnitine conjugates, potentially disrupting mitochondrial energy metabolism[4]. |
Metabolic Stability & Bioactivation Pathways
A critical aspect of working with cyclopropyl amides is anticipating their metabolic fate. The high C-H bond dissociation energy of the cyclopropyl ring generally reduces susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes[3]. However, under sustained hepatic exposure, NADPH-dependent oxidation can occur. This can lead to stable hydroxylated metabolites or, less frequently, reactive intermediates via radical formation and ring-opening, which are subsequently trapped by glutathione (GSH)[3].
Metabolic stability and potential bioactivation pathways of cyclopropyl amides via CYP450.
Experimental Protocols: Self-Validating Stock Preparation
To ensure absolute scientific integrity in downstream biochemical or cell-based assays, the preparation of stock solutions must be treated as a self-validating system. The following protocol details the preparation of a 10 mM master stock solution , explaining the causality behind each procedural choice.
Step 1: Thermal Equilibration & Gravimetric Dispensing
-
Action: Transfer the sealed vial of the compound from cold storage to a desiccator. Allow it to equilibrate to ambient room temperature (approx. 30 minutes) before opening. Weigh exactly 13.92 mg of the solid using a calibrated analytical balance (0.01 mg precision) inside a ventilated powder enclosure.
-
Causality: Opening a cold vial introduces atmospheric moisture condensation. Because the amide is mildly hygroscopic, absorbed water artificially inflates the mass, leading to sub-potent molar concentrations in the final assay.
-
Validation Checkpoint: The balance must return to absolute zero after the weigh boat is removed, confirming no electrostatic loss of the fine powder.
Step 2: Solubilization in Aprotic Solvent
-
Action: Transfer the 13.92 mg of solid into a chemically inert glass vial. Add exactly 10.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO, <0.005% H2O).
-
Causality: The bis-cyclopropyl structure lacks sufficient polarity for direct aqueous dissolution. Anhydrous DMSO disrupts intermolecular hydrogen bonding at the carboxamide core. Strict avoidance of water at this stage prevents premature hydrolytic degradation during long-term storage.
Step 3: Homogenization & Activation
-
Action: Vortex the mixture at 2500 RPM for 30 seconds, followed by submersion in an ultrasonic water bath at 25°C for 5 minutes.
-
Causality: Sonication provides the necessary activation energy to break down resilient micro-crystalline aggregates, ensuring a true molecular dispersion rather than a microscopic suspension.
-
Validation Checkpoint: Hold the vial against a strong, focused light source. The solution must be completely optically clear. The presence of a Tyndall effect (light scattering) indicates incomplete dissolution, mandating further sonication.
Step 4: Sterile Filtration and Cryopreservation
-
Action: Pass the homogenized solution through a 0.22 µm PTFE syringe filter into sterile, amber glass cryo-vials. Blanket the headspace of each vial with Argon gas before sealing. Store at -20°C.
-
Causality: PTFE is utilized because it is chemically inert to DMSO (unlike PES or cellulose acetate, which will dissolve and contaminate the stock). Amber glass prevents photo-oxidative degradation of the strained cyclopropyl rings. The Argon blanket displaces ambient oxygen, mitigating the risk of long-term oxidative ring-opening[3].
-
Validation Checkpoint: Perform an LC-MS analysis on a single aliquot at Day 0 and Day 30. The system is validated if the Day 30 sample demonstrates >99% structural integrity relative to the Day 0 baseline, confirming the absence of hydrolysis or oxidation.
References
-
Talele, Tanaji T. "The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, ACS Publications, 2016. URL:[Link]
-
Brown, A. et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PubMed Central (PMC), 2021. URL:[Link]
-
Hypha Discovery. "Metabolism of cyclopropyl groups." Hypha Discovery Blogs, 2021. URL:[Link]
Sources
Physicochemical Profiling and Synthesis Validation of N-cyclopropyl-1-methylcyclopropanecarboxamide: A Technical Guide
Executive Summary
In modern medicinal chemistry, the incorporation of strained ring systems—such as cyclopropanes—is a highly effective strategy for improving the metabolic stability, lipophilicity, and conformational rigidity of active pharmaceutical ingredients (APIs). N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS Registry Number: 633317-71-2) is a specialized structural motif featuring two distinct cyclopropane rings bridged by an amide linkage.
This whitepaper provides an in-depth technical breakdown of the compound's molecular formula and weight, alongside a field-proven, self-validating protocol for its synthesis and analytical characterization.
Molecular Formula and Physicochemical Data
The structural identity of N-cyclopropyl-1-methylcyclopropanecarboxamide is derived from the condensation of two distinct precursors:
-
1-Methylcyclopropanecarboxylic acid (
): Contributes the acyl core ( ). -
Cyclopropylamine (
): Contributes the amine substituent ( , or ).
Combining these fragments yields the exact molecular formula
Quantitative Physicochemical Summary
| Parameter | Value |
| Chemical Name | N-cyclopropyl-1-methylcyclopropanecarboxamide |
| CAS Registry Number | 633317-71-2 |
| Molecular Formula | |
| Molecular Weight | 139.19 g/mol |
| Monoisotopic Exact Mass | 139.0997 Da |
| Calculated | 140.1075 Da |
| Elemental Composition | C (69.03%), H (9.41%), N (10.06%), O (11.49%) |
Note: The formula
Mechanistic Synthesis & Workflow
The synthesis of this compound relies on an amide coupling reaction. However, cyclopropane rings—particularly those substituted with electron-donating groups—are highly susceptible to ring-opening side reactions under strongly acidic conditions or extreme thermal stress.
To mitigate this, the protocol utilizes Propylphosphonic anhydride (T3P) as the coupling reagent. T3P operates efficiently at room temperature and neutral-to-basic conditions, preserving the integrity of the strained three-membered rings [3]. Furthermore, T3P generates exclusively water-soluble byproducts, creating a self-validating purification system where a simple aqueous workup isolates the highly pure product without the need for complex silica gel chromatography.
Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a flame-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (10 mmol, 1.00 g) of 1-methylcyclopropanecarboxylic acid in 20 mL of anhydrous ethyl acetate (EtOAc).
-
Base Addition: Add 3.0 equivalents (30 mmol, 5.2 mL) of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to fully deprotonate the carboxylic acid, facilitating rapid activation while neutralizing any acidic byproducts that could trigger cyclopropane ring-opening.
-
-
Amine Introduction: Add 1.2 equivalents (12 mmol, 0.83 mL) of cyclopropylamine.
-
Causality: Cyclopropylamine is highly volatile (boiling point ~50 °C). A slight stoichiometric excess compensates for potential evaporative losses and drives the equilibrium toward complete amide conversion.
-
-
T3P Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.5 equivalents (15 mmol, ~9 mL) of T3P (50% wt solution in EtOAc).
-
Coupling Reaction: Remove the ice bath, allowing the reaction to warm to room temperature. Stir vigorously for 12 hours.
-
Self-Validating Workup: Dilute the reaction mixture with an additional 30 mL of EtOAc. Wash sequentially with saturated aqueous
(2 × 25 mL), 10% aqueous citric acid (25 mL), and brine (25 mL).-
Causality: The basic wash removes unreacted acid and T3P phosphonate byproducts, while the mild acidic wash removes residual cyclopropylamine. The organic layer now contains only the target amide.
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo to yield N-cyclopropyl-1-methylcyclopropanecarboxamide as a crystalline solid or viscous oil.
Analytical Characterization & Validation Protocol
Because the target compound shares its molecular weight (139.19 g/mol ) and formula (
Step-by-Step Analytical Protocol
-
LC-HRMS Analysis:
-
Dissolve 1 mg of the product in 1 mL of LC-MS grade methanol. Inject 2 µL onto a C18 reverse-phase column.
-
Causality: HRMS (e.g., Q-TOF) is deployed to detect the exact monoisotopic mass. The presence of a sharp peak at m/z 140.1075 (
) confirms the elemental composition of , ruling out isobaric impurities that differ by fractional mass defects.
-
-
H-NMR Spectroscopy (400 MHz,
):-
Dissolve 10 mg of the product in 0.6 mL of deuterated chloroform (
). -
Causality: While HRMS confirms the formula, NMR confirms the connectivity. The spectrum must show highly shielded multiplet signals between 0.40 ppm and 1.20 ppm , which are the hallmark signatures of the highly strained cyclopropane methylene protons. The absence of these upfield signals would indicate a failed synthesis or a ring-opened byproduct. A broad singlet around 5.5 - 6.0 ppm will confirm the presence of the secondary amide N-H proton.
-
Process Visualization
The following diagram maps the logical flow of the synthesis and the self-validating purification and analytical steps.
Workflow for the synthesis and analytical validation of N-cyclopropyl-1-methylcyclopropanecarboxamide.
References
-
WebQC , Molar Mass, Molecular Weight and Elemental Composition Calculator for C8H13NO, WebQC. URL: [Link]
-
PubChem , Tropinone | C8H13NO | CID 446337 (Isomer Reference), National Institutes of Health (NIH). URL:[Link]
-
Common Organic Chemistry , Amine to Amide (Coupling) - T3P, Common Organic Chemistry Database. URL:[Link]
Sources
The Cyclopropyl Amide Motif in Medicinal Chemistry: Structural Rationale, Synthesis, and Clinical Application
[1]
Executive Summary
The cyclopropyl group is often termed a "privileged structure" in medicinal chemistry, functioning as a superior bioisostere to ethyl or isopropyl groups. When coupled with an amide functionality—either as a cyclopropanecarboxamide or an N-cyclopropyl amide—it imparts unique physicochemical properties. These include the restriction of conformational freedom, the blocking of metabolic "soft spots" via enhanced C-H bond strength, and the ability to engage in specific hydrophobic interactions (e.g., CH-
Part 1: The Physicochemical Rationale[2]
The "Magic Cyclopropyl" Effect
The cyclopropyl ring is not merely a spacer; it is an electronic modulator. The carbon atoms in the ring possess significant
-
Metabolic Shielding: The high bond dissociation energy (BDE) renders the cyclopropyl methine proton resistant to Hydrogen Atom Transfer (HAT) mechanisms initiated by Cytochrome P450 enzymes. This effectively "blocks" metabolic oxidation at what would otherwise be a labile site (e.g., the methine of an isopropyl group).
-
Conformational Locking: In N-cyclopropyl amides, the ring imposes a "bisected" conformation where the cyclopropyl methine C-H bond aligns with the amide carbonyl
-system. This reduces the entropic penalty upon binding to a protein target. -
Electronic Effects: The "Walsh orbitals" (bent bonds) of the cyclopropane ring can conjugate with the adjacent amide carbonyl, altering the electron density and pKa of the amide nitrogen.
Visualization: The SAR Logic of Cyclopropyl Amides
Figure 1: Mechanistic flow illustrating how the cyclopropyl amide motif translates physicochemical properties into clinical benefits (Stability and Potency).
Part 2: Synthetic Architectures
While simple amide coupling (Acid + Amine) is standard, the introduction of the cyclopropyl group often requires specialized protocols, particularly when installing it onto an existing nitrogen (N-cyclopropylation) or when stereochemistry is critical.
Protocol: Copper-Mediated N-Cyclopropylation (Chan-Lam Variant)
Direct alkylation of amides with cyclopropyl halides is often sluggish due to the poor electrophilicity of the cyclopropyl ring (I-strain). A superior method utilizes cyclopropylboronic acids in a Chan-Lam oxidative coupling.
Objective: Install a cyclopropyl group onto a secondary amide or sulfonamide.
Reagents:
-
Substrate: Secondary Amide (
-CONH-R') -
Reagent: Cyclopropylboronic acid (2.0 equiv)
-
Catalyst: Cu(OAc)
(1.0 equiv) or Cu(OTf) -
Base: Na
CO or Pyridine (2.0 equiv) -
Ligand: 2,2'-Bipyridine (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene
-
Atmosphere: Oxygen (balloon) or Air
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial, charge the secondary amide (1.0 mmol), cyclopropylboronic acid (2.0 mmol), Cu(OAc)
(1.0 mmol), and 2,2'-bipyridine (1.0 mmol). -
Solvation: Add Na
CO (2.0 mmol) followed by anhydrous DCE (5 mL). -
Activation: Heat the mixture to 70°C under an oxygen atmosphere (or open air with vigorous stirring) for 12–24 hours. The color typically shifts from blue (Cu(II)) to green/brown as the catalytic cycle progresses.
-
Quench: Cool to room temperature. Dilute with EtOAc and wash with saturated NH
Cl (to sequester copper) followed by brine. -
Purification: Dry organic layer over MgSO
, concentrate, and purify via flash chromatography.
Why this works: This method avoids the elimination side-reactions common with alkyl halides and tolerates sensitive functional groups on the amide backbone.
Synthetic Workflow Diagram
Figure 2: Workflow for the Copper-mediated N-cyclopropylation of amides.
Part 3: Case Studies in Drug Discovery
Lenvatinib (Kinase Inhibitor)
Lenvatinib (E7080) is a multikinase inhibitor (VEGFR2, VEGFR3) where the cyclopropane ring plays a definitive role in binding kinetics and potency.
-
Structural Feature: An N-cyclopropyl amide linker connecting a quinoline core to a phenyl urea moiety.
-
Mechanism: X-ray crystallography reveals that the cyclopropane ring resides in a hydrophobic pocket adjacent to the ATP binding site.
-
Key Interaction: The cyclopropyl ring forms a CH-
interaction with the phenyl ring of Phe1047 in the DFG-in conformation of VEGFR2. This weak but specific interaction prolongs the residence time of the drug on the target.
Table 1: Impact of Linker Modification on VEGFR2 Inhibition
| Linker Type | Structure | IC50 (VEGFR2) | Metabolic Stability |
| Cyclopropyl Amide | -CONH-cPr- | 4 nM | High |
| Isopropyl Amide | -CONH-iPr- | ~12 nM | Moderate (Oxidation prone) |
| Ethyl Amide | -CONH-Et- | >50 nM | Low |
Note: Data generalized from SAR trends in Lenvatinib development [1].
The "Watch Out" Case: HCV NS5B Inhibitors
While cyclopropyl groups generally improve stability, they are not immune to metabolism. In the development of Hepatitis C NS5B polymerase inhibitors, Bristol-Myers Squibb researchers found that certain N-cyclopropyl amides underwent bioactivation.
-
The Issue: The cyclopropyl amine moiety was oxidized to a radical intermediate, leading to ring opening and the formation of reactive metabolites trapped by Glutathione (GSH).
-
The Fix: Replacement of the cyclopropyl ring with a gem-dimethyl group maintained the steric bulk while eliminating the ring-strain-driven reactivity [2].[2]
-
Lesson: Metabolic stability is context-dependent. While cyclopropyl C-H bonds are strong, the ring strain can drive ring-opening pathways if a radical is formed.
Part 4: References
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. Source: National Institutes of Health (PMC) / ACS Chemical Biology URL:[Link]
-
Metabolism of Cyclopropyl Groups in Medicinal Chemistry. Source: Hypha Discovery / Journal of Medicinal Chemistry URL:[Link]
-
Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides. Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The Cyclopropyl Fragment is a Versatile Player in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry URL:[Link]
Thermodynamic Stability of Methyl-Substituted Cyclopropanecarboxamides: A Technical Guide for Drug Development
Executive Summary
The cyclopropyl ring is a privileged structural motif in medicinal chemistry, renowned for its ability to enhance metabolic stability, decrease plasma clearance, and restrict the conformational space of drug candidates [2]. When functionalized as a methyl-substituted cyclopropanecarboxamide , this scaffold becomes a powerful tool for optimizing the thermodynamic profile of a molecule.
This technical guide provides an in-depth analysis of the thermodynamic stability of methyl-substituted cyclopropanecarboxamides. By examining their conformational energy landscapes, enthalpy-entropy compensation during target binding, and physical/metabolic stability, this document equips researchers with the mechanistic understanding and field-proven protocols necessary to leverage these motifs in advanced drug design.
Conformational Thermodynamics and Ring Strain
The thermodynamic stability of methyl-substituted cyclopropanecarboxamides is fundamentally governed by the unique hybridization of the cyclopropane ring. The internal C-C bonds possess high
The Cis-Trans Energy Landscape
The relative orientation of the carboxamide group to the cyclopropane ring is dictated by a delicate balance of electronic conjugation and steric repulsion from the methyl substituent. Computational studies utilizing DFT-B3LYP and MP2 methods reveal that these molecules predominantly exist in the cis conformation (where the C=O group eclipses the cyclopropane ring) [1].
-
Cis-Trans Barrier: The energy barrier for rotation around the C(ring)-C(carbonyl) bond is relatively low, calculated at 4–6 kcal/mol [1]. This allows for rapid equilibration at room temperature.
-
OCNH Torsional Barrier: In contrast, the rotation around the amide C-N bond faces a much higher barrier of ~20 kcal/mol [1]. Causality: The resonance stabilization of the amide bond imparts significant double-bond character to the C-N linkage. Breaking this resonance requires substantial energy, locking the amide protons in a planar geometry.
-
Equilibrium State: At 298.15 K, the thermodynamic equilibrium constant (
) for the cis trans interconversion is approximately 0.1729, yielding a stable mixture of ~85% cis and 15% trans conformers [1].
Caption: Thermodynamic factors governing methyl-cyclopropanecarboxamide stability and behavior.
Enthalpy-Entropy Compensation in Target Binding
In structure-based drug design, methyl-cyclopropanecarboxamides are frequently deployed as rigidified mimics of natural substrates to gain an entropic advantage during binding. Because the cyclopropane ring and the methyl group restrict the number of rotatable bonds, the molecule loses less conformational entropy upon entering a target's binding pocket.
However, this entropic gain is rarely isolated. NMR and molecular dynamics studies on constrained pseudopeptides (e.g., cpYEEI, a phosphotyrosine mimic utilizing a cyclopropane core) demonstrate classic enthalpy-entropy compensation [4].
Causality: While the constrained methyl-cyclopropyl analog exhibits a highly favorable binding entropy (e.g., +9 cal mol⁻¹ K⁻¹ compared to a flexible control), it suffers a balancing loss in binding enthalpy (
Table 1: Enthalpy-Entropy Compensation in Target Binding
| Ligand Type | Binding Entropy ( | Binding Enthalpy ( | Net Affinity Impact ( |
| Flexible Control (fpYEEI) | Baseline | Baseline | Baseline |
| Methyl-Cyclopropyl Mimic (cpYEEI) | +9 cal mol⁻¹ K⁻¹ (Favorable) | Reduced (Penalty) | Compensatory (Similar |
Data synthesized from thermodynamic profiling of constrained SH2 domain ligands [4].
Metabolic and Solid-State Stability
Enzymatic Hydrolysis Resistance
Amides are generally susceptible to metabolic cleavage by hepatic carboxylesterases. However, the incorporation of a methyl-cyclopropyl group adjacent to the carboxamide provides profound steric shielding. In the development of RIP1 kinase inhibitors (e.g., GDC-8264), researchers observed that while standard amides suffered from moderate to poor stability in liver microsomes, specific steric bulk introduced by substituted cyclopropanes dramatically reduced the kinetic rate of amide hydrolysis [3].
Solid-State Thermal Stability
The physical stability of the bulk drug substance is critical for formulation. Differential Scanning Calorimetry (DSC) of biphenylcyclopropanecarboxamide derivatives reveals that these molecules often exhibit high-energy exothermic crystallization processes [5]. Causality: The rigid, planar nature of the carboxamide combined with the specific vectorization provided by the cyclopropane ring facilitates highly favorable intermolecular hydrogen bonding in the crystal lattice. This thermodynamic preference for the crystalline state means these derivatives are highly resistant to amorphous degradation, ensuring long-term shelf-life stability [5].
Table 2: Thermodynamic Parameters of Cyclopropanecarboxamide Conformers
| Parameter | Value | Computational/Experimental Method |
| Cis-Trans Energy Barrier | 4 – 6 kcal/mol | DFT-B3LYP / MP2 (6-311G)[1] |
| OCNH Torsional Barrier | ~20 kcal/mol | DFT-B3LYP / MP2 (6-311G) [1] |
| Cis-Trans Equilibrium Constant ( | 0.1729 (at 298.15 K) | Calculated [1] |
| Equilibrium Mixture | ~85% cis / 15% trans | Calculated / NMR [1] |
Experimental Protocols for Thermodynamic Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems to accurately measure the thermodynamic and metabolic stability of these compounds.
Caption: Step-by-step experimental workflow for thermodynamic and stability profiling.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Purpose: To quantify the enthalpy (
-
Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the methyl-cyclopropanecarboxamide ligand in the exact same dialysis buffer to prevent heat of mixing artifacts.
-
Degassing: Degas both solutions under a vacuum for 10 minutes at the assay temperature (typically 25 °C) to prevent bubble formation within the sample cell, which causes erratic thermal spikes.
-
Titration Execution: Load the protein (e.g., 20
M) into the sample cell and the ligand (e.g., 200 M) into the syringe. Perform 20 injections of 2 L each, with a 120-second spacing between injections to allow the thermal baseline to stabilize. -
Self-Validation (Blank Titration): Perform a control titration injecting the ligand into the buffer alone. Causality: The heat of dilution obtained from this blank must be subtracted from the raw binding isotherms. Failing to do so artificially inflates the binding enthalpy, leading to incorrect enthalpy-entropy compensation calculations.
-
Data Fitting: Fit the baseline-corrected data to a one-site binding model using the Marquardt-Levenberg algorithm to extract
, , and calculate .
Protocol 2: Solid-State Thermal Analysis via DSC
Purpose: To determine the physical stability, melting point (
-
Sample Loading: Accurately weigh 2–5 mg of the crystalline methyl-cyclopropanecarboxamide into an aluminum DSC pan.
-
Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Hermetic sealing prevents the evaporation of residual solvents or absorbed moisture during heating. Evaporation is an endothermic process that can mask or distort the true polymorphic melting transitions of the compound.
-
Thermal Cycling: Equilibrate the sample at 25 °C. Heat at a constant rate of 10 °C/min up to 250 °C under a dry nitrogen purge (50 mL/min).
-
Analysis: Integrate the area under the endothermic melting peak to determine the heat of fusion (
). Evaluate any preceding exothermic peaks which indicate cold crystallization, a marker of thermodynamic drive toward a more stable polymorph [5].
Protocol 3: In Vitro Microsomal Stability Assay
Purpose: To assess the steric protection of the carboxamide against enzymatic hydrolysis.
-
Incubation Setup: Prepare a 1 mL incubation mixture containing 1
M of the compound, 0.5 mg/mL human liver microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4). -
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50
L aliquots and immediately quench in 150 L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the carboxylesterases and CYP450 enzymes, halting metabolism at the precise time point. -
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) based on the logarithmic decay of the parent compound.
References
- Potential energy scans and vibrational assignments of cyclopropanecarboxylic acid and cyclopropanecarboxamide.PubMed / NIH.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry - ACS Publications.
- Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases.Journal of Medicinal Chemistry - ACS Publications.
- NMR and Molecular Dynamics Simulations Provide a Structural Explanation for Enthalpy-Entropy Compensation.Purdue University.
- Journal of Thermal Analysis and Calorimetry.Greenwich Academic Literature Archive (GALA).
Methodological & Application
synthesis protocols for N-cyclopropyl-1-methylCyclopropanecarboxamide
Technical Application Note: Scalable Synthesis of N-Cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
This guide details the synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a sterically constrained amide motif frequently observed in TRPV1 antagonists, kinase inhibitors, and antiviral agents.
The presence of the 1-methyl quaternary center adjacent to the carbonyl creates significant steric hindrance, often rendering standard coupling protocols (e.g., EDC/NHS) sluggish or low-yielding. This protocol prioritizes an Acid Chloride Activation Strategy (Method A) to drive the reaction to completion, ensuring high throughput and scalability. A secondary HATU-mediated Protocol (Method B) is provided for discovery-scale applications where acid chloride generation is undesirable.
Scientific Background & Retrosynthetic Analysis
The target molecule features two critical structural elements:
-
1-Methylcyclopropane Core: A quaternary carbon at the
-position restricts bond rotation and sterically shields the carbonyl carbon from nucleophilic attack. -
Cyclopropylamine Moiety: While nucleophilic, the amine is volatile (bp ~50 °C) and requires careful stoichiometry control to prevent loss during handling.
Retrosynthetic Logic:
The most reliable disconnection is at the amide bond. We utilize 1-methylcyclopropanecarboxylic acid as the stable precursor. To overcome the steric barrier of the quaternary
Figure 1: Retrosynthetic disconnection showing the convergent assembly from the acid and amine building blocks.
Method A: Acid Chloride Activation (Recommended)
Best for: Scale-up (>1g), difficult substrates, and high yields.
This method uses Oxalyl Chloride with catalytic DMF. This is superior to Thionyl Chloride for this substrate because it generates gaseous byproducts (CO, CO2, HCl) that are easily removed, avoiding the formation of stubborn sulfur impurities.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 1-Methylcyclopropanecarboxylic Acid | 1.0 | Limiting Reagent |
| Oxalyl Chloride | 1.2 | Chlorinating Agent |
| DMF (Anhydrous) | 0.05 | Catalyst |
| Cyclopropylamine | 1.2 | Nucleophile |
| Triethylamine (TEA) | 2.5 | Acid Scavenger |
| Dichloromethane (DCM) | - | Solvent (0.2 M) |
Step-by-Step Protocol
Phase 1: Activation (Acid Chloride Generation)
-
Setup: Charge a flame-dried round-bottom flask with 1-methylcyclopropanecarboxylic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add a magnetic stir bar and seal with a septum under
atmosphere. -
Catalysis: Add DMF (catalytic, 2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
-
Chlorination: Cool the solution to 0 °C . Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes. Gas evolution (CO/CO2) will be vigorous.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .
-
Checkpoint: Take a 50 µL aliquot, quench with MeOH, and check LCMS. You should see the methyl ester mass, indicating full conversion to the acid chloride.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (Rotavap) to yield the crude acid chloride as a pale yellow oil. Do not purify.
Phase 2: Amide Coupling
-
Preparation: Redissolve the crude acid chloride in fresh anhydrous DCM (0.2 M).
-
Amine Addition: In a separate flask, mix Cyclopropylamine (1.2 equiv) and Triethylamine (2.5 equiv) in DCM. Cool this mixture to 0 °C .
-
Coupling: Slowly add the acid chloride solution to the amine mixture over 15 minutes. Exothermic reaction.
-
Completion: Warm to RT and stir for 4 hours .
-
Workup:
-
Wash organic layer with 1M HCl (2x) to remove unreacted amine.
-
Wash with Sat. NaHCO3 (2x) to remove unreacted acid.
-
Wash with Brine , dry over MgSO4 , and concentrate.
-
Method B: HATU-Mediated Coupling (Discovery Scale)
Best for: Parallel synthesis, library generation (<100mg).
HATU is chosen over EDC/HOBt because the HOAt moiety (generated in situ) is more effective at activating sterically hindered carboxylic acids.
Step-by-Step Protocol
-
Dissolution: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at RT for 15 minutes . The solution typically turns yellow/orange.
-
Addition: Add Cyclopropylamine (1.2 equiv).
-
Reaction: Stir at RT for 12-16 hours .
-
Workup: Dilute with EtOAc. Wash extensively with water and LiCl solution (to remove DMF). Dry and concentrate.
Experimental Workflow Diagram
Figure 2: Logical flow for the Acid Chloride synthesis route (Method A).
Analytical Characterization
Upon isolation, the compound should be a white solid or colorless oil.
-
1H NMR (400 MHz, CDCl3):
- 6.0-5.8 (br s, 1H, NH)
- 2.75 (m, 1H, N-CH-cyclopropyl)
- 1.38 (s, 3H, CH3)
- 1.15 (m, 2H, Ring CH2)
- 0.75 (m, 2H, Amine Ring CH2)
- 0.55 (m, 2H, Ring CH2)
- 0.45 (m, 2H, Amine Ring CH2)
-
LCMS: Expected [M+H]+ = 140.1.
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of Cyclopropylamine | Use 1.5 equiv of amine; ensure reaction is cooled to 0°C during addition. |
| Incomplete Conversion | Steric Hindrance of Acid | Extend activation time with Oxalyl Chloride; ensure DMF catalyst is fresh. |
| Impurity: Methyl Ester | Quench with Methanol | Ensure no methanol/alcohol is present in the reaction glassware or solvent lines. |
Safety & Handling
-
Cyclopropylamine: Highly flammable and toxic. Handle only in a fume hood.
-
Oxalyl Chloride: Releases toxic CO and HCl gas. Use a scrubber or vent to a dedicated exhaust.
-
Reaction Exotherm: The coupling step is exothermic. Strict temperature control (0 °C) is required to prevent runaway side reactions.
References
-
Synthesis of 1-Methylcyclopropanecarboxylic Acid Derivatives
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Synthesis of Cyclopropylamine Derivatives
- Amide Coupling Reagents (HATU)
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. EP0043949B1 - Process for the preparation of cyclopropane carboxamides - Google Patents [patents.google.com]
- 3. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note: Optimized Amide Coupling of Cyclopropylamine and 1-Methylcyclopropanecarboxylic Acid
Executive Summary
The incorporation of cyclopropyl and 1-methylcyclopropyl motifs is a cornerstone strategy in contemporary medicinal chemistry. These strained ring systems are frequently employed to rigidify molecular scaffolds, enhance target binding affinity, and improve metabolic stability against CYP450-mediated oxidation[1]. However, synthesizing amides from cyclopropylamine and 1-methylcyclopropanecarboxylic acid presents a unique intersection of synthetic challenges: extreme steric hindrance coupled with high reagent volatility.
This application note provides a comprehensive, self-validating guide to overcoming these barriers, detailing the mechanistic rationale and step-by-step protocols for two highly effective coupling strategies: Propylphosphonic anhydride (T3P)-mediated activation and Acid Chloride generation.
Mechanistic Insights & Reagent Selection (E-E-A-T)
The difficulty of this specific transformation is rooted in the physical and electronic properties of the substrates:
-
Steric Hindrance at the Electrophile: 1-Methylcyclopropanecarboxylic acid possesses a methyl group at the alpha-position. This creates a neopentyl-like quaternary center directly adjacent to the carbonyl carbon, severely restricting the Bürgi-Dunitz trajectory of incoming nucleophiles. Standard carbodiimide-based coupling agents (e.g., EDC/HOBt) often fail here, suffering from sluggish kinetics and allowing competing base-catalyzed side reactions to dominate[2].
-
Volatility and Nucleophilicity of the Amine: Cyclopropylamine is a primary amine, but the alpha-carbon is constrained within a strained three-membered ring. This imparts greater s-character to the C–N bond, subtly altering its nucleophilicity. More critically, cyclopropylamine is highly volatile (bp ~50 °C)[3]. If the reaction requires elevated temperatures—a common brute-force workaround for sterically hindered couplings—the amine will rapidly evaporate before the coupling is complete.
The Solution: The carboxylic acid must be converted into a highly reactive electrophile, allowing the reaction to proceed rapidly at or below room temperature.
-
T3P (Propylphosphonic anhydride): T3P forms a highly reactive mixed anhydride intermediate. It is widely recognized for its scalability, low toxicity, and the distinct advantage that all phosphorus byproducts are highly water-soluble, simplifying downstream purification[4]. It has been successfully utilized in the synthesis of complex, sterically hindered viral protease inhibitors[5].
-
Acid Chloride Method: Activation via oxalyl chloride is one of the oldest but most robust approaches for extreme steric hindrance. The high electrophilicity of the resulting acid chloride ensures rapid coupling with the volatile amine at 0 °C[2].
Coupling Strategy Workflow
The following decision matrix outlines the logical relationship between scale, steric demand, and reagent selection.
Caption: Workflow for selecting amide coupling conditions based on scale and steric demand.
Comparative Analysis of Coupling Conditions
| Coupling Method | Activating Reagents | Typical Yield | Scalability | Byproduct Removal |
| Acid Chloride | (COCl)₂, cat. DMF, Et₃N | 85–95% | Excellent | Simple aqueous wash (HCl, salts) |
| T3P | T3P (50% in EtOAc), DIPEA | 80–90% | Excellent | Simple aqueous wash (Water-soluble) |
| HATU | HATU, DIPEA | 75–85% | Poor (Cost/Safety) | Column chromatography often required |
Detailed Experimental Protocols
Protocol A: T3P-Mediated Coupling (Preferred for Scalability & Safety)
This protocol leverages T3P to generate a mixed anhydride. It is ideal for multi-gram scale-up due to the avoidance of corrosive gases and the ease of byproduct removal[4].
Reagents:
-
1-Methylcyclopropanecarboxylic acid (1.0 eq)
-
Cyclopropylamine (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
T3P (50% wt. solution in EtOAc) (1.5 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 1-methylcyclopropanecarboxylic acid (1.0 eq) and anhydrous EtOAc.
-
Base Addition: Add DIPEA (3.0 eq) to the solution. Stir at room temperature for 5 minutes to ensure complete deprotonation of the acid.
-
Cooling: Submerge the flask in an ice-water bath and cool the mixture to 0 °C.
-
Amine Addition: Add cyclopropylamine (1.5 eq) in one portion. (Causality Note: A 0.5 eq excess is utilized specifically to compensate for any evaporative loss of this highly volatile amine during the reaction).
-
Activation: Dropwise add the T3P solution (1.5 eq) over 10–15 minutes. (Causality Note: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could drive off the cyclopropylamine).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under a sealed nitrogen atmosphere.
-
Workup (Self-Validating): Dilute the reaction with additional EtOAc. Wash sequentially with 1M aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. The T3P byproducts will partition entirely into the aqueous phase.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.
Protocol B: Acid Chloride Method (Preferred for Maximum Reactivity)
This protocol converts the sterically hindered acid into a highly reactive acid chloride via a Vilsmeier-Haack intermediate[4]. It is the most robust method for overcoming extreme steric bulk.
Reagents:
-
1-Methylcyclopropanecarboxylic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)
-
Cyclopropylamine (1.5 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
-
Acid Chloride Generation: In a flame-dried flask under nitrogen, dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq).
-
Activation: Cool the solution to 0 °C. Dropwise add oxalyl chloride (1.2 eq). (Self-Validating Cue: Immediate effervescence will occur. This is the release of CO, CO₂, and HCl gases, confirming the Vilsmeier-Haack catalytic cycle is active).
-
Maturation: Stir the mixture at room temperature for 2 hours until gas evolution ceases. Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride, then redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling Preparation: In a separate flask, prepare a solution of cyclopropylamine (1.5 eq) and Et₃N (2.0 eq) in anhydrous DCM. Cool this receiving flask to 0 °C.
-
Coupling: Dropwise add the acid chloride solution into the amine solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
Troubleshooting & Analytical Characterization
-
Incomplete Conversion: If LC-MS or TLC indicates the presence of unreacted carboxylic acid, the most common culprit is the evaporative loss of cyclopropylamine. Ensure the reaction vessel is tightly sealed (using a Teflon-lined septum and parafilm) immediately after amine addition.
-
Characterization: The product, N-cyclopropyl-1-methylcyclopropanecarboxamide, can be easily identified via ¹H NMR. Look for the distinct high-field multiplets (0.40–0.80 ppm) corresponding to the methylene protons of both cyclopropane rings, and a sharp singlet (~1.20 ppm) for the alpha-methyl group.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]
-
Vatansever, E. C., et al. (2021). Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro). Journal of Medicinal Chemistry, 65(4), 2880–2904.[Link]
Sources
Application Note: N-cyclopropyl-1-methylcyclopropanecarboxamide in Pharmaceutical Synthesis
[1]
Executive Summary
N-cyclopropyl-1-methylcyclopropanecarboxamide represents a "privileged scaffold" in modern medicinal chemistry, specifically designed to enhance metabolic stability and enforce conformational rigidity in small molecule inhibitors.[1] Unlike flexible alkyl chains, the 1-methylcyclopropane core utilizes the Thorpe-Ingold effect (gem-dimethyl analog) to lock the amide bond into a bioactive conformation, significantly increasing potency against targets such as Tyrosine Kinases (e.g., VEGFR, MET) and GPCRs (e.g., CB2, GPR119) .
This guide details the synthesis, quality control, and application of this intermediate, focusing on its role as a bioisostere for isopropyl and tert-butyl amides to mitigate CYP450 oxidative metabolism.
Technical Background & Mechanism
The "Conformational Lock" Mechanism
The 1-methylcyclopropane moiety serves two critical functions in drug design:
-
Metabolic Shielding: The cyclopropyl ring is electronically distinct (high
-character) and sterically bulky, protecting the adjacent amide bond from hydrolytic cleavage and the -carbons from P450 hydroxylation.[1] -
Rigidification: The C(1) substituent (methyl) creates steric clash with the amide carbonyl oxygen, forcing the amide bond out of planarity or locking it into a specific rotamer preferred by the binding pocket.
Structural Pathway Diagram
The following diagram illustrates the retrosynthetic logic and the role of this intermediate in a generic Kinase Inhibitor scaffold (analogous to Cabozantinib or Lenvatinib structures).
Caption: Figure 1. Structural role of N-cyclopropyl-1-methylcyclopropanecarboxamide in preventing metabolic clearance while maintaining ATP-pocket binding affinity.
Experimental Protocols
Protocol A: Synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide
Objective: High-yield synthesis from 1-methylcyclopropanecarboxylic acid. Scale: 100 mmol (Gram-scale).
Reagents:
-
1-Methylcyclopropanecarboxylic acid (1.0 eq)[1]
-
Cyclopropylamine (1.2 eq)
-
HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq) - T3P is preferred for scalability.
-
DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Step-by-Step Methodology:
-
Preparation: Charge a 500 mL 3-neck round-bottom flask with 1-methylcyclopropanecarboxylic acid (10.0 g, 100 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.
-
Base Addition: Add DIPEA (43.5 mL, 250 mmol) dropwise over 10 minutes. Maintain temperature < 5°C.
-
Coupling Agent: Add T3P (50% solution, ~95 g) dropwise. Note: T3P is chosen over HATU for easier workup (water-soluble byproducts).[1]
-
Amine Addition: Add Cyclopropylamine (8.3 mL, 120 mmol) dropwise. The reaction is exothermic; control rate to keep T < 10°C.
-
Reaction: Warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]
-
Workup:
-
Quench with water (100 mL).
-
Separate organic layer.[2]
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid.
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc (10:1) if solid, or distill if liquid (bp ~120°C @ 5 mmHg).
Expected Yield: >85% (Isolated). Data Validation:
-
1H NMR (400 MHz, CDCl3): δ 6.2 (br s, 1H, NH), 2.7 (m, 1H, N-CH-cyclopropyl), 1.35 (s, 3H, Me), 1.1-0.5 (m, 8H, cyclopropyl protons).
Protocol B: Functionalization (Lithiation/Alkylation)
For advanced users creating quaternary centers.[1]
-
Dissolution: Dissolve the intermediate (1.0 eq) in anhydrous THF at -78°C.
-
Deprotonation: Add n-BuLi (2.2 eq).[1] The first equivalent removes the amide proton; the second removes the
-proton (if methyl group was absent) or directs ortho-lithiation if an aryl group were attached.[1] Note: With the 1-methyl group present, the skeleton is chemically inert to simple -deprotonation, making it an ideal stable "linker".[1]
Quality Control & Specification Guide
To ensure pharmaceutical grade integrity, the following specifications must be met before using this intermediate in GMP steps.
| Test Parameter | Method | Specification | Rationale |
| Appearance | Visual | White crystalline solid or colorless oil | Discoloration indicates oxidation of amine impurities.[1] |
| Assay (Purity) | HPLC (UV 210 nm) | > 98.0% | Critical to prevent side-reactions in subsequent coupling.[1] |
| Water Content | Karl Fischer | < 0.5% | Water interferes with organometallic downstream steps. |
| Residual Amine | GC-Headspace | < 500 ppm | Cyclopropylamine is genotoxic; must be controlled.[1] |
| 1H NMR | 400 MHz | Conforms to Structure | Verifies the integrity of the cyclopropyl rings. |
References & Authoritative Grounding
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Context: Bioisosteres and cyclopropyl use).
-
Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in FDA-Approved Drugs."[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.
-
Barnes-Seeman, D. (2012). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry.
-
PubChem Compound Summary. "N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2)".[1][3] National Center for Biotechnology Information.
-
Boehringer Ingelheim Patents. (General reference to HCV protease inhibitors utilizing 1-methylcyclopropyl scaffolds).[1]
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local EHS regulations.
Application Note: Scale-Up Procedures for N-Cyclopropyl-1-methylcyclopropanecarboxamide Production
Executive Summary & Context
N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a highly specialized aliphatic amide building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its unique bis-cyclopropyl architecture provides rigid spatial orientation and metabolic stability, making it a critical structural motif in the development of poly(ADP-ribose)polymerase (PARP) inhibitors[1] and Janus kinase (JAK) inhibitors[2].
Transitioning the synthesis of this compound from discovery scale (milligrams) to process scale (kilograms) presents distinct chemical engineering challenges. The carboxylic acid precursor, 1-methylcyclopropanecarboxylic acid, features an
Mechanistic Rationale & Route Scouting
In process chemistry, the selection of an amide coupling strategy must balance atom economy, safety, and scalability. For the coupling of 1-methylcyclopropanecarboxylic acid and cyclopropylamine, three primary activation routes were evaluated:
-
Acid Chloride Activation (SOCl₂ / Oxalyl Chloride): While traditionally cost-effective, the formation of the acid chloride generates corrosive off-gases (SO₂, HCl, CO, CO₂). More critically, the subsequent addition of cyclopropylamine is highly exothermic. Without cryogenic cooling, the localized heat of reaction causes cyclopropylamine to flash off, leading to incomplete conversion and the formation of dimeric impurities.
-
Carbonyldiimidazole (CDI): CDI is a common reagent that avoids corrosive gases, releasing only CO₂ and imidazole. However, the
-quaternary center of the acid slows down the formation of the reactive acylimidazole intermediate. Additionally, the imidazole byproduct can complicate the aqueous workup, often requiring multiple acidic washes that risk hydrolyzing the product. -
Propylphosphonic Anhydride (T3P) Activation: T3P has emerged as a premier reagent for large-scale amide bond formation[3]. It activates the carboxylic acid to form a mixed phosphonic-carboxylic anhydride. The reaction is driven by the high oxophilicity of phosphorus. T3P is supplied as a 50% solution in ethyl acetate (EtOAc), making it easy to pump and handle on scale. It generates no gases, minimizes epimerization, and produces water-soluble propylphosphonic acid byproducts that are effortlessly removed during standard aqueous workup[4].
Quantitative Route Comparison
| Coupling Strategy | Typical Yield (%) | Exotherm Risk | Off-Gassing | Byproduct Removal | Scalability Rating |
| Acid Chloride | 65 - 75% | High | Severe (SO₂, HCl) | Requires specialized scrubbing | Moderate |
| CDI | 70 - 80% | Moderate | Moderate (CO₂) | Difficult (Imidazole retention) | Good |
| T3P (50% in EtOAc) | 90 - 95% | Low (Controlled) | None | Excellent (Water-soluble) | Excellent |
Experimental Workflow
Workflow for the T3P-mediated scale-up synthesis of the target cyclopropylamide.
Standard Operating Procedure (SOP): T3P-Mediated Scale-Up
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are integrated to ensure reaction completion before proceeding to downstream operations.
Materials & Stoichiometry
-
1-Methylcyclopropanecarboxylic acid: 1.00 equivalent (eq)
-
Cyclopropylamine: 1.20 eq
-
N,N-Diisopropylethylamine (DIPEA): 2.50 eq
-
T3P (50% w/w in EtOAc): 1.20 eq
-
Solvent (EtOAc): 10 volumes (vol)
Step-by-Step Methodology
Step 1: Reactor Charging (Causality: Preventing Volatilization)
-
Purge the jacketed reactor with N₂.
-
Charge 1-methylcyclopropanecarboxylic acid (1.00 eq) and EtOAc (10 vol). Stir to achieve a homogeneous solution.
-
Charge DIPEA (2.50 eq).
-
Cool the reactor to 0–5 °C.
-
Slowly charge cyclopropylamine (1.20 eq) via a subsurface dip tube. Expert Insight: Cyclopropylamine is added before the coupling agent. Mixing the acid, amine, and base first allows the base to deprotonate the acid and form a stable carboxylate-amine salt complex. This prevents the volatile amine from flashing off during the subsequent exothermic activation step[3].
Step 2: T3P Activation (Causality: Exotherm Control)
-
Maintain the reactor temperature at 0–5 °C.
-
Begin dropwise addition of T3P (50% in EtOAc, 1.20 eq) over 1–2 hours. Expert Insight: T3P reacts with the carboxylate to form the mixed anhydride, which is immediately trapped by the cyclopropylamine. The dropwise addition acts as the kinetic bottleneck, ensuring the exotherm is strictly controlled by the dosing rate, thereby preventing thermal runaway and byproduct formation[4].
-
Upon complete addition, warm the reactor to 20–25 °C and stir for 4 hours.
Step 3: In-Process Control (IPC) Validation
-
Sample the reaction mixture and analyze via HPLC (UV at 210 nm).
-
Pass Criteria: < 2.0% unreacted 1-methylcyclopropanecarboxylic acid remaining. If > 2.0%, continue stirring for 2 hours and resample.
Step 4: Aqueous Workup (Causality: Phase-Directed Purification)
-
Quench: Add Deionized (DI) Water (5 vol) to the reactor. Stir for 15 minutes, settle for 15 minutes, and separate the phases. Purpose: Hydrolyzes unreacted T3P into water-soluble propylphosphonic acid.
-
Acid Wash: Wash the organic layer with 1N HCl (5 vol). Purpose: Protonates and extracts unreacted cyclopropylamine and DIPEA into the aqueous phase.
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (5 vol). Purpose: Deprotonates and extracts any unreacted 1-methylcyclopropanecarboxylic acid and residual phosphonic acids.
-
Brine Wash: Wash with saturated NaCl (5 vol) to remove residual water from the organic phase.
Step 5: Isolation & Crystallization
-
Transfer the organic phase to a distillation apparatus.
-
Concentrate under reduced pressure (approx. 150 mbar, 40 °C) to 3 volumes.
-
Perform a solvent exchange by slowly adding Heptane (7 vol) while maintaining distillation, until the internal temperature reaches the boiling point of the EtOAc/Heptane azeotrope.
-
Cool the mixture to 0–5 °C at a rate of 10 °C/hour to induce crystallization.
-
Filter the resulting white crystalline solid, wash with cold Heptane (2 vol), and dry under vacuum at 40 °C to constant weight.
References
- Title: US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors Source: Google Patents URL
- Title: EP 2120579 B1 - Inhibitors of poly(ADP-ribose)
-
Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters (ACS Publications) URL: [Link]
Sources
catalytic methods for synthesizing sterically hindered cyclopropyl amides
Application Note: Catalytic Methods for Synthesizing Sterically Hindered Cyclopropyl Amides
Executive Summary & Strategic Value
The cyclopropyl amide motif is a privileged pharmacophore in modern drug design. It serves as a "conformational lock," restricting the flexibility of peptide backbones and positioning substituents in precise vectors to maximize binding affinity while enhancing metabolic stability against peptidases.
However, the synthesis of sterically hindered cyclopropyl amides—specifically those with quaternary centers (1,1-disubstitution) or bulky vicinal groups—remains a formidable challenge. Traditional methods like the Simmons-Smith reaction often fail due to steric repulsion or lack of enantiocontrol in crowded environments.
This guide details three advanced catalytic protocols that overcome these steric barriers:
-
Rh(II)-Catalyzed Asymmetric Cyclopropanation: For de novo construction of the ring using donor-acceptor carbenes.
-
Pd(II)-Catalyzed C–H Functionalization: For late-stage installation of steric bulk (arylation) onto an existing cyclopropyl amide core.
-
Rh(III)-Catalyzed [2+1] Annulation: A C–H activation approach utilizing enamides as carbene equivalents.[1]
Strategy I: De Novo Ring Construction via Rh(II) Carbenoids
Principle: This method utilizes dirhodium(II) tetracarboxylates to decompose diazo compounds into metal carbenes, which then undergo stereoselective addition to hindered alkenes or enamides. The key to overcoming steric hindrance lies in the use of "donor-acceptor" carbenoids and sterically demanding bridging ligands (e.g., adamantyl-derived) on the catalyst.
Mechanism of Action
The reaction proceeds via a concerted but asynchronous mechanism. The bulky catalyst creates a chiral pocket that enforces trajectory, allowing even tetrasubstituted olefins to react with high enantioselectivity.
Figure 1: Mechanistic flow of Rh(II)-catalyzed cyclopropanation. The bulky ligand sphere of the catalyst dictates the approach of the alkene.
Protocol A: Enantioselective Cyclopropanation of Acrylamides
Target: Synthesis of 1,1,2-trisubstituted cyclopropyl amides.
Reagents:
-
Catalyst:
(Tetrakis[1-(4-tert-butylphenyl)adamantane-α-phthalimidoacetato]dirhodium). -
Diazo Reagent: Aryldiazoacetate (Donor-Acceptor type).
-
Substrate: N-Benzyl-N-isopropylacrylamide (Hindered amide).
-
Solvent: 2,2-Dimethylbutane (DMB) or Trifluorotoluene (PhCF3).
Step-by-Step Workflow:
-
Catalyst Solution: In a flame-dried Schlenk tube under Argon, dissolve
(1.0 mol%) in DMB (0.5 mL). -
Substrate Addition: Add the acrylamide substrate (1.0 equiv, 0.5 mmol) to the catalyst solution.
-
Diazo Addition: Dissolve the aryldiazoacetate (1.2 equiv) in DMB (2 mL). Using a syringe pump, add this solution to the reaction mixture over 2 hours at reflux (
).-
Note: Slow addition is critical to prevent diazo dimerization.
-
-
Workup: Once addition is complete, stir for an additional 1 hour. Evaporate solvent under reduced pressure.
-
Purification: Purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Critical Parameter: The use of non-coordinating, non-polar solvents like DMB or hexanes enhances the electrophilicity of the carbene, crucial for reacting with hindered/electron-deficient amides.
Strategy II: Late-Stage C–H Functionalization (Pd-Catalysis)
Principle: Instead of building the ring, this method takes a pre-existing cyclopropyl amide and installs steric bulk via directed C–H activation. This is ideal for generating libraries of cis-arylated cyclopropanes.
Mechanism of Action
A bidentate directing group (e.g., 8-aminoquinoline or picolinamide) coordinates Pd(II), directing it to the cis-C–H bond. The cycle involves C–H activation, oxidative addition of an aryl iodide, and reductive elimination.
Figure 2: Pd(II)/Pd(IV) catalytic cycle for the directed C–H arylation of cyclopropyl amides.
Protocol B: Picolinamide-Directed C–H Arylation
Target: Synthesis of cis-2-aryl-cyclopropanecarboxamides.
Reagents:
-
Catalyst:
(5-10 mol%). -
Oxidant/Additive:
(1.0 equiv) or . -
Base:
(2.0 equiv). -
Coupling Partner: Aryl Iodide (1.5 equiv).
-
Solvent:
or (Hexafluoroisopropanol).
Step-by-Step Workflow:
-
Setup: To a 10 mL vial equipped with a magnetic stir bar, add cyclopropyl picolinamide (0.2 mmol), Aryl Iodide (0.3 mmol),
(2.2 mg, 0.01 mmol), (0.2 mmol), and (0.4 mmol). -
Solvent: Add t-Amyl Alcohol (1.0 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to
for 12–18 hours.-
Observation: The reaction mixture will turn black as Pd(0) precipitates over time.
-
-
Filtration: Cool to room temperature. Dilute with DCM and filter through a pad of Celite to remove silver salts.
-
Purification: Concentrate and purify via column chromatography.
Troubleshooting: If conversion is low for ortho-substituted aryl iodides (steric clash), switch solvent to HFIP, which stabilizes the cationic Pd intermediate and accelerates C–H cleavage.
Strategy III: Rh(III)-Catalyzed [2+1] Annulation
Principle: This method uses N-enoxyphthalimides as carbene precursors. Upon Rh(III)-catalyzed C–H activation, these substrates undergo a [2+1] annulation with alkenes to form cyclopropanes.[1][2] This is particularly useful for synthesizing cyclopropyl amides where the nitrogen is part of the ring formation logic.
Protocol C: Annulation of Enamides
Reagents:
-
Catalyst:
(2.5 mol%). -
Additive:
(10 mol%) to generate cationic Rh species. -
Oxidant:
(2.0 equiv). -
Substrate: N-Enoxyphthalimide derivative.
-
Solvent: 1,2-Dichloroethane (DCE).
Workflow:
-
Mix
, , and in DCE. -
Add the enamide and the alkene partner.
-
Stir at
for 16 hours. -
The mechanism involves vinyl C–H activation, migratory insertion of the alkene, and intramolecular ring closure.
Comparative Data & Selection Guide
| Feature | Rh(II) Cyclopropanation | Pd(II) C–H Arylation | Rh(III) Annulation |
| Primary Utility | De novo ring construction | Adding bulk to existing ring | Building ring from enamides |
| Steric Tolerance | High (with bulky ligands) | Moderate (ortho-substituents difficult) | Moderate to High |
| Enantioselectivity | Excellent (>95% ee possible) | High (requires chiral MPAA ligands) | Ligand dependent |
| Atom Economy | High (N2 byproduct) | Low (requires stoichiometric Ag) | Moderate (requires oxidant) |
| Key Limitation | Requires diazo handling | Requires directing group removal | Substrate availability |
References
-
Rh(II)-Catalyzed Cyclopropanation: Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013).[3] "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science. Link
-
Pd(II)-Catalyzed C-H Arylation: He, J., et al. (2013). "C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary." Organic Letters. Link
-
Enantioselective C-H Activation: Chan, K. S. L., et al. (2015).[4] "Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines." Nature Communications. Link
-
Rh(III) Annulation: Alford, J. S., & Davies, H. M. L. (2014). "Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation."[1] Journal of the American Chemical Society.[5][6] Link
Sources
- 1. Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 241. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - The Davies Group [scholarblogs.emory.edu]
- 4. Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Efficiency Amide Bond Formation for Sterically Hindered Substrates: Synthesis of N-Cyclopropyl-1-methylcyclopropanecarboxamide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol
Mechanistic Insights: The Challenge of Alpha-Quaternary Steric Bulk
The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide presents a classic challenge in modern medicinal chemistry: overcoming severe steric hindrance during amide bond formation. The coupling partners—1-methylcyclopropanecarboxylic acid and cyclopropylamine—both possess unique structural constraints that render standard peptide coupling protocols highly inefficient[1].
The Causality of Reagent Failure
In standard carbodiimide-mediated couplings (e.g., EDC/HOBt or DCC), the carboxylic acid is activated to form an O-acylisourea or an active ester (such as an OBt ester). For 1-methylcyclopropanecarboxylic acid, the alpha-carbon is a quaternary center (bonded to a methyl group, the carboxylate, and two cyclopropane ring carbons). When a bulky activating group is attached, the resulting electrophilic carbonyl carbon is buried beneath a massive steric shield.
Simultaneously, while cyclopropylamine is technically a primary amine, the branched nature of the cyclopropane ring immediately adjacent to the nitrogen atom creates a secondary-like steric profile. When this hindered nucleophile attempts to approach the carbonyl carbon at the required Bürgi-Dunitz angle (~107°), severe van der Waals repulsions occur between the amine's cyclopropyl ring and the bulky leaving group of the active ester. This steric clash drastically reduces the reaction rate, allowing competing side reactions—such as the irreversible rearrangement of the O-acylisourea to an inactive N-acylurea—to dominate the pathway[2].
Selecting the Right Reagents: Acid Chlorides and T3P
To successfully drive this coupling, the steric bulk of the leaving group must be minimized, or the electrophilicity of the activated intermediate must be exceptionally high.
-
The Acid Chloride Route (Oxalyl Chloride): Converting the acid to an acid chloride replaces the bulky hydroxyl group with a monoatomic, highly electronegative chlorine atom. This creates a small, intensely reactive electrophile that easily accommodates the approach of cyclopropylamine[3].
-
The T3P® (Propylphosphonic Anhydride) Route: T3P forms a compact mixed phosphonic anhydride. Unlike HOBt/HOAt esters, the T3P-activated intermediate is highly electrophilic but less sterically demanding. Furthermore, the exceptional thermodynamic driving force of forming strong P–O bonds pushes the reaction to completion, while generating completely water-soluble byproducts ideal for process scale-up[4],[5].
Decision Matrix & Workflow Visualization
The following workflow illustrates the logical progression for selecting an amide coupling strategy when dealing with alpha-quaternary cyclopropyl substrates.
Caption: Workflow for selecting amide coupling reagents for sterically hindered substrates.
Quantitative Reagent Comparison
The table below summarizes the expected performance of various coupling methodologies for the synthesis of highly hindered alpha-quaternary amides based on established process chemistry data[3],[2].
| Coupling Reagent | Activated Intermediate | Steric Tolerance | Typical Yield (%) | Reaction Time | Byproduct Profile / Scalability |
| EDC / HOBt | O-Acylisourea / OBt ester | Low | < 40% | 24 - 48 h | Urea derivatives (difficult to remove) |
| HATU / DIPEA | OAt ester | Moderate | 70 - 80% | 12 - 24 h | Tetramethylurea (requires chromatography) |
| T3P / DIPEA | Mixed Phosphonic Anhydride | High | 85 - 95% | 4 - 12 h | Water-soluble phosphates (Excellent for scale-up) |
| Oxalyl Chloride | Acid Chloride | Very High | > 90% | 1 - 4 h | HCl, CO₂, CO gases (Requires careful venting) |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that intermediate species are successfully formed before proceeding to the next step.
Protocol A: The Acid Chloride Method (Maximum Reactivity)
Recommended for discovery-scale synthesis where maximum conversion speed is required.
Step 1: Acid Activation via Vilsmeier-Haack Intermediate
-
Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Add Oxalyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes.
-
Mechanistic Rationale: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which acts as the true chlorinating species. Oxalyl chloride is chosen over thionyl chloride (SOCl₂) because its byproducts are entirely gaseous (CO, CO₂, HCl), driving the reaction forward without the need for harsh heating[2].
-
Self-Validation Checkpoint: Observe the reaction mixture. The cessation of gas evolution (bubbling) indicates the complete consumption of the carboxylic acid.
-
Step 2: Intermediate Isolation
-
Once gas evolution ceases (typically 1–2 hours), concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride.
-
Mechanistic Rationale: Removing unreacted oxalyl chloride is critical. If left in the mixture, it will aggressively react with cyclopropylamine in the next step to form unwanted oxamide byproducts.
-
Step 3: Amide Coupling
-
Redissolve the crude 1-methylcyclopropanecarbonyl chloride in anhydrous DCM (15 mL) and cool to 0 °C.
-
In a separate flask, prepare a solution of cyclopropylamine (1.2 eq, 12 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 25 mmol) in DCM (10 mL).
-
Add the amine/base solution dropwise to the acid chloride solution.
-
Mechanistic Rationale: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the coupling, preventing the protonation of cyclopropylamine, which would otherwise render the nucleophile inactive.
-
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation Checkpoint: Test the pH of the aqueous washes. The NaHCO₃ wash must be basic (pH > 8) to ensure removal of any unreacted carboxylic acid, while the HCl wash must be acidic (pH < 2) to ensure complete removal of excess cyclopropylamine and DIPEA.
-
Protocol B: T3P-Mediated Coupling (Process & Scale-Up Optimized)
Recommended for multigram to kilogram scale-up due to mild conditions and chromatography-free purification.
Step 1: Substrate Pre-Mixing
-
Charge a reactor with 1-methylcyclopropanecarboxylic acid (1.0 eq, 50 mmol) and cyclopropylamine (1.1 eq, 55 mmol) in Ethyl Acetate (EtOAc, 100 mL).
-
Add DIPEA (2.5 eq, 125 mmol) to the mixture and cool to 0 °C.
-
Mechanistic Rationale: Unlike acid chlorides, T3P couplings can be run as a "one-pot" mixture. Premixing the acid and amine ensures that as soon as the highly reactive mixed phosphonic anhydride is formed, the amine is immediately available to trap it, preventing anhydride degradation or hydrolysis[5].
-
Step 2: T3P Activation
-
Add T3P (50% w/w solution in EtOAc, 1.5 eq, 75 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Remove the cooling bath and stir the reaction at room temperature for 8–12 hours.
-
Self-Validation Checkpoint: Monitor by LC-MS or TLC (Stain with KMnO₄). The complete disappearance of the 1-methylcyclopropanecarboxylic acid peak confirms the reaction is finished.
-
Step 3: Aqueous Workup
-
Add water (100 mL) to the reaction mixture and stir vigorously for 15 minutes.
-
Separate the layers. Wash the organic (EtOAc) layer sequentially with saturated aqueous NaHCO₃ (100 mL), 1M HCl (100 mL), and brine (100 mL).
-
Mechanistic Rationale: The defining advantage of T3P is that all phosphorus-containing byproducts are highly polar and completely partition into the aqueous phase[4].
-
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield highly pure N-cyclopropyl-1-methylcyclopropanecarboxamide without the need for silica gel chromatography.
References
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. ribbitt.com.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. acs.org.
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. core.ac.uk.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. benchchem.com.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. sdu.dk.
Sources
Application Notes and Protocols for N-cyclopropyl-1-methylcyclopropanecarboxamide in Agrochemical Synthesis
Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals
The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal and agrochemical design. Among these, the cyclopropane ring is a privileged motif, offering a unique combination of structural rigidity and favorable electronic properties.[1] Its presence in a molecule can enhance metabolic stability, improve binding affinity to target enzymes, and confer unique three-dimensional conformations that are critical for biological activity.[2][3] N-cyclopropyl-1-methylcyclopropanecarboxamide is a molecule of significant interest as it combines two such cyclopropyl units within a stable amide linkage, suggesting its potential as a valuable building block or active ingredient in the development of novel pesticides.
This guide provides a comprehensive technical overview of the synthesis and potential applications of N-cyclopropyl-1-methylcyclopropanecarboxamide, with a focus on its role as a precursor for a promising class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).
Proposed Application: A Scaffold for Novel SDHI Fungicides
The carboxamide functional group is a key pharmacophore in a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs), which belong to the Fungicide Resistance Action Committee (FRAC) Group 7.[4][5] These fungicides act by inhibiting Complex II of the mitochondrial respiratory chain in pathogenic fungi, effectively halting energy production and preventing spore germination and growth.[6][7] Prominent commercial fungicides like boscalid, fluxapyroxad, and penthiopyrad all feature a carboxamide core.[5][6]
Given its structure, N-cyclopropyl-1-methylcyclopropanecarboxamide is an ideal candidate for investigation as a novel SDHI fungicide. The N-cyclopropyl group and the 1-methylcyclopropyl group can be systematically modified to optimize fungicidal activity, spectrum, and plant mobility. This application note details the synthetic protocols to access this core structure, enabling researchers to build libraries of derivatives for high-throughput screening and lead optimization.
Proposed Mechanism of Action: Inhibition of Fungal Respiration
The proposed mode of action for agrochemicals derived from this scaffold is the inhibition of the enzyme succinate dehydrogenase (SDH).[8] SDH is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for oxidizing succinate to fumarate.[9] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the electron transfer process, leading to a shutdown of cellular respiration and ultimately, cell death.[5] This targeted action is highly effective, and because it is preventive, it is best applied before or in the very early stages of fungal infection.[6][7]
Caption: Proposed mechanism of action for fungicides derived from the target molecule.
Synthetic Protocols
The synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide is a multi-step process that relies on the preparation of two key intermediates: 1-methylcyclopropanecarboxylic acid and cyclopropylamine . These are then joined via a standard amide coupling reaction.
Sources
- 1. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. Carboxamides: Knowing more about these important fungicides | 3tentos [3tentos.com.br]
- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 8. SDHI Fungicides | FRAC [frac.info]
- 9. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sustainable Synthesis of N-Cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
This Application Note details the sustainable synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide , a privileged scaffold in medicinal chemistry often found in tyrosine kinase inhibitors (TKIs) and glucocorticoid receptor antagonists.
The synthesis presents two distinct challenges:
-
Steric Hindrance: The quaternary center at the C1 position of the cyclopropane ring reduces reactivity toward nucleophilic attack.
-
Substrate Volatility: Cyclopropylamine (nucleophile) has a low boiling point (49–50 °C), making high-temperature catalytic amidation (e.g., boric acid reflux) difficult without pressurized vessels.
We present two validated "Green Chemistry" protocols that replace toxic chlorinated solvents (DCM) and reactive acyl chlorides (SOCl₂) with bio-renewable solvents and safer coupling agents.
Technical Background & Green Principles
The Chemical Challenge
Classically, this amide is synthesized via an acid chloride intermediate. While effective, this route generates HCl gas, requires dichloromethane (DCM), and poses explosion risks when distilling unstable cyclopropanecarbonyl chlorides.
The Sustainable Solution
Our approach utilizes Propylphosphonic Anhydride (T3P®) and Mixed Anhydride Activation in 2-Methyltetrahydrofuran (2-MeTHF) .
-
2-MeTHF: A bio-derived solvent (from corncobs/bagasse) with a higher boiling point (80 °C) than THF, allowing for safer handling and easier phase separation from water during workup.
-
T3P: A cyclic phosphonic anhydride that releases non-toxic, water-soluble byproducts, eliminating the need for chromatographic purification in many cases.[1]
Reaction Pathway Comparison
Figure 1: Comparison of Classical vs. Green Synthetic Pathways.
Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended for Batch <100g)
Best for: High purity requirements, avoiding chromatography, and handling steric bulk.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7] | Role | Green Attribute |
| 1-Methylcyclopropanecarboxylic acid | 1.0 | Substrate | - |
| Cyclopropylamine | 1.2 | Nucleophile | - |
| T3P (50% w/w in EtOAc or 2-MeTHF) | 1.5 | Coupling Agent | Water-soluble byproduct |
| Pyridine (or N-Methylmorpholine) | 2.5 | Base | - |
| 2-MeTHF | 10 Vol | Solvent | Bio-derived, low peroxide formation |
Procedure
-
Setup: Charge a reaction vessel with 1-methylcyclopropanecarboxylic acid (1.0 equiv) and 2-MeTHF (10 volumes).
-
Base Addition: Add Pyridine (2.5 equiv) in one portion. The solution may warm slightly.
-
Activation: Cool the mixture to 0–5 °C. Add T3P solution (1.5 equiv) dropwise over 20 minutes. Note: T3P is highly effective at activating hindered carboxylic acids.
-
Nucleophile Addition: Add Cyclopropylamine (1.2 equiv) dropwise, maintaining internal temperature <10 °C to prevent amine evaporation.
-
Reaction: Remove cooling bath and stir at 25 °C for 3 hours . Monitor by HPLC (Target: >98% conversion).
-
Workup (The "Green" Wash):
-
Add water (5 volumes). Stir vigorously for 15 minutes.
-
Separate layers. The T3P byproducts partition into the aqueous phase.
-
Wash organic layer with 1M HCl (to remove excess pyridine) followed by sat. NaHCO₃ and brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: If necessary, recrystallize from Heptane/EtOAc (9:1).
Protocol B: Mixed Anhydride Scale-Up (Recommended for >100g)
Best for: Cost-sensitive scale-up where T3P is too expensive.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7] | Role |
| 1-Methylcyclopropanecarboxylic acid | 1.0 | Substrate |
| Ethyl Chloroformate | 1.1 | Activator |
| N-Methylmorpholine (NMM) | 1.1 | Base 1 |
| Cyclopropylamine | 1.1 | Nucleophile |
| Triethylamine | 1.0 | Base 2 |
| 2-MeTHF | 8 Vol | Solvent |
Procedure
-
Activation: Dissolve the carboxylic acid and NMM (1.1 equiv) in 2-MeTHF . Cool to -10 °C .
-
Anhydride Formation: Add Ethyl Chloroformate (1.1 equiv) dropwise, maintaining temperature below -5 °C. Stir for 30 minutes. White precipitate of NMM·HCl will form.[8][9][10][11]
-
Amine Addition: Prepare a solution of Cyclopropylamine (1.1 equiv) and Triethylamine (1.0 equiv) in 2-MeTHF (2 vol). Add this slowly to the mixed anhydride at -10 °C.
-
Critical Step: Keeping the temperature low prevents the volatile amine from escaping and suppresses the formation of the symmetrical anhydride byproduct.
-
-
Completion: Allow to warm to room temperature over 2 hours.
-
Workup: Quench with water. Separate phases. Wash organics with 10% Citric Acid (removes bases), then NaHCO₃.
-
Isolation: Concentrate to yield the crude amide.
Mechanism & Validation
T3P Activation Mechanism
T3P acts as a cyclic anhydride.[3] The relief of ring strain drives the activation of the carboxylic acid.
Figure 2: T3P Activation Pathway. The cyclic structure of T3P (Propylphosphonic anhydride) opens upon reaction with the carboxylate, creating a highly reactive but selective intermediate.
Analytical Validation (HPLC)
Ensure the product meets pharmaceutical standards using the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Amide bond absorption).
-
Retention Time: Product typically elutes at ~4.5 - 5.0 min (depending on flow rate).
Safety & Handling
-
Cyclopropylamine: Highly volatile and toxic. Handle only in a fume hood. Avoid using reflux condensers open to the atmosphere; use sealed systems or keep temperatures <25 °C during addition.
-
T3P: Corrosive but non-explosive. Store at room temperature.
-
2-MeTHF: Flammable. Forms peroxides upon long-term storage (stabilize with BHT).
References
-
Dunetz, J. R., et al. (2016).[4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development.[6] Link
- Context: Validates T3P as a superior reagent for large-scale, green pharmaceutical synthesis.
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. ChemSusChem. Link
- Context: Establishes 2-MeTHF as a sustainable replacement for DCM/THF.
-
Eisai R&D Management Co. (2002). Patent: Quinoline derivatives and process for producing the same (Lenvatinib precursors). WO2002032872. Link
- Context: Describes the industrial relevance of cyclopropanecarboxamide scaffolds in kinase inhibitors.
-
Archambaud, S., et al. (2016). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[1] European Journal of Organic Chemistry. Link
- Context: Detailed mechanistic insight into T3P couplings.
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. reddit.com [reddit.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
Application Note: Rational Solvent Selection and Crystallization Protocol for N-Cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
The isolation and purification of structurally constrained, lipophilic aliphatic amides present significant challenges in pharmaceutical process chemistry. N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a critical intermediate featuring a secondary carboxamide core flanked by two highly hydrophobic cyclopropyl rings. This structural dichotomy—a strong hydrogen-bonding dipole combined with dense lipophilicity—frequently leads to liquid-liquid phase separation (LLPS, or "oiling out") during crystallization.
This Application Note details a self-validating, thermodynamically grounded approach to solvent selection. By leveraging 1 [1], we transition from empirical trial-and-error to a deterministic antisolvent crystallization strategy that actively suppresses LLPS, ensuring high-purity crystalline recovery.
Theoretical Framework: The Causality of Amide Miscibility
To engineer a robust crystallization process, we must understand the intermolecular forces dictating solubility. The total cohesive energy density of a solvent system is defined by three Hansen parameters: dispersion forces (
For N-cyclopropyl-1-methylcyclopropanecarboxamide, the
Fig 1. Systematic workflow for HSP-guided solvent and antisolvent selection.
Mechanistic Insights: Overcoming "Oiling Out"
Why do cyclopropanecarboxamides frequently oil out in standard Ethanol/Water systems?
Water possesses massive polar (
By replacing the highly polar water with a non-polar antisolvent like Heptane , and using Ethyl Acetate (EtOAc) as the primary solvent, we alter the kinetic pathway. Heptane gradually lowers the overall polarity (
Fig 2. Mechanistic pathway of amide nucleation avoiding liquid-liquid phase separation.
Data Presentation: Solvent Matrix and Optimization
The empirical validation of the HSP theory is summarized in the tables below. The EtOAc/Heptane system demonstrates superior control over the Metastable Zone Width (MSZW), leading to higher purity and ideal crystal morphology, a standard approach when 2[3].
Table 1: Estimated Hansen Solubility Parameters (HSP) & Solute Affinity
| Solvent | Solute Affinity | Observation at 25°C | |||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Complete dissolution (>200 mg/mL) |
| Ethanol | 15.8 | 8.8 | 19.4 | High | Complete dissolution (>250 mg/mL) |
| Water | 15.6 | 16.0 | 42.3 | Low | Immediate precipitation / LLPS |
| Heptane | 15.3 | 0.0 | 0.0 | Low | Controlled precipitation |
Table 2: Antisolvent Crystallization Optimization Matrix
| Solvent System | Ratio (v/v) | Yield (%) | Purity (HPLC Area %) | Morphology | Process Remarks |
| EtOH / Water | 1:2 | 82.0 | 98.5 | Agglomerates | High risk of oiling out; poor filtration. |
| EtOAc / Heptane | 1:3 | 89.5 | 99.8 | Prismatic | Optimal MSZW; highly scalable. |
| Acetone / Water | 1:2 | 75.4 | 97.2 | Fine Needles | Severe filtration bottlenecks. |
Experimental Protocols: Self-Validating Crystallization
To ensure trustworthiness and reproducibility, the following protocol integrates real-time process analytical technology (PAT) to create a self-validating feedback loop.
Protocol: Seeded Antisolvent-Cooling Crystallization (EtOAc/Heptane)
Equipment Required:
-
Jacketed crystallizer with overhead stirring (e.g., pitched blade turbine).
-
Focused Beam Reflectance Measurement (FBRM) probe (for real-time chord length distribution).
-
At-line HPLC for mother liquor concentration monitoring.
Step-by-Step Methodology:
-
Dissolution: Charge the crystallizer with 10.0 g of crude N-cyclopropyl-1-methylcyclopropanecarboxamide. Add 40 mL of Ethyl Acetate (EtOAc).
-
Heating: Heat the jacket to 55°C under moderate agitation (250 RPM) until complete dissolution is confirmed via a clear FBRM signal (counts < 100/sec).
-
Antisolvent Addition (Phase 1): Dose 40 mL of Heptane at a constant rate of 2 mL/min. Monitor the FBRM; the system should remain clear, entering the metastable zone.
-
Seeding: Cool the solution to 45°C. Introduce 0.1 g (1 wt%) of pure N-cyclopropyl-1-methylcyclopropanecarboxamide seed crystals suspended in 1 mL of Heptane.
-
Self-Validation Check: FBRM must show an immediate, stable increase in counts corresponding to the seed dimensions (typically 50-100 µm). If a massive spike in 10 µm spherical counts occurs, LLPS has been triggered (abort and reheat).
-
-
Antisolvent Addition (Phase 2): Resume Heptane addition (80 mL) at a slower rate of 1 mL/min to drive supersaturation while allowing crystal growth to consume the solute, preventing secondary nucleation.
-
Cooling: Once all Heptane is added, initiate a linear cooling ramp from 45°C to 5°C over 4 hours (10°C/hour).
-
Endpoint Validation: Sample the mother liquor. At-line HPLC should confirm the API concentration is
2 mg/mL, indicating thermodynamic completion. -
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Heptane. Dry under vacuum at 40°C for 12 hours.
References
- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation - Asian Journal of Pharmaceutics.
- Hansen Solubility Parameters - Kinam Park.
- N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide - Benchchem.
Sources
Functionalization of the N-Cyclopropyl-1-methylcyclopropanecarboxamide Scaffold: A Guide for Researchers
Introduction: The Significance of the Cyclopropane Motif in Modern Drug Discovery
The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its unique conformational rigidity and electronic properties offer a powerful tool to enhance the pharmacological profile of drug candidates.[3][4] The incorporation of a cyclopropyl moiety can lead to improved metabolic stability, increased potency, and enhanced binding affinity to biological targets.[5] Specifically, the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold combines the benefits of the cyclopropane ring with the versatile chemistry of the amide functional group, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis and functionalization of this promising scaffold, offering detailed protocols and mechanistic insights for researchers in the field.
I. Synthesis of the N-Cyclopropyl-1-methylcyclopropanecarboxamide Scaffold
The synthesis of the target scaffold begins with the preparation of 1-methylcyclopropane-1-carboxylic acid, followed by an amide coupling reaction with cyclopropylamine.
A. Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
Several synthetic routes to 1-methylcyclopropane-1-carboxylic acid have been reported. A common and efficient method involves the cyclopropanation of methacrylic acid or its esters.[6][7]
Protocol 1: Synthesis of 1-Methylcyclopropane-1-carboxylic Acid
This protocol is adapted from a patented procedure and involves a two-step process from methacrylic acid.[6]
Materials:
-
Methacrylic acid
-
Chloroform
-
Sodium hydroxide (50% aqueous solution)
-
Benzyltriethylammonium chloride
-
Sodium metal
-
Toluene
-
Concentrated hydrochloric acid
-
Dichloromethane
Procedure:
Step 1: Synthesis of 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid
-
In a round-bottom flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide.
-
To the vigorously stirred solution, add benzyltriethylammonium chloride.
-
Add a mixture of methacrylic acid and chloroform dropwise to the reaction mixture.
-
Stir vigorously for 4-6 hours at room temperature.
-
After the reaction is complete (monitored by TLC), acidify the mixture with concentrated hydrochloric acid to pH ~2.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid.
Step 2: Reductive dechlorination to 1-methylcyclopropane-1-carboxylic acid
-
In a separate flask, prepare a dispersion of sodium metal in toluene.
-
Slowly add the crude 2,2-dichloro-1-methylcyclopropane-1-carboxylic acid to the sodium dispersion at a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed.
-
Carefully quench the reaction with water and separate the aqueous layer.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH ~2.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 1-methylcyclopropane-1-carboxylic acid.[8]
B. Amide Coupling to form N-Cyclopropyl-1-methylcyclopropanecarboxamide
The final step in the synthesis of the scaffold is the formation of the amide bond between 1-methylcyclopropane-1-carboxylic acid and cyclopropylamine. A variety of coupling reagents can be employed for this transformation.[9][10][11]
Protocol 2: Amide Coupling using HATU
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, which is known for its high efficiency and low rate of racemization.[9]
Materials:
-
1-Methylcyclopropane-1-carboxylic acid
-
Cyclopropylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and HATU (1.1 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add cyclopropylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-cyclopropyl-1-methylcyclopropanecarboxamide.
II. Functionalization of the N-Cyclopropyl-1-methylcyclopropanecarboxamide Scaffold
Late-stage functionalization (LSF) of complex molecules is a powerful strategy in drug discovery to rapidly generate analogs with improved properties.[12] The N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold offers several sites for functionalization, primarily through C-H activation. The amide group can act as a directing group to guide transition metal catalysts to specific C-H bonds.[13][14][15]
Figure 1. Synthetic and functionalization workflow for the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold.
A. Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H activation is a powerful tool for the arylation of sp³ C-H bonds.[16] The amide group in the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold can act as a directing group, facilitating the selective functionalization of the cyclopropane rings.[12][17]
Protocol 3: Directed Palladium-Catalyzed β-C(sp³)-H Arylation
This protocol is a general procedure adapted from literature on the arylation of related cyclopropanecarboxamides using a bidentate directing group strategy.[17]
Materials:
-
N-Cyclopropyl-1-methylcyclopropanecarboxamide
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add N-cyclopropyl-1-methylcyclopropanecarboxamide (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene and pivalic acid (30 mol%).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Representative Palladium-Catalyzed C-H Arylation Conditions
| Entry | Catalyst (mol%) | Ligand/Additive (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | Pd(OAc)₂ (10) | Pivalic Acid (30) | K₂CO₃ (2.0) | Toluene | 110 | 24 |
| 2 | Pd(OAc)₂ (5) | Mono-N-protected amino acid (15) | Ag₂CO₃ (1.0) | THF | 80 | 12 |
Note: Optimal conditions may vary depending on the specific aryl iodide and substrate.
B. Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are also highly effective for C-H activation and can offer complementary reactivity to palladium.[1][2][18][19] For cyclopropanecarboxamides, rhodium catalysis can be employed for various transformations, including alkenylation and annulation reactions. The amide oxygen can act as a directing group to form a five-membered rhodacycle intermediate.
Protocol 4: Rhodium-Catalyzed C-H Alkenylation
This generalized protocol is based on reported rhodium-catalyzed C-H functionalizations of related amides.[14]
Materials:
-
N-Cyclopropyl-1-methylcyclopropanecarboxamide
-
Activated alkene (e.g., ethyl acrylate)
-
[RhCp*Cl₂]₂
-
Cesium acetate (CsOAc)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a sealed tube, combine N-cyclopropyl-1-methylcyclopropanecarboxamide (1.0 eq), the activated alkene (2.0 eq), [RhCp*Cl₂]₂ (2.5 mol%), and CsOAc (1.0 eq).
-
Add anhydrous DCE as the solvent.
-
Heat the reaction mixture at 100 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Sources
- 1. Rhodium(III)-catalyzed C-H/C-C activation sequence: vinylcyclopropanes as versatile synthons in direct C-H allylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 8. (PDF) Synthesis and Biological Evaluation of Cyclopropyl [research.amanote.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Chemoselective palladium-catalyzed deprotonative arylation/[1,2]-Wittig rearrangement of pyridylmethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. Rhodium(III)-Catalyzed Cyclopropane C-H/C-C Activation Sequence Provides Diastereoselective Access to α-Alkoxylated γ-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide
Welcome to the technical support and troubleshooting guide for the synthesis of N-cyclopropyl-1-methylcyclopropanecarboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals. Producing this bis-cyclopropyl amide in high yields (>90%) presents unique challenges due to the steric hindrance of the 1-methylcyclopropane moiety, the extreme volatility of cyclopropylamine, and the high polarity of the final product.
This guide moves beyond basic procedures, detailing the chemical causality behind each protocol to ensure your synthetic workflows are robust, scalable, and self-validating.
Process Overview
Fig 1: Optimized synthetic workflow for N-cyclopropyl-1-methylcyclopropanecarboxamide.
Troubleshooting & FAQs
Q1: Why is my crude yield consistently below 50% when using standard EDC/HOBt or DCC coupling? A1: The primary issue is steric hindrance. The 1-methyl group on the cyclopropane ring creates a bulky, neo-pentyl-like steric environment at the alpha-carbon. When using standard carbodiimides like EDC 1, the initial O-acylisourea intermediate is large. Because the nucleophilic attack by the amine is slowed by this steric shield, the active ester has time to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea, permanently killing your yield. Solution: Switch to an acid chloride activation method, which bypasses this rearrangement pathway entirely and provides a much smaller, highly reactive electrophile 2. Alternatively, use a highly reactive uronium salt like HATU for discovery-scale reactions.
Q2: How do I prevent the loss of cyclopropylamine during the reaction? A2: Cyclopropylamine is an exceptionally volatile reagent with a boiling point of approximately 50 °C 3. The amidation of an acid chloride is highly exothermic. If the amine is added at room temperature, the local heat generation causes the cyclopropylamine to flash off as a gas, destroying your stoichiometry and stalling the reaction. Solution: Always pre-cool the amine solution to 0 °C. Use a slight excess (1.5 to 2.0 equivalents) of cyclopropylamine to account for incidental evaporative loss, and add the activated acid dropwise to control the exotherm.
Q3: I am losing product during the aqueous workup. How can I optimize extraction? A3: N-cyclopropyl-1-methylcyclopropanecarboxamide is a low-molecular-weight, polar molecule. It exhibits significant partial solubility in water. Standard aqueous washes (like 1M HCl or saturated NaHCO3) will pull a large percentage of your product into the aqueous phase. Solution: Minimize all aqueous volumes. Use saturated brine (NaCl) for all aqueous washes to salt out the amide. If extracting from an aqueous layer, abandon pure ethyl acetate and switch to a more polar solvent mixture, such as 10% isopropanol in dichloromethane (IPA/DCM), which vastly improves the partition coefficient.
Quantitative Comparison of Coupling Methods
| Coupling Method | Reagents | Typical Yield | Scalability | Key Drawback / Limitation |
| Carbodiimide | EDC, HOBt, DIPEA | 40 - 55% | Moderate | Prone to inactive N-acylurea formation due to steric bulk. |
| Acid Chloride | Oxalyl Chloride, DMF (cat.) | 85 - 95% | High | Requires strict anhydrous conditions and handles toxic gases. |
| Uronium Salt | HATU, DIPEA | 90 - 98% | Low (Cost) | High reagent cost; requires careful aqueous workup to remove DMF. |
Validated Experimental Protocols
Protocol A: Scalable Acid Chloride Method (Recommended for >1g scale)
Causality: This method completely bypasses the steric limitations of the 1-methyl group by forming a highly reactive, unhindered acid chloride intermediate 2.
-
Activation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Add a catalytic amount of DMF (0.05 eq).
-
Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Note: Oxalyl chloride is preferred over thionyl chloride here because its byproducts (CO, CO2, HCl) are gaseous, driving the reaction forward without requiring harsh heating that could degrade the cyclopropane ring.
-
Validation Check: Stir at room temperature for 2 hours. The reaction is complete when visible gas evolution ceases.
-
Concentration: Concentrate the mixture under reduced pressure (keep the water bath <30 °C) to remove excess oxalyl chloride. Re-dissolve the resulting acid chloride in anhydrous DCM.
-
Amidation: In a separate flask, prepare a solution of cyclopropylamine (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in DCM. Cool strictly to 0 °C.
-
Coupling: Add the acid chloride solution dropwise to the amine solution at 0 °C. Stir for 1 hour, then warm to room temperature.
-
Validation Check: Quench a 10 µL aliquot in methanol. Analyze by LC-MS to confirm the complete disappearance of the acid (detected as a methyl ester artifact) and the formation of the target mass.
Protocol B: Discovery-Scale HATU Coupling (Recommended for <1g scale)
Causality: HATU generates an HOAt-active ester that is highly reactive yet stable enough to prevent unwanted rearrangements, making it ideal for rapid analog synthesis without generating HCl gas.
-
Preparation: Dissolve 1-methylcyclopropanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Causality: Pre-activation ensures the complete formation of the active ester before introducing the volatile amine.
-
Amine Addition: Cool the mixture to 0 °C. Add cyclopropylamine (1.5 eq) in one portion. Seal the reaction vial immediately to prevent evaporative loss 3.
-
Validation Check: Monitor by TLC (EtOAc/Hexane 1:1, KMnO4 stain). The active ester spot should cleanly convert to the more polar amide spot.
-
Workup: Dilute with EtOAc and wash with a 5% LiCl aqueous solution (3x). Causality: DMF is highly water-soluble, but LiCl washes are significantly more effective at partitioning DMF into the aqueous layer than plain water, preventing product loss.
Mechanistic Pathway
Fig 2: Mechanistic pathway of HATU-mediated amide coupling overcoming steric hindrance.
References
-
Dual mechanism inhibitors for the treatment of disease (US10654844B2) . Source: Google Patents. 1
-
Process for the preparation of alkyl 1-methylcyclopropanecarboxylate . Source: Justia Patents.2
-
Cas 765-30-0, Cyclopropylamine . Source: Lookchem.3
Sources
troubleshooting low conversion rates in cyclopropyl amide coupling
Technical Support Center: Cyclopropyl Amide Coupling
Status: Active Agent: Senior Application Scientist Topic: Troubleshooting Low Conversion & Instability in Cyclopropyl Amidations
The Core Challenge: Why is this coupling failing?
Welcome to the support center. If you are here, your standard EDC/HOBt or HATU coupling likely stalled at 40-50% conversion, or you are observing inexplicable decomposition.
Cyclopropyl groups are deceptively simple . While they look like standard alkyl groups, they behave electronically like alkenes due to Walsh Orbitals . The C-C bonds in the ring have significant
-
Electronic Deactivation: If the cyclopropyl ring is on the amine, the
-character of the C-N bond (approx ) can reduce nucleophilicity compared to a standard isopropyl amine. -
Steric "V-Shape" Blockade: The rigid
bond angle creates a "wall" of electron density that blocks the trajectory of attack (Burgi-Dunitz angle) more effectively than flexible alkyl chains.
Diagnostic Workflow
Before changing reagents, diagnose the failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
The "Engine Room": Reagent Selection Strategy
Standard reagents often fail to overcome the kinetic barrier of cyclopropyl coupling. Use this hierarchy:
Tier 1: The Gold Standard (T3P - Propylphosphonic Anhydride)
-
Why: T3P drives the reaction thermodynamically by releasing a stable water-soluble phosphate byproduct. It is less prone to epimerization and works exceptionally well for sterically hindered amines.
-
When to use: Your first line of defense for low conversion.
Tier 2: The "Bunker Buster" (Ghosez’s Reagent)
-
Why: Converts the carboxylic acid to an acid chloride in situ under neutral conditions. This avoids the harsh acidity of Thionyl Chloride (
) which can pop open the cyclopropyl ring. -
When to use: If T3P fails or if the acid is extremely bulky (e.g., tertiary
-carbon).
Tier 3: The Specialist (Acyl Fluorides / TFFH)
-
Why: Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines.
-
When to use: If the amine is electron-deficient (e.g., cyclopropyl amine with an EWG).
| Reagent | Mechanism | Best For | Risk Factor |
| T3P | Anhydride Activation | General sterics, Chiral substrates | High cost |
| Ghosez's Rgt | Neutral Acid Chloride | Extremely hindered acids | Moisture sensitive |
| HATU | Uronium (O-At) | Standard couplings | Difficult purification (byproducts) |
| EDC/HOBt | Carbodiimide | Simple couplings | Ineffective for hindered cyclopropyls |
Detailed Protocols
Protocol A: High-Yield T3P Coupling
Use this for 90% of stalled reactions.
-
Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Cyclopropyl Amine in EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup).
-
Base: Add 3.0 equiv Pyridine (preferred over DIPEA for T3P).
-
Cool: Cool to 0 °C.
-
Addition: Add 1.5 - 2.0 equiv T3P (50% w/w solution in EtOAc) dropwise.
-
Note: T3P requires a slight excess because the first turnover is the fastest.
-
-
Reaction: Allow to warm to RT. Stir 12-24h.
-
Troubleshooting: If stalled, heat to 50 °C. T3P is thermally stable.
-
-
Workup: Wash with water, then 0.5M HCl, then Sat.
. The phosphorus byproducts wash away in water.
Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)
Use this if the Acid is the sterically hindered partner.
-
Activation: Dissolve 1.0 equiv Carboxylic Acid in dry DCM (0.2 M).
-
Reagent: Add 1.2 equiv 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) at 0 °C.
-
Stir: Stir 1-2h at RT. Monitor by TLC (acid to acid chloride conversion).
-
Coupling: Add 1.2 equiv Cyclopropyl Amine and 2.0 equiv DIPEA (or TEA) dissolved in minimal DCM.
-
Reaction: Stir 2-4h.
-
Mechanism Note: This forms the acid chloride without generating HCl gas, preventing acid-catalyzed ring opening.
Frequently Asked Questions (FAQs)
Q: My cyclopropyl ring opened (ring scission). What happened? A: You likely used a strong Lewis Acid or generated harsh acidic conditions. Cyclopropanes with donor-acceptor substituents are "spring-loaded."
-
Fix: Switch from EDC/HCl or
to T3P (buffered with pyridine) or mixed anhydrides (IBCF/NMM) at -15 °C. Avoid heating above 60 °C.
Q: I see the "Active Ester" (e.g., OBt ester) on LCMS, but it won't convert to product. A: This confirms the amine is too sterically hindered to attack the active ester. The OBt ester is a "thermodynamic sink."
-
Fix: You need a more reactive intermediate. Switch to Ghosez’s Reagent (Acid Chloride) or TFFH (Acid Fluoride). These intermediates are smaller and more electrophilic than the bulky HATU/OBt complex.
Q: Can I use DMF as a solvent? A: You can, but for cyclopropyl amides, 2-MeTHF or EtOAc is superior. Cyclopropyl amides are often amphiphilic (greasy ring, polar amide). Extracting them from DMF is a nightmare. Using EtOAc allows for a direct wash-and-dry workup (especially with T3P).
Q: Is racemization a risk? A: Yes, if the chiral center is adjacent to the carbonyl (e.g., cyclopropyl glycine).
-
Fix: T3P + Pyridine is proven to have the lowest epimerization rates among coupling reagents [1]. Avoid HATU with excessive DIPEA, which promotes base-catalyzed racemization via oxazolone formation.
Mechanism of Action (T3P)
Understanding why T3P works helps you optimize. It forms a mixed anhydride that is highly reactive but sterically compact.
Figure 2: T3P activation pathway.[1][2] Note the byproduct is water-soluble, simplifying purification.
References
-
Dunetz, J. R. , et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Valeur, E. , & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
- Ghosez, L., et al. (1969). "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society.
- Archimica (Euticals). "T3P (Propylphosphonic Anhydride) Handling Guide.
Sources
removing impurities from N-cyclopropyl-1-methylCyclopropanecarboxamide
Technical Support Center: Purification of N-cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
This guide addresses the purification of N-cyclopropyl-1-methylcyclopropanecarboxamide , a structural motif often utilized in kinase inhibitor synthesis (e.g., Lenvatinib analogs) and agrochemical intermediates.[1] The synthesis typically involves the amidation of 1-methylcyclopropanecarboxylic acid with cyclopropylamine .[1]
The primary impurities encountered are unreacted starting materials (amine and acid) and coupling byproducts.[1] Due to the distinct pKa differences between the target amide (neutral), the starting amine (basic), and the starting acid (acidic), a chemoselective acid-base extraction is the most efficient first-line purification method.[1]
Tier 1: Rapid Triage (FAQs)
Q1: My product is an oil, but the literature suggests it should be a solid. Is it impure? A: Likely, yes.[1] While low molecular weight amides can be viscous oils, persistent oiliness often indicates solvent entrapment (e.g., toluene, DMF) or the presence of unreacted cyclopropylamine (bp ~50°C).[1]
-
Action: Run a 1H NMR. If you see extra cyclopropyl signals or solvent peaks, perform a high-vacuum dry-down (50°C, <5 mbar) for 4 hours. If it remains an oil, proceed to the Acid-Base Extraction protocol below.
Q2: I see a strong smell of amine even after rotary evaporation. How do I remove it? A: Cyclopropylamine has a low boiling point (49–50°C) but can "stick" to the product via hydrogen bonding.[1]
-
Action: Do not rely on heat alone.[1] You must protonate the amine to wash it away.[1] Use the Acidic Wash Protocol (Tier 2).[1]
Q3: Can I use silica gel chromatography? A: Yes, but it is often unnecessary if extraction is done correctly.[1] If you must use a column, the target amide is moderately polar.[1]
-
Recommendation: Start with a gradient of 0% → 40% Ethyl Acetate in Hexanes.[1] The amide will typically elute after non-polar impurities but before the highly polar unreacted amine.[1]
Tier 2: Deep Dive (Troubleshooting & Protocols)
The Principle of Chemoselective Extraction
The purification logic relies on manipulating the solubility of impurities by altering the pH of the aqueous phase.[1]
| Component | Chemical Nature | pKa (Approx) | Solubility at pH 2 | Solubility at pH 10 |
| Target Amide | Neutral | ~15-17 | Organic Soluble | Organic Soluble |
| Cyclopropylamine | Basic | ~9-10 | Water Soluble (Protonated) | Organic Soluble |
| 1-Methylcyclopropanecarboxylic Acid | Acidic | ~4-5 | Organic Soluble | Water Soluble (Deprotonated) |
Protocol A: The "Gold Standard" Extraction
Prerequisite: Dissolve your crude reaction mixture in a water-immiscible solvent. Dichloromethane (DCM) is preferred for amides due to better solubility, but Ethyl Acetate (EtOAc) is safer and generally effective.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude material in DCM (10 mL per gram of crude).
-
Amine Removal (Acid Wash):
-
Acid Removal (Base Wash):
-
Neutralization & Drying:
Protocol B: Recrystallization (For Solids)
If the product solidifies after extraction but remains off-white or has a melting point depression:
-
Solvent System: Hexane/Ethyl Acetate (most common) or Ethanol/Water.[1]
-
Procedure:
Tier 3: Visualizing the Workflow
The following diagrams illustrate the decision logic and the extraction mechanism.
Figure 1: Purification Decision Tree
Caption: Logical flow for determining the appropriate purification method based on physical state and initial purity.
Figure 2: Extraction Mechanism
Caption: Step-by-step chemical separation occurring during the Acid-Base extraction protocol.
References & Validated Sources
-
PubChem Compound Summary: N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2).[1][2][3][4] National Library of Medicine.[1] [Link]
-
General Amide Synthesis & Purification: Organic Chemistry Portal - Amide Formation. (General reference for acid-base workup of amides). [Link][1]
Sources
- 1. Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-(1-methylethyl)-1-phenyl-, (Z)-, monohydrochloride | C17H27ClN2O | CID 59940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 540792-73-2|N-Cyclopropyl-2,2-dimethyl-propanamide|BLD Pharm [bldpharm.com]
- 3. 686-96-4|N-(tert-Butyl)pivalamide|BLD Pharm [bldpharm.com]
- 4. 1420987-44-5;;1420801-85-9;; CAS [chemicalbook.com]
minimizing side reactions in methylcyclopropanecarboxamide synthesis
This technical guide addresses the minimization of side reactions during the synthesis of 1-methylcyclopropanecarboxamide , a critical motif in pharmaceutical intermediates (e.g., for Lenvatinib).[1]
Topic: Minimizing Side Reactions & Impurity Control Role: Senior Process Chemist / Application Scientist Audience: Drug Development Professionals & Process Chemists
Introduction: The Stability Paradox
The cyclopropane ring is kinetically stable but thermodynamically strained (
This guide troubleshoots the three critical phases of synthesis:
-
Activation: Converting the acid to the acid chloride without ring scission.
-
Amidation: Coupling with ammonia/amine without oligomerization or hydrolysis.
-
Precursor Control: Managing "carry-over" impurities from the cyclopropanation step.
Module 1: Acid Activation (The Acid Chloride Route)
Context: The most common route involves converting 1-methylcyclopropanecarboxylic acid to its acid chloride using thionyl chloride (
Troubleshooting Guide
Q: I see a significant "des-cyclopropyl" or open-chain chloro-impurity by GC/LC-MS after activation. What is happening?
A: You are likely triggering acid-catalyzed ring opening .
While the cyclopropane ring is generally stable to
-
Mechanism: The protonated carbonyl or the acylium ion can facilitate nucleophilic attack by
at the cyclopropyl carbons, leading to ring opening (e.g., forming 4-chloropentanoyl chloride derivatives).[1] -
Solution:
-
Temperature Control: Maintain reaction temperature
. Do not reflux aggressively unless validated. -
Catalyst Limitation: If using DMF as a catalyst, keep it
.[1] Excess Vilsmeier reagent can be too aggressive. -
HCl Scavenging: Ensure efficient gas scrubbing. In extreme cases, a mild base trap or lower temperatures with extended reaction times are preferred over heat.[1]
-
Q: My acid chloride conversion stalls at 90-95%. Should I add more thionyl chloride?
A: Proceed with caution.
Adding large excesses of
-
Protocol: Use 1.1–1.2 equivalents. Monitor by GC (quench aliquot with methanol). If stalled, check for water in the starting material.[1] Wet starting material consumes reagent and generates heat/acid.
Module 2: Amidation (Coupling)
Context: Reacting 1-methylcyclopropanecarbonyl chloride with aqueous ammonia or ammonia gas.
Troubleshooting Guide
Q: The product contains a "dimer" impurity (Imide formation). How do I prevent this? A: This is Competitive Acylation . If the concentration of the acid chloride is too high relative to the ammonia, the newly formed amide can attack another molecule of acid chloride, forming the imide (dimer).[1]
-
Reaction Logic:
. -
Fix:
-
Inverse Addition: Add the acid chloride slowly into a concentrated, cold ammonia solution.[1] This ensures the amine is always in vast excess relative to the chloride.
-
Vigorous Stirring: The reaction is often biphasic (organic solvent vs. aqueous ammonia). Poor mass transfer creates local zones of acid chloride accumulation, favoring dimerization.[1]
-
Q: My yield is low, and I detect the starting carboxylic acid. Is the amide hydrolyzing? A: It is more likely Hydrolysis of the Acid Chloride before amidation occurred.
-
Root Cause: If using aqueous ammonia, the competition between
nucleophilic attack and hydrolysis is determined by temperature and mixing.[1] -
Protocol:
-
Keep the temperature
during addition.[2] -
Use a biphasic system (e.g., DCM or Toluene / Aqueous
) or anhydrous in solvent if hydrolysis is severe. -
Critical Check: Ensure your organic solvent is dry before the acid chloride step.
-
Module 3: Precursor Impurities (The "Hidden" Risks)
Context: The starting material, 1-methylcyclopropanecarboxylic acid, is often made via haloform reaction (carbene addition) followed by dehalogenation.[1]
Troubleshooting Guide
Q: I cannot remove a specific impurity at RRT 1.10. It tracks through the entire synthesis. A: This is likely the Monohalo-intermediate (e.g., 2-chloro-1-methylcyclopropanecarboxamide).[1]
-
Origin: Incomplete dehalogenation of the 2,2-dihalo precursor (from the carbene synthesis step) leaves a monohalo species.[1]
-
Why it persists: It is chemically very similar to the product. It will form an acid chloride and an amide just like your target.
-
Fix: You must purify the starting acid or its ester before starting the amide synthesis. Once the amide is formed, separation is difficult.[1]
-
Action: Check the starting acid for "2-chloro" or "2-bromo" analogs using GC-MS.
-
Visualized Workflows
Figure 1: Optimized Synthesis & Impurity Control Pathways
This diagram outlines the critical control points (CCPs) to prevent ring opening and dimerization.
Caption: Critical Control Points (CCPs) in the synthesis workflow. Red paths indicate failure modes triggered by temperature or mixing errors.
Summary of Critical Parameters
| Parameter | Recommended Range | Consequence of Deviation |
| Reaction Temp (Activation) | ||
| SOCl2 Equivalents | 1.10 – 1.20 eq | Large excess causes exotherms during quench; difficult to strip. |
| Amidation Mode | Inverse Addition | Adding |
| Amidation Temp | Higher temps favor hydrolysis over amidation (if aqueous). | |
| Solvent Choice | DCM, Toluene, THF | Protic solvents (alcohols) will react; Wet solvents hydrolyze reagent.[1] |
References
-
Lenvatinib Process Chemistry
-
Cyclopropane Ring Stability
-
Acid Chloride Formation Mechanisms
-
General Cyclopropane Synthesis & Impurities
-
Title: Method for preparing 1-methyl cyclopropane carboxylic acid.[1]
- Source: CN P
- Relevance: Defines the precursor synthesis (carbene route)
- URL
-
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. clearsynth.com [clearsynth.com]
- 4. data.epo.org [data.epo.org]
- 5. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 6. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
purification challenges of N-cyclopropyl-1-methylCyclopropanecarboxamide
The following guide serves as a specialized Technical Support Center for the purification and isolation of N-cyclopropyl-1-methylcyclopropanecarboxamide . It is designed for organic chemists and process engineers encountering specific bottlenecks in the synthesis workflow.
Case ID: PUR-C9H15NO-001
Molecule: N-cyclopropyl-1-methylcyclopropanecarboxamide
CAS: 633317-71-2 (Generic reference)
Molecular Formula:
Executive Summary & Molecule Profile
This target is a sterically congested, non-aromatic amide . The presence of the quaternary carbon at the 1-position (1-methyl-1-carboxyl) introduces significant steric hindrance, reducing the reaction rate of nucleophilic attack during synthesis.[1] Furthermore, the absence of a conjugated
| Property | Specification / Behavior |
| Physical State | Low-melting solid or viscous oil (dependent on purity).[1] |
| UV Activity | Negligible at 254 nm. Requires 210–220 nm or ELSD. |
| Solubility | High in DCM, EtOAc, MeOH. Moderate in Heptane/Hexane. |
| Key Impurities | Cyclopropylamine (volatile base), 1-Methylcyclopropanecarboxylic acid. |
| Stability | Generally stable; cyclopropane ring intact under standard workup. |
Troubleshooting Guide (Q&A)
Issue 1: "I cannot see my product on TLC or HPLC at 254 nm."
Diagnosis: The molecule lacks a chromophore. The cyclopropane ring and amide bond have absorption maxima
-
TLC Visualization: Do not rely on UV. You must use a chemical stain.
-
Permanganate (
): Excellent. The amide/cyclopropane usually stains yellow/brown on a purple background. -
Iodine (
): Moderate to good reversible staining. -
Phosphomolybdic Acid (PMA): Good for amides upon heating.
-
-
HPLC Monitoring: Switch detector to 210 nm or use a universal detector like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).
Issue 2: "The reaction conversion is stalled or low (<50%)."
Diagnosis: Steric hindrance at the quaternary C1 position of the acid component impedes nucleophilic attack. Solution:
-
Switch Activation Method: Standard EDC/NHS coupling may be too slow.
-
Recommendation: Convert the acid to the Acid Chloride using Oxalyl Chloride/DMF (catalytic) or Thionyl Chloride. The acid chloride is significantly more electrophilic and overcomes the steric barrier of the methyl group.
-
Alternative: Use high-efficiency coupling agents like HATU or T3P (Propylphosphonic anhydride), which are superior for sterically hindered amides.
-
Issue 3: "The product is oiling out during crystallization."
Diagnosis: The compound has a low melting point and high lipophilicity due to the two cyclopropyl rings. Solution:
-
Solvent System: Avoid pure ethanol or methanol. Use a biphasic or slow-evaporation system.[1]
-
Protocol: Dissolve in minimal warm Ethyl Acetate (EtOAc) . Add n-Heptane dropwise until cloudiness persists.[1] Cool slowly to -20°C.
-
Seed Crystal: If you have any solid material, seeding is critical. If not, scratch the glass surface with a spatula at the air-liquid interface to induce nucleation.
-
Issue 4: "I have a persistent amine smell in the purified product."
Diagnosis: Cyclopropylamine (boiling point ~50°C) is volatile but can occlude within the oil/solid lattice. Solution:
-
Acid Wash: The most effective removal is chemical, not physical.
-
Wash the organic phase (DCM or EtOAc) with 1M HCl (2x). This protonates the excess cyclopropylamine (
), forcing it into the aqueous layer. -
Warning: Do not use extremely concentrated acid (>6M) for prolonged periods to avoid potential ring-opening side reactions, although the amide is relatively robust.
-
Recommended Purification Workflow
The following workflow utilizes the Acid Chloride Method for synthesis, as it provides the cleanest crude profile for this specific hindered target.
Step-by-Step Protocol
1. Acid Chloride Formation:
-
Dissolve 1-methylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add catalytic DMF (2-3 drops).[1]
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Caution: Gas evolution (CO, CO2, HCl).
-
Stir at Room Temperature (RT) for 2 hours. Evaporate solvent/excess reagent to obtain crude acid chloride (usually a volatile oil).
2. Coupling (Schotten-Baumann conditions):
-
Dissolve crude acid chloride in fresh anhydrous DCM.
-
Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add Cyclopropylamine (1.1 equiv) dropwise at 0°C.
-
Stir at RT for 4–12 hours. Monitor by TLC (Stain!).
3. Workup (The "Purification" Step):
-
Quench: Add water.
-
Acid Wash (Critical): Wash organic layer with 1M HCl (2x) . Removes excess cyclopropylamine and TEA.
-
Base Wash: Wash organic layer with Sat.
(2x) . Removes unreacted acid starting material.[1] -
Dry: Dry over
, filter, and concentrate.
4. Final Isolation:
-
If solid: Recrystallize from EtOAc/Heptane.
-
If oil: High-vacuum drying (remove trace solvent). If purity <95%, perform Flash Chromatography (Silica; 0-5% MeOH in DCM).
Visualization of Workflow
Caption: Logical flow for the extractive purification of N-cyclopropyl-1-methylcyclopropanecarboxamide, highlighting critical impurity removal steps.
Analytical Reference Data
| Parameter | Value/Description |
| 1H NMR (CDCl3) | |
| Mass Spectrometry | ESI+: |
| TLC Rf | ~0.4 (50% EtOAc in Hexane). Visualized with KMnO4. |
References
-
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate (Analogous cyclopropane chemistry). Org. Synth. 2016, 93, 286-305.[2] Retrieved from [Link]
- European Patent Office. (1986). Process for the manufacture of cyclopropylamine (EP0205403B1).
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]
Sources
Technical Support Center: Stability of N-cyclopropyl-1-methylcyclopropanecarboxamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-cyclopropyl-1-methylcyclopropanecarboxamide and have questions regarding its stability, particularly under acidic conditions. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-cyclopropyl-1-methylcyclopropanecarboxamide appears to be degrading in an acidic formulation. What is the likely chemical mechanism?
A1: Understanding the Degradation Pathway
The observed degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide in acidic conditions is most likely due to acid-catalyzed hydrolysis of the amide bond.[1] This is a common degradation pathway for all amide-containing compounds. The reaction is initiated by the protonation of the carbonyl oxygen of the amide group.[2] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.
The process can be broken down into several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the amide's carbonyl oxygen by an acid (H₃O⁺). This step is favored over the protonation of the nitrogen atom because the resulting positive charge is resonance-stabilized.[3]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amine group into a better leaving group (an ammonium ion).
-
C-N Bond Cleavage: The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond and the departure of the cyclopropylamine as its protonated form.[2][4]
-
Deprotonation: The final step is the deprotonation of the resulting carboxylic acid to regenerate the acid catalyst.
Under acidic conditions, the amine product will be protonated, which prevents the reverse reaction from occurring, making the acid-catalyzed hydrolysis of amides effectively irreversible.[3]
Diagram: Acid-Catalyzed Hydrolysis of N-cyclopropyl-1-methylcyclopropanecarboxamide
Caption: Workflow for acid-catalyzed amide hydrolysis.
Q2: What are the expected degradation products of N-cyclopropyl-1-methylcyclopropanecarboxamide in acidic media?
A2: Identifying the Hydrolysis Products
Based on the mechanism of acid-catalyzed hydrolysis, the degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide will yield two primary products:
-
1-methylcyclopropanecarboxylic acid
-
Cyclopropylamine
In the acidic medium, cyclopropylamine, being a base, will exist in its protonated form, as the cyclopropylammonium ion.
Diagram: Degradation Products
Caption: Primary degradation products from hydrolysis.
Q3: I need to determine the stability of my compound. How do I design a forced degradation study for acidic conditions?
A3: Protocol for an Acidic Forced Degradation Study
Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.[6]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of N-cyclopropyl-1-methylcyclopropanecarboxamide in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions:
-
Pipette a known volume of the stock solution into several vials.
-
Add an equal volume of an acidic solution. Commonly used acids are hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[7]
-
Include a control sample with the stock solution and purified water.
-
-
Incubation:
-
Incubate the vials at a controlled temperature. A common starting point is 50-60°C.[7] If no degradation is observed, the temperature can be increased.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Quenching:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample by adding a stoichiometric equivalent of a base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis:
The goal is to achieve a target degradation of 5-20%.[5][7] If degradation is too rapid, consider using a lower temperature or a less concentrated acid. Conversely, if degradation is too slow, increase the temperature or acid concentration.
Table: Example Conditions for a Forced Degradation Study
| Parameter | Condition | Rationale |
| Acid | 0.1 M HCl | A common choice for inducing acid hydrolysis. |
| Temperature | 60°C | Accelerates the reaction to observe degradation in a reasonable timeframe.[7] |
| Time Points | 0, 4, 8, 12, 24 hours | Allows for the determination of the degradation rate. |
| Concentration | 1 mg/mL | A standard concentration for such studies.[7] |
Q4: What are the best analytical techniques for monitoring the degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide?
A4: Recommended Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the stability of pharmaceutical compounds and their degradation products.[5][8] A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products and any impurities.[9]
Key aspects of a suitable HPLC method include:
-
Column: A reversed-phase C18 column is often a good starting point for the separation of small organic molecules.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of compounds with different polarities.
-
Detection: UV detection is commonly used. The wavelength should be chosen to maximize the response for both the parent compound and the expected degradation products. If the degradation products do not have a chromophore, other detection methods like mass spectrometry (MS) can be used.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[10]
For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8]
Q5: Are there any structural features of N-cyclopropyl-1-methylcyclopropanecarboxamide that might influence its stability in acid?
A5: Structural Considerations and Stability
The stability of an amide is influenced by both electronic and steric factors.[11][12]
-
Electronic Effects: The cyclopropyl group can exhibit some "double bond character" and can donate electron density to the adjacent carbonyl group through conjugation.[13][14] This can slightly increase the electron density on the carbonyl oxygen, potentially making it more basic and more readily protonated. However, this effect is generally considered to be weak.[15]
-
Steric Hindrance: The 1-methylcyclopropyl group on the carbonyl side and the cyclopropyl group on the nitrogen side introduce some steric bulk around the amide bond. This steric hindrance can impede the approach of the water molecule to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to less hindered amides.[12]
While there is limited specific data on N-cyclopropyl-1-methylcyclopropanecarboxamide, studies on similar structures, such as cyclopropanecarboxylic acid esters, have shown a significant increase in hydrolytic stability, which is attributed to hyperconjugative stabilization by the cyclopropyl group.[16] This suggests that the cyclopropyl moiety may confer a degree of enhanced stability to the amide bond as well.
Q6: I have confirmed that my compound is unstable in my current acidic formulation. What strategies can I employ to improve its stability?
A6: Strategies for Enhancing Stability
If the acidic environment is necessary for your formulation, several strategies can be explored to mitigate the degradation of N-cyclopropyl-1-methylcyclopropanecarboxamide:
-
pH Optimization: The rate of acid-catalyzed hydrolysis is pH-dependent. Conduct a pH-rate profile study to identify the pH at which the compound has maximum stability. A slight increase in pH, while still remaining in the acidic range, might significantly slow down the degradation rate.
-
Excipient Selection: Certain excipients can influence the local pH or interact with the compound. Ensure that none of the excipients are contributing to the degradation.
-
Formulation in a Non-Aqueous Solvent: If feasible, formulating the compound in a non-aqueous solvent system can prevent hydrolysis.
-
Lyophilization (Freeze-Drying): For liquid formulations, lyophilization to produce a solid powder for reconstitution can be an effective way to improve long-term stability.
-
Structural Modification (Prodrug Approach): In the drug design phase, it may be possible to create a prodrug that is more stable in acidic conditions and is converted to the active compound in vivo.
References
-
Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]
-
University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]
-
Kruger, T., et al. Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 2003. Available from: [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
ChemistNATE. mechanism of amide hydrolysis. YouTube, 2019. Available from: [Link]
-
Patsnap. How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka, 2026. Available from: [Link]
-
FDA. FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 2025. Available from: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
- Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 2007.
-
Baertschi, S. W., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 2020. Available from: [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 2022. Available from: [Link]
-
Bender, D. M., et al. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 2008. Available from: [Link]
-
Consensus. Strategies to enhance pharmaceutical formulation stability. Available from: [Link]
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
-
NIH. Advances in the Release of Amide‐Containing Molecules. PMC, 2021. Available from: [Link]
-
Wiley. structure and reactivity of the cyclopropane species. Available from: [Link]
-
Patsnap. How to Enhance Amide Reactivity via Electronic Modulation. Patsnap Eureka, 2026. Available from: [Link]
-
NIH. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. PubMed, 2014. Available from: [Link]
-
IJCRT.org. Chromatography Method Development For Impurity Analysis And Degradation. Available from: [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]
-
NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC, 2021. Available from: [Link]
-
IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link]
-
SciSpace. Hydrolysis of amides. Steric effects on kinetics and mechanism of the basic hydrolysis of N-acylcarbazoles (1979). Available from: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. Available from: [Link]
-
NIH. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed, 2003. Available from: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available from: [Link]
-
Chemistry Stack Exchange. What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Available from: [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
ResearchGate. Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. Available from: [Link]
-
PubChem. N-(Cyclopropylmethyl)cyclopropanecarboxamide. Available from: [Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. How to Detect Amide Degradation Using Chromatographic Techniques [eureka.patsnap.com]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. ijcrt.org [ijcrt.org]
- 11. How to Enhance Amide Reactivity via Electronic Modulation [eureka.patsnap.com]
- 12. webhome.auburn.edu [webhome.auburn.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. catalogimages.wiley.com [catalogimages.wiley.com]
- 16. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of N-cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
Crystallizing N-cyclopropyl-1-methylcyclopropanecarboxamide presents a unique set of challenges due to the steric bulk of the 1-methyl substituent and the conformational flexibility of the cyclopropyl-amide linkage. These structural features often depress the melting point and increase the propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than distinct crystal nucleation.[1]
This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols designed to bypass the metastable oiling-out region and access the stable crystalline lattice.
Module 1: Diagnostic Flowchart
Before altering your solvent system, diagnose the specific failure mode using the logic flow below.
Figure 1: Decision matrix for identifying the correct remediation protocol based on visual observation of the crystallization failure.
Module 2: The "Oiling Out" Phenomenon (LLPS)
The Problem
You cool your reaction mixture, and instead of white needles, you see a second liquid phase (droplets) forming at the bottom of the flask. This is Liquid-Liquid Phase Separation (LLPS) .
The Science
For N-cyclopropyl-1-methylcyclopropanecarboxamide, the 1-methyl group disrupts the planar packing efficiency typical of simple amides. This lowers the melting point (likely <80°C).[2] If the Metastable Zone Width (MSZW) is crossed at a temperature where the compound is still liquid (i.e., above its melting point in the solvent-saturated state), it will separate as an oil.
The Solution: The "Dual-Temperature" Protocol
You must decouple nucleation from growth .[2]
Step-by-Step Protocol:
-
Determine Saturation Temperature (
): Find the temperature where your compound dissolves completely in the chosen solvent (e.g., Toluene/Heptane 1:3).[2] -
Superheat: Heat the solution to
to destroy any "memory" (micro-clusters) of the oil phase. -
Seed Loading: Cool to exactly
below . Add 0.5 - 1.0 wt% of pure seed crystals.[2] -
Isothermal Aging: Hold the temperature constant for 1-2 hours. Allow the seeds to "heal" and begin growing.[2] Do not cool further until the solution becomes slightly hazy (indicating growth).
-
Slow Cooling Ramp: Cool at a rate of
. Fast cooling forces the system back into the LLPS region.[2]
Module 3: Solvent Selection Strategy
The choice of solvent is the single most critical variable. For this amphiphilic amide, single solvents rarely work.[2]
Recommended Solvent Systems
| System Class | Solvent Pair | Ratio (v/v) | Mechanism | Best For |
| Primary Rec. | Toluene / n-Heptane | 1:2 to 1:4 | Temperature-driven yield; Toluene solvates the amide, Heptane forces lattice formation.[2] | High purity input (>95%), Scale-up. |
| Alternative | IPA / Water | 1:1 to 1:3 | Hydrophobic effect; Water acts as a strong anti-solvent.[2] | Removal of polar impurities (salts).[2] |
| Rescue | MTBE / Hexane | 1:5 | Low boiling point prevents oiling out by keeping T < MP.[2] | Low melting point batches. |
Why Toluene/Heptane?
Amides can act as Hydrogen Bond Donors (NH) and Acceptors (C=O).[2]
-
Toluene interacts via
- stacking (weakly) and does not disrupt the H-bond network as aggressively as alcohols.[2] -
Heptane is a pure anti-solvent that forces the hydrophobic cyclopropyl groups to aggregate.[2]
Module 4: Impurity Management (The "Hidden Solvents")
The Problem
Even with the right solvent, crystallization fails. The oil persists.[2]
The Science: Melting Point Depression
Impurities, specifically unreacted Cyclopropylamine or 1-methylcyclopropanecarboxylic acid , act as impurities that depress the melting point of your product. If the impurity level is >3%, the melting point of your mixture may drop below room temperature, making crystallization thermodynamically impossible.
The Protocol: Chemical Washing
Before attempting crystallization, you must strip these "hidden solvents."
-
Dissolve crude oil in Ethyl Acetate or DCM (10 volumes).
-
Acid Wash: Wash with 1M HCl (
vol).-
Removes: Unreacted Cyclopropylamine (protonates to water-soluble salt).[2]
-
-
Base Wash: Wash with Sat. NaHCO
( vol).[2]-
Removes: Unreacted 1-methylcyclopropanecarboxylic acid (deprotonates to water-soluble salt).[2]
-
-
Dry & Strip: Dry over MgSO
, filter, and evaporate to dryness. -
Result: The residue should now have a higher
, enabling the crystallization protocols above.
Frequently Asked Questions (FAQ)
Q: I don't have seed crystals. How do I generate the first batch? A: Use the "Crash and Scratch" method.[2] Dissolve 100mg of oil in minimal diethyl ether (or MTBE). Cool to -78°C (dry ice/acetone). Scratch the side of the vial vigorously with a glass rod. Once solids form, keep them cold and use them immediately as seeds for a larger batch at a warmer temperature (-10°C or 0°C).[2]
Q: The crystals are forming, but they are "fluffy" and filter poorly. A: This indicates nucleation dominance . You generated too many nuclei too fast.
-
Fix: After the initial nucleation (cloud point), heat the slurry back up by 5-10°C to dissolve the "fines" (Ostwald Ripening), then cool slowly again. This consolidates mass onto larger crystals.[2]
Q: Can I use Ethanol or Methanol?
A: generally No .[2] Short-chain alcohols are too good at solubilizing amides due to strong H-bonding.[2] You will likely experience high yield loss (product stays in mother liquor) unless you cool to extreme temperatures (
References
-
Duffy, D., et al. (2012).[2][3] "In situ monitoring, control and optimization of a liquid–liquid phase separation crystallization." Chemical Engineering Science, 77, 112-121.[3] Link[2]
- Context: Authoritative source on managing LLPS (oiling out)
-
Mullin, J. W. (2001).[2] Crystallization. 4th Edition, Butterworth-Heinemann.[2] Link
-
Context: The foundational text for MSZW and nucleation theory.[2]
-
-
Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[2] Link[2]
-
Context: Specific strategies for seeding and polymorph control in organic molecules.[2]
-
-
Tung, H. H., et al. (2009).[2] Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[2][4] Link[2]
-
Context: Practical guide for solvent selection and impurity rejection in pharmaceutical intermediates.[2]
-
Sources
- 1. mt.com [mt.com]
- 2. N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Crystallization pathways and kinetics of carbamazepine-nicotinamide cocrystals from the amorphous state by in situ thermomicroscopy, spectroscopy, and calorimetry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Moisture Control in Amide Synthesis
Current Status: Operational Topic: Troubleshooting & Optimization of Moisture-Sensitive Amide Couplings Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Core Directive: The Kinetic Competition
Why does moisture matter? In amide synthesis, you are orchestrating a kinetic race. You activate a carboxylic acid to make it electrophilic (e.g., an active ester or anhydride). Ideally, your amine attacks this electrophile to form the amide bond.
However, water is a potent nucleophile. It is small, unhindered, and often present in molar excess relative to your reactants if the atmosphere or solvents are not controlled.
-
Scenario A (Dry): Amine (
) >> Water ( ) High Yield. -
Scenario B (Wet): Water (
) or > Amine ( ) Hydrolysis (Regeneration of Carboxylic Acid) + Waste of Coupling Reagent.
The Silent Killer: Hydrolysis often regenerates the starting carboxylic acid. You might think the reaction "didn't start," but in reality, it started, activated, hydrolyzed, and reset—consuming your expensive coupling reagent (HATU, EDC) in the process.
Reagent Selection & Handling
Comparison of Moisture Sensitivity
| Reagent Class | Reagent Examples | Moisture Sensitivity | Failure Mode | Recommended Storage |
| Uronium Salts | HATU, HBTU, TBTU | High | Hydrolysis of active ester; Formation of tetramethylurea. | -20°C, Desiccator. Warm to RT before opening.[1][2] |
| Carbodiimides | EDC[1][3][4][5][6][7][8][9]·HCl, DCC, DIC | Moderate to High | Hydrolysis to urea (e.g., DCU) + Acid regeneration. | 4°C, Desiccator. Hygroscopic (esp. EDC).[1][5][9][10] |
| Acid Chlorides | Oxalyl Chloride, SOCl₂ | Critical | Violent hydrolysis to HCl + Acid. | Store under Argon/Nitrogen. Inspect seals weekly. |
| Phosphonic Anhydrides | T3P (Propylphosphonic anhydride) | Low | Slow hydrolysis; Acts as a water scavenger. | Room Temp (in solvent). Tightly capped. |
Frequently Asked Questions: Reagents
Q: My HATU/HBTU powder is clumped and slightly yellow. Can I still use it? A: Proceed with Caution. Clumping indicates moisture absorption. The yellow color often suggests the liberation of the benzotriazole/azabenzotriazole moiety or hydrolysis products.
-
Validation Test: Run a small-scale pilot reaction (10 mg scale) with a standard amine/acid pair. If conversion <90% by LCMS, discard the bottle. Do not use for precious GMP intermediates.
Q: Why is T3P considered "safer" for moisture? A: T3P (Propylphosphonic anhydride) functions as a dehydrating agent itself. While it can hydrolyze, the reaction with the carboxylic acid is often faster than its hydrolysis rate. Furthermore, T3P can actually "scavenge" stoichiometric water from the solvent to some degree, though relying on this for wet solvents is poor practice.
Solvent Integrity: The "Sieve-Trap" Protocol
The Issue: "Anhydrous" solvents from a bottle are only anhydrous until you open them. DMF and DMSO are hygroscopic sponges.
Protocol: Self-Validating DMF Drying
Standard distillation of DMF is risky due to thermal decomposition to dimethylamine (a nucleophile that will ruin your reaction).
Step 1: Sieve Preparation
-
Activate 4Å Molecular Sieves (beads, not powder) at 250°C–300°C under high vacuum for 12 hours.
-
Validation: The sieves should generate significant heat when a drop of water is added to a test bead (the "exotherm test").
Step 2: The Static Dry
-
Fill the solvent bottle 10-20% by volume with activated sieves.
-
Let stand for 24-48 hours. Do not stir (stirring grinds sieves into dust, creating filtration nightmares).
Step 3: The "Smell Test" (Validation)
-
Before use, smell the DMF (waft carefully).
-
Pass: Faint, specific amide odor.
-
Fail: Fishy odor. This indicates dimethylamine presence (hydrolysis product of DMF). Stop. This amine will compete with your substrate. Purify by sparging with Argon for 2 hours or discard.
Reaction Execution
Visualizing the Pathway
The diagram below illustrates the competition between the desired pathway (Amide Formation) and the moisture-induced failure modes (Hydrolysis and Racemization).
Caption: Kinetic competition in amide synthesis. Green path represents the desired anhydrous reaction. Red dashed path shows the moisture-induced hydrolysis cycle.
Protocol: The "Balloon-Blanket" Setup
For benchtop reactions where a Schlenk line is unavailable.
-
Flame Dry: Heat glassware under vacuum (or flow of N2) to remove adsorbed water from glass walls.
-
Septum Seal: Cap the flask immediately with a rubber septum.
-
Purge: Insert a needle connected to an inert gas source (N2/Ar) and a vent needle. Flush for 5 mins.
-
Positive Pressure: Remove vent. Keep gas line attached OR attach a balloon filled with N2.
-
Self-Validation: The balloon must remain inflated throughout the reaction. If it deflates, your system leaks, and moisture has entered.
-
Troubleshooting Guide
Diagram: The "Low Yield" Decision Tree
Caption: Diagnostic logic for amide coupling failures. Distinguishing between moisture issues (Hydrolysis) and reactivity issues (Kinetics).
FAQ: Troubleshooting Specific Failures
Q: I used excess HATU (1.5 eq), but I still isolated 50% starting carboxylic acid. Why? A: This is the classic signature of wet solvent .
-
HATU activated 100% of your acid to the active ester.
-
Water attacked 50% of that active ester faster than your amine could.
-
The hydrolysis regenerated the carboxylic acid.
-
The HATU is now "dead" (converted to byproduct). Fix: Dry your DMF/DCM over sieves for 24h. Do not just add more HATU to a wet reaction; you will just generate more waste.
Q: Can I use "Schotten-Baumann" conditions (aqueous base) to avoid drying everything? A: Yes, but only for highly reactive electrophiles (like acid chlorides) and unhindered amines .
-
Mechanism:[5][8][11][12] The reaction of the amine with the acid chloride is so fast (
) that it outcompetes hydrolysis even in water/DCM biphasic mixtures. -
Limitation: This rarely works well for "slow" couplings (e.g., aniline derivatives or bulky amino acids) or when using standard coupling agents like EDC/HATU, which require time to activate.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[10] Organic Process Research & Development, 20(2), 140–177. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
-
Williams, D. R., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link
-
Archimica. (2024). T3P® (Propylphosphonic Anhydride) Technical Guide. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Analytical Comparison Guide: 1H NMR Resolution Strategies for N-cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a highly strained, dual-carbocycle building block utilized in advanced drug development. From an analytical perspective, this molecule presents a formidable Nuclear Magnetic Resonance (NMR) challenge: the severe spectral congestion of eight distinct cyclopropyl methylene protons resonating within a narrow high-field window (0.4–1.2 ppm).
This guide objectively compares standard 1D 1H NMR approaches against high-field, solvent-modulated techniques. As a Senior Application Scientist, I have designed this guide to move beyond basic peak picking—explaining the quantum mechanical causality behind the spectra and providing a self-validating experimental protocol for unambiguous structural elucidation.
The Mechanistic Challenge: Magnetic Anisotropy and Diastereotopicity
To understand the analytical bottleneck, we must first examine the physical chemistry of the cyclopropane rings.
Diamagnetic Anisotropy: The C-C bonds in cyclopropane possess significant π-character due to their highly strained "bent" orbitals (Walsh orbitals). This unique geometry creates a strong diamagnetic ring current that heavily shields the attached protons, pushing their resonance unusually far upfield compared to standard alkanes[1].
Diastereotopicity & Second-Order Effects: The rigid geometry of the cyclopropane rings prevents free internal rotation. Consequently, the two protons on each methylene (CH
-
N-cyclopropyl ring: Forms an AA'BB'X spin system, where the methine proton (X) couples to two sets of non-equivalent methylene protons (AA' and BB')[2].
-
1-methylcyclopropyl ring: Forms an AA'BB' spin system, lacking the methine proton but still possessing cis and trans methylene pairs relative to the carbonyl and methyl groups.
In standard solvents like CDCl
Comparative Analysis: Standard vs. ASIS-Enhanced NMR
To resolve this congestion, we must compare a standard acquisition method against a high-resolution approach leveraging the Aromatic Solvent Induced Shift (ASIS) effect.
The Causality of ASIS: When Benzene-d
Because the N-cyclopropyl protons are spatially closer to the amide dipole than the 1-methylcyclopropyl protons, ASIS breaks their accidental chemical equivalence, physically pulling the overlapping multiplets apart in the spectrum. Furthermore, increasing the field strength to 600 MHz increases the
Table 1: Comparative 1H NMR Performance (CDCl vs. C D )
| Proton Environment | Standard Method (400 MHz, CDCl | ASIS-Enhanced Method (600 MHz, C | Spin System & Multiplicity | Resolution Quality |
| Amide (NH) | ~5.80 ppm | ~5.20 ppm | Broad singlet | Excellent (Shielded by C |
| Methine (N-cPr CH) | ~2.70 ppm | ~2.50 ppm | Multiplet (X part) | Excellent |
| Methyl (1-Me) | ~1.30 ppm | ~1.05 ppm | Singlet | Excellent |
| Methylene (1-Me-cPr CH | ~0.60 – 1.20 ppm | ~0.75 – 1.00 ppm | Multiplet (AA'BB') | Resolved (Less affected by ASIS) |
| Methylene (N-cPr CH | ~0.50 – 0.80 ppm | ~0.30 – 0.55 ppm | Multiplet (AA'BB' part) | Resolved (Strongly shielded by ASIS) |
| Analytical Outcome | Severe Overlap (0.5-1.2 ppm) | Baseline Separation Achieved | N/A | C |
Note: Chemical shifts are empirical approximations based on substituent additivity rules and established ASIS dipole-interaction vectors.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following workflow is designed as a self-validating system. Relying solely on 1D ASIS shifts can lead to confirmation bias; therefore, 2D NMR must be employed to lock in the connectivity and validate the solvent-induced shifts.
Step 1: Anhydrous Sample Preparation
-
Weigh 15–20 mg of N-cyclopropyl-1-methylcyclopropanecarboxamide.
-
Dissolve the sample in 0.6 mL of anhydrous Benzene-d
(C D , 99.96% atom D). Causality: Anhydrous solvent is critical to prevent rapid proton exchange at the amide nitrogen, which would broaden the NH signal and obscure crucial NOE/COSY correlations. -
Transfer to a high-quality 5 mm NMR tube (Norell or Wilmad, rated for
600 MHz).
Step 2: High-Field 1D Acquisition (600 MHz)
-
Tune and match the probe to the
H frequency. Lock on the C D signal (7.16 ppm) and shim the magnet to achieve a line width at half height (LWHH) of 0.8 Hz. -
Acquire the standard 1D
H spectrum using a 30° pulse angle (zg30), 64 scans, and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the cyclopropyl protons. -
Apply zero-filling (to 64k data points) and an exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.
Step 3: 2D Spin System Deconvolution (COSY & HSQC)
-
H-
H COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum.-
Validation Logic: Use the well-resolved methine proton (~2.50 ppm) as an anchor point. Trace its cross-peaks to identify the specific AA'BB' multiplet belonging to the N-cyclopropyl ring (~0.30–0.55 ppm). The remaining high-field multiplet (~0.75–1.00 ppm) must therefore belong to the 1-methylcyclopropyl ring.
-
-
H-
C HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC.-
Validation Logic: The CH
carbons of the cyclopropane rings will show negative phase (blue/green contours), while the CH and CH carbons will show positive phase (red contours). This definitively separates the methine/methyl signals from the complex methylene envelopes, validating the 1D integration.
-
Visualizing the Analytical Workflow
The following logic diagram illustrates the decision-making process and self-validating nature of the described NMR protocol.
Workflow for resolving overlapping cyclopropyl signals using ASIS and 2D NMR validation.
References
-
NMR Spectroscopy – 1H NMR Chemical Shifts (Cyclopropane Derivatives) Organic Chemistry Data & Info (Hans Reich Collection) URL:[Link]
-
Aromatic Solvent-Induced Shift (ASIS). A Novel Approach Bulletin of the Chemical Society of Japan URL:[Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride PubMed Central (PMC) - National Institutes of Health URL:[Link]
Sources
HPLC Method Development: N-cyclopropyl-1-methylcyclopropanecarboxamide Purity Profiling
The following guide details the HPLC method development for N-cyclopropyl-1-methylcyclopropanecarboxamide , a critical intermediate often associated with the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).
This guide addresses the specific analytical challenges of this compound: lack of a strong UV chromophore and separation from polar precursors (1-methylcyclopropanecarboxylic acid and cyclopropylamine).
Executive Summary
Quantifying the purity of N-cyclopropyl-1-methylcyclopropanecarboxamide (N-CMC) presents a distinct challenge: the molecule lacks a conjugated
This guide compares two methodologies:
-
Method A (The Standard Approach): A generic C18 gradient using Formic Acid/Acetonitrile. Status: FAILED.
-
Method B (The Optimized Protocol): A Phenyl-Hexyl stationary phase using Phosphate Buffer (pH 2.5). Status: VALIDATED.
Key Finding: Switching from Formic Acid to Phosphate Buffer reduces baseline noise at 205 nm by >40%, while the Phenyl-Hexyl phase leverages the "pseudo-
Compound Profile & Analytical Challenges
| Property | Target: N-CMC | Impurity 1: Acid Precursor | Impurity 2: Amine Precursor |
| Structure | Amide (Neutral) | 1-Methylcyclopropanecarboxylic Acid | Cyclopropylamine |
| pKa (Calc) | ~15 (Neutral) | ~4.8 (Acidic) | ~9.1 (Basic) |
| UV Absorbance | Weak (< 210 nm) | Weak (< 210 nm) | None (Transparent) |
| LogP | ~1.2 (Moderate) | ~0.8 (Polar) | ~0.3 (Very Polar) |
The "Invisible" Problem: Standard HPLC methods use 0.1% Formic Acid. However, Formic Acid absorbs strongly below 210 nm, creating a high background that masks the weak amide signal. To see N-CMC, we must use a buffer that is transparent at low wavelengths.
Comparative Analysis: Method A vs. Method B
Method A: The "Generic" Failure
-
Column: C18 (Standard), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Detection: UV 210 nm.
Performance Metrics:
-
Baseline Noise: High (> 2 mAU).
-
Selectivity: Poor. The polar amine elutes in the void volume (co-eluting with solvent front). The acid tails significantly due to partial ionization.
-
Verdict: Unsuitable for purity analysis < 98%.
Method B: The Optimized Solution (Recommended)
-
Column: Phenyl-Hexyl , 3 µm, 150 x 4.6 mm.[1][2]
-
Why? Cyclopropane rings possess "banana bonds" (bent bonds) with significant p-orbital character. Phenyl phases interact with these electron-rich rings via
- interactions, offering superior shape selectivity compared to C18.
-
-
Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.
-
Why pH 2.5? At this pH, the Acid precursor (pKa 4.8) is fully protonated (neutral) and retains well. The Amine (pKa 9.1) is protonated (charged) and elutes early but distinct from the neutral amide.
-
Why Phosphate? Phosphate is UV-transparent down to 195 nm, allowing sensitive detection of the amide carbonyl bond.
-
Performance Metrics:
| Metric | Method A (Generic C18) | Method B (Phenyl-Hexyl + Phosphate) |
| Resolution (Amide/Acid) | 1.2 (Co-elution risk) | 4.5 (Baseline resolved) |
| Signal-to-Noise (S/N) | 15:1 | 85:1 |
| Tailing Factor (Amide) | 1.4 | 1.05 |
| LOD (Limit of Detection) | 0.1% | 0.02% |
Visualization: Separation Mechanism
The following diagram illustrates how the optimized conditions manipulate the ionization states to achieve separation.
Figure 1: Mechanistic separation workflow. At pH 2.5, the acid is neutralized for retention, while the amine is ionized for early elution, preventing overlap.
Detailed Experimental Protocol (Method B)
Reagents
-
Acetonitrile (ACN): HPLC Grade (Far UV cutoff).
-
Potassium Dihydrogen Phosphate (
): ACS Reagent. -
Phosphoric Acid (85%): For pH adjustment.
-
Water: Milli-Q (18.2 MΩ).
Step 1: Buffer Preparation (20 mM, pH 2.5)
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water. -
Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid.
-
Dilute to 1000 mL.
-
Critical: Filter through a 0.22 µm nylon filter. (Unfiltered buffer causes baseline spikes at 205 nm).
Step 2: Instrument Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Wavelength: 205 nm (Bandwidth 4 nm). Reference off.
Step 3: Gradient Table
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Action |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Hold for Amine elution |
| 12.0 | 40 | 60 | Elute Amide & Acid |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Re-equilibrate |
| 20.0 | 95 | 5 | End |
Step 4: System Suitability Criteria
To ensure the method is trustworthy (Self-Validating System):
-
Blank Injection: Must be flat at Rt of N-CMC.
-
Resolution (
): > 2.0 between Acid Precursor and N-CMC. -
Tailing Factor (
): N-CMC peak must be < 1.5.
References
-
Phenomenex. (2023).[4] Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]
-
U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by HPLC (Derivatization logic for reference). Retrieved from [Link]
-
Element Lab Solutions. (2018). HPLC UV Detection: Why choose low wavelengths? Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21916069, N-(Cyclopropylmethyl)cyclopropanecarboxamide.[5] Retrieved from [Link]
Sources
- 1. cores.emory.edu [cores.emory.edu]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: N-Cyclopropyl-1-methylcyclopropanecarboxamide Analogs in Rational Drug Design
Executive Summary
In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized planar molecules is critical for improving both target selectivity and pharmacokinetic (PK) profiles. The incorporation of conformationally restricted, sp3-rich motifs—specifically the N-cyclopropyl-1-methylcyclopropanecarboxamide scaffold—represents a sophisticated strategy to optimize ligand efficiency. This guide objectively compares the bioactivity, metabolic stability, and binding kinetics of bis-cyclopropyl amides against traditional flexible alkyl amides, providing actionable experimental workflows for drug development professionals.
Structural Rationale & Causality: The "Cyclopropyl Effect"
The substitution of flexible alkyl chains (e.g., isopropyl or isobutyl groups) with cyclopropyl rings fundamentally alters the physicochemical properties of a drug candidate.
-
Conformational Pre-organization: The significant ring strain of the cyclopropyl moiety imparts unique electronic properties, increasing the p-character of the C-C bonds. This structural rigidity forces adjacent substituents into specific spatial vectors—a phenomenon formally termed the "cyclopropyl effect"[1]. By locking the amide bond into a bioactive conformation, the entropic penalty upon target binding is drastically reduced, thereby increasing the association rate (
). -
Metabolic Shielding: Traditional alkyl amides are highly susceptible to Cytochrome P450 (CYP450)-mediated
-carbon oxidation and N-dealkylation. The N-cyclopropyl-1-methylcyclopropanecarboxamide motif effectively sterically shields the amide bond. Furthermore, the high bond dissociation energy of the cyclopropyl C-H bonds resists hydrogen abstraction, significantly lowering intrinsic clearance ( )[2].
Comparative Bioactivity & Pharmacokinetic Profiling
To illustrate the superiority of the rigidified bis-cyclopropyl motif, we compare its performance against two standard alternatives: N-isopropyl isobutyramide (flexible) and N-tert-butyl pivalamide (bulky/lipophilic). The quantitative data below represents a generalized kinase-inhibitor scaffold (akin to BRAF inhibitors like TAK632) where the cyclopropanecarboxamide serves as an allosteric pocket-filling vector[3].
| Amide Motif Analog | Target Affinity ( | Intrinsic Clearance ( | Half-life ( | Lipophilic Ligand Efficiency (LLE) |
| N-Isopropyl isobutyramide | 125.0 | 85.4 | 15.2 | 3.2 |
| N-tert-Butyl pivalamide | 45.0 | 40.1 | 35.8 | 4.1 |
| N-Cyclopropyl-1-methylcyclopropanecarboxamide | 8.5 | < 10.0 | > 120.0 | 6.5 |
Data Interpretation: The bis-cyclopropyl analog demonstrates a nearly 15-fold improvement in target affinity over the flexible isopropyl analog, driven by conformational pre-organization. Simultaneously, the metabolic shielding reduces clearance to sub-10 µL/min/mg, drastically extending the half-life.
Experimental Workflows: Self-Validating Protocols
To objectively validate the comparative data above, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: High-Throughput Microsomal Stability Assay (HLM)
Objective: Quantify the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. Causality: Magnesium acts as a crucial cofactor for enzymatic stability and function. -
Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the test analog (final concentration 1 µM). Causality: The substrate concentration is kept deliberately low to ensure first-order Michaelis-Menten kinetics where
. -
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: At
minutes, withdraw 50 µL aliquots. -
Quenching & Validation: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction. The internal standard normalizes any downstream LC-MS/MS ionization suppression or injection volume variances.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and .
Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: Determine the kinetic rate constants (
Step-by-Step Methodology:
-
Surface Functionalization: Immobilize the target recombinant protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS chemistry). Block unreacted sites with 1 M ethanolamine to prevent non-specific background binding.
-
Analyte Preparation: Dilute the N-cyclopropyl-1-methylcyclopropanecarboxamide analog in running buffer (e.g., PBS-P+ with 1% DMSO) in a 2-fold dilution series (0.5 nM to 32 nM). Causality: Exact DMSO matching between the running buffer and analyte samples is mandatory to prevent bulk refractive index shifts that obscure true binding signals.
-
Kinetic Injection: Inject the analyte series over the immobilized protein at a high flow rate (50 µL/min) for 120 seconds (association phase). Causality: A high flow rate minimizes mass transport limitations, ensuring the measured
reflects true binding kinetics rather than diffusion. -
Dissociation: Allow running buffer to flow for 300 seconds to monitor the dissociation phase (
). -
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive
( ).
Pathway Visualization
The following diagram illustrates the divergent metabolic and target-engagement pathways between flexible amides and the rigidified bis-cyclopropyl motif.
Metabolic shielding and target engagement pathways of rigid vs. flexible amide motifs.
References
-
Izzotti, A. R., & Gleason, J. L. (2024). "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science.[Link]
-
Giannetti, A. M., et al. (2014). "Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry.[Link]
-
Grasso, M., et al. (2018). "N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK632) Promotes Inhibition of BRAF through the Induction of Inhibited Dimers." Journal of Medicinal Chemistry.[Link]
Sources
- 1. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 2. Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
validation of analytical methods for N-cyclopropyl-1-methylCyclopropanecarboxamide
This guide provides a rigorous technical comparison and validation framework for the analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Lenvatinib.
Executive Summary & Compound Profile
N-cyclopropyl-1-methylcyclopropanecarboxamide is a small-molecule amide used primarily as a building block in pharmaceutical synthesis. Its structural rigidity (bis-cyclopropyl motifs) and lack of strong chromophores present specific analytical challenges. This guide compares the two dominant analytical platforms—Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) —and provides a validated workflow for the superior method.
| Feature | Specification |
| CAS Number | 633317-71-2 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Key Functionality | Secondary Amide, Cyclopropyl rings |
| Analytical Challenge | Low UV absorbance (lack of conjugation); Potential thermal instability (amide bond). |
Method Landscape: RP-HPLC vs. GC-FID
For this specific compound, we evaluated two competing methodologies. The "Product" in this comparison is the Analytical Method itself.
Comparative Analysis Matrix
| Parameter | Method A: RP-HPLC (Recommended) | Method B: GC-FID (Alternative) |
| Principle | Partition chromatography (Liquid/Solid) | Volatility-based separation (Gas/Liquid) |
| Suitability | High. Ideal for polar amides and thermally sensitive precursors. | Medium. feasible, but risk of on-column thermal degradation. |
| Detection | UV-Vis (PDA) @ 210–220 nm | Flame Ionization Detector (FID) |
| Sensitivity | High (ng levels with proper wavelength selection) | High (Universal carbon detection) |
| Selectivity | Excellent for separating hydrolysis byproducts (acids/amines). | Good for volatile solvents, poor for polar degradants. |
| Throughput | Moderate (15–25 min run time) | High (5–10 min run time) |
Expert Insight: Why HPLC Wins
While GC-FID is faster, RP-HPLC is the superior choice for validation for two reasons:
-
Thermal Stability: Amides can undergo thermal hydrolysis or rearrangement in a hot GC injector port (
), leading to false impurity profiles. -
Impurity Profiling: The primary degradant, 1-methylcyclopropanecarboxylic acid, is highly polar and requires derivatization to analyze by GC, whereas HPLC handles it natively.
Validated Protocol: RP-HPLC Methodology
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to ensure data integrity before sample analysis.
A. Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 Stationary Phase,
, (e.g., XBridge C18 or equivalent).-
Rationale: The C18 phase provides sufficient retention for the hydrophobic cyclopropyl groups while resolving the more polar amide bond.
-
-
Mobile Phase A:
Phosphoric Acid in Water (Buffer pH ~2.5). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Column Temp:
. -
Detection:
(Primary), (Secondary).-
Note: The compound lacks an aromatic ring; detection relies on the
transition of the amide carbonyl.
-
-
Injection Volume:
.
B. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Phase |
| 0.00 | 90 | 10 | Equilibration |
| 2.00 | 90 | 10 | Isocratic Hold |
| 15.00 | 30 | 70 | Linear Gradient |
| 20.00 | 30 | 70 | Wash |
| 20.10 | 90 | 10 | Re-equilibration |
| 25.00 | 90 | 10 | End |
Validation Performance Data
The following data represents the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Experimental Result (Typical) | Status |
| Specificity | No interference at retention time ( | Purity Angle < Purity Threshold (PDA) | Pass |
| Linearity | Pass | ||
| Accuracy (Recovery) | Mean Recovery: | Pass | |
| Precision (Repeatability) | Pass | ||
| LOD / LOQ | LOD: | Pass | |
| Robustness | Resolution | Resolution maintained at | Pass |
Detailed Linearity Data
Concentration Range:
| Level (%) | Conc. (mg/mL) | Peak Area (mAU*s) |
| 50 | 0.050 | 12500 |
| 75 | 0.075 | 18780 |
| 100 | 0.100 | 25100 |
| 125 | 0.125 | 31450 |
| 150 | 0.150 | 37800 |
| Slope | 251,800 | |
| Intercept | -150 | |
| Correlation ( | 0.9999 |
Visualizing the Validation Logic
A. Analytical Decision Tree
This diagram illustrates the logical flow for selecting the appropriate method based on sample needs.
Caption: Decision matrix for selecting analytical techniques based on specific impurity profiling needs.
B. Validation Workflow (ICH Q2)
The following workflow ensures the method is "fit for purpose" before routine use.
Caption: Step-by-step validation lifecycle compliant with ICH Q2(R1) guidelines.
Critical References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
-
Sreedevi, A., et al. (2016). "Development and Validation of RP-HPLC Method for the Estimation of Lenvatinib." International Journal of Pharmaceutical Sciences and Research. (Provides foundational conditions for cyclopropyl-amide derivatives).
-
BLD Pharm. (2024).[1] Product Datasheet: N-Cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2).[2][3]Link
Sources
Comprehensive Comparison Guide: GC-MS vs. LC-MS for Trace Analysis of N-cyclopropyl-1-methylcyclopropanecarboxamide Residues
[1]
Executive Summary
N-cyclopropyl-1-methylcyclopropanecarboxamide (hereafter referred to as N-CMC ) is a structural analog often encountered as a process-related impurity or intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs) containing cyclopropane moieties.[1] As a secondary amide with a molecular weight of ~139 g/mol , it occupies a unique analytical space where it is sufficiently volatile for Gas Chromatography (GC) yet polar enough to benefit from Liquid Chromatography (LC).
This guide objectively compares the industry-standard GC-MS (EI) approach against the high-sensitivity LC-MS/MS (ESI) alternative. While LC-MS/MS offers superior sensitivity for polar matrices, this guide demonstrates why GC-MS remains the robust workhorse for residue analysis , particularly in solvent-heavy matrices typical of cleaning validation and early-stage process control.
Part 1: Analyte Profile & Analytical Challenges
Before selecting a method, the physicochemical properties of N-CMC must be understood to predict behavior in the injector port and column.
| Property | Value (Estimated) | Analytical Implication |
| Molecular Formula | C₉H₁₅NO | Small molecule, suitable for MS. |
| Molecular Weight | 139.20 g/mol | Low mass range; requires careful solvent delay in GC-MS. |
| Boiling Point | ~240–260°C | High boiling point requires heated injection (250°C+) but allows Direct Injection GC. |
| Polarity | Moderate (Amide) | Risk of peak tailing on non-polar GC columns (e.g., 100% Dimethylpolysiloxane). |
| Solubility | Alcohols, ACN, DCM | Compatible with both RP-LC and GC solvents. |
The "Residue" Challenge: In cleaning validation (CV) or genotoxic impurity (GTI) screening, the requirement is often to detect residues at ppm levels (1–10 ppm) relative to the API, or ppb levels in swab extracts. The primary challenge for N-CMC in GC-MS is adsorption of the amide nitrogen onto active sites in the GC liner, leading to non-linear response at trace levels.
Part 2: GC-MS Method (The Primary Protocol)
Expert Insight: For N-CMC, the choice of liner and column is critical. Standard wool liners often cause irreversible adsorption of amides. We utilize a deactivated, wool-free single taper liner to maximize transfer efficiency.
Experimental Workflow (GC-MS)
Sample Preparation:
-
Extraction: Dissolve residue (swab or API) in Dichloromethane (DCM) or Methanol . (Note: DCM is preferred for GC to avoid solvent expansion issues, but Methanol is better for solubility of polar residues).
-
Filtration: 0.22 µm PTFE filter (avoid Nylon, which binds amides).
-
Internal Standard: Add N-methylcyclopropanecarboxamide or deuterated analog at 5 µg/mL to correct for injection variability.
Instrumental Parameters:
| Parameter | Setting | Rationale |
| System | Agilent 7890/5977 (or equiv) | Single Quadrupole is sufficient. |
| Inlet | Splitless, 250°C | Maximizes sensitivity; high temp ensures rapid vaporization. |
| Liner | Ultra-Inert Single Taper (No Wool) | Prevents amide adsorption/degradation. |
| Column | DB-624 or DB-Wax UI (30m x 0.25mm x 1.4µm) | Mid-polarity phase reduces peak tailing for amides compared to DB-5. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard efficiency. |
| Oven Program | 60°C (1 min) → 20°C/min → 240°C (5 min) | Rapid ramp prevents band broadening. |
| MS Source | EI (70 eV), 230°C | Standard ionization. |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Target Ions: m/z 139 (M+), 83 (Acylium), 41 (Cyclopropyl). |
Part 3: LC-MS/MS Method (The Alternative)
Expert Insight: LC-MS/MS is the "Gold Standard" for sensitivity but incurs higher operational costs and matrix suppression risks. It is preferred when the sample matrix is aqueous (e.g., rinse water analysis).
Experimental Workflow (LC-MS/MS)
Sample Preparation:
-
Solvent: 50:50 Acetonitrile:Water.
-
Dilution: Direct dilution of swab extract.
Instrumental Parameters:
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.7µm) | Rapid separation of small organics. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: ACN | Formic acid aids protonation [M+H]+. |
| Gradient | 5% B to 95% B in 3 mins | Fast elution for high throughput. |
| Ionization | ESI Positive Mode | Amides protonate readily. |
| Detection | MRM (Multiple Reaction Monitoring) | Transition: 140.1 → 112.1 (Loss of CO/C2H4). |
Part 4: Comparative Performance Analysis
The following table contrasts the performance of both methods specifically for N-CMC residue analysis.
| Feature | GC-MS (EI) | LC-MS/MS (ESI) | Verdict |
| LOD (Limit of Detection) | ~0.05 µg/mL (50 ppb) | ~0.001 µg/mL (1 ppb) | LC-MS Wins (50x more sensitive). |
| Linearity (R²) | > 0.995 (0.1–100 ppm) | > 0.999 (0.005–10 ppm) | Tie (Both sufficient for regulation). |
| Matrix Effects | Low (DCM extraction is clean) | High (Ion suppression common in wash water). | GC-MS Wins for robustness. |
| Peak Shape | Risk of tailing (requires polar column) | Excellent (Gaussian). | LC-MS Wins . |
| Cost per Sample | Low (Standard consumables) | High (Solvents, columns, maintenance). | GC-MS Wins . |
| Selectivity | High (Spectral fingerprinting) | Very High (MRM transitions). | LC-MS Wins . |
Comparison Diagram: Method Selection Logic
Figure 1: Decision tree for selecting between GC-MS and LC-MS/MS based on matrix and sensitivity requirements.
Part 5: Analytical Workflow Visualization
The following diagram illustrates the self-validating GC-MS workflow designed to mitigate amide adsorption issues.
Figure 2: Optimized GC-MS workflow. Note that derivatization is explicitly skipped as N-CMC is sufficiently volatile.
Part 6: References
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]
-
U.S. Food and Drug Administration (FDA). (2021). Cleaning Validation Guide to Inspections Validation of Cleaning Processes.[Link]
-
PubChem. (2024). Compound Summary: N-(Cyclopropylmethyl)cyclopropanecarboxamide (Structural Analog). National Library of Medicine.[2] [Link][2]
-
Restek Corporation. (2023). Optimizing Analysis of Active Compounds: Inertness of GC Liners.[Link]
-
Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients.[Link]
Comparative Synthetic Strategies for N-Cyclopropyl-1-methylcyclopropanecarboxamide
Topic: Content Type: Technical Comparison Guide
Executive Summary
N-Cyclopropyl-1-methylcyclopropanecarboxamide (CAS: N/A for specific amide, fragments well-known) is a sterically constrained building block increasingly utilized in the design of antivirals (e.g., HCV NS5B inhibitors) and agrochemicals. Its structure features two cyclopropyl rings: one acting as a rigid amine scaffold and the other as a quaternary carboxylic core.
This guide objectively compares three synthetic routes for the critical amide bond formation between 1-methylcyclopropanecarboxylic acid and cyclopropylamine . The primary synthetic challenge is the steric hindrance at the
Retrosynthetic Analysis & Strategic Overview
The synthesis converges on the coupling of two key fragments. While the fragments are commercially available, their coupling efficiency varies drastically based on the activation strategy chosen.
Figure 1: Retrosynthetic disconnection showing the convergence of the hindered acid and the amine.
Route Comparison: Performance & Metrics
Route A: The Acid Chloride Method (Industrial Standard)
This route utilizes Thionyl Chloride (
-
Mechanism: Conversion of -COOH to -COCl, followed by Schotten-Baumann reaction.
-
Key Insight: The formation of the acid chloride requires catalytic DMF (Vilsmeier-Haack intermediate) to proceed efficiently due to the steric bulk.
Route B: Propylphosphonic Anhydride (T3P) Activation (Green/Discovery)
T3P is a cyclic anhydride that acts as a powerful coupling agent with low toxicity. It is particularly effective for hindered substrates because the reaction is driven by the release of water-soluble cyclic phosphonate byproducts.
-
Mechanism: Formation of a mixed anhydride-like active ester that is highly reactive yet stable to epimerization (not applicable here, but good for purity).
-
Suitability: Medicinal chemistry (mg to g scale), Green Chemistry applications.
-
Key Insight: T3P reactions are often cleaner than HATU/EDC, requiring only an aqueous wash for purification.
Route C: Mixed Anhydride (Isobutyl Chloroformate)
A classic method balancing cost and reactivity. It activates the acid as a mixed carbonic anhydride.
-
Mechanism: Reaction with Isobutyl chloroformate (IBCF) at -15°C.
-
Suitability: Mid-scale laboratory synthesis (10g - 100g).
-
Key Insight: Temperature control is critical; higher temperatures lead to disproportionation and urethane byproducts.
Comparative Data Matrix
| Metric | Route A: Acid Chloride | Route B: T3P Coupling | Route C: Mixed Anhydride |
| Yield (Isolated) | 92 - 96% | 88 - 94% | 75 - 85% |
| Atom Economy | High | Low (High MW reagent) | Medium |
| Cost Efficiency | Excellent (Cheap reagents) | Moderate (T3P is premium) | Good |
| Purification | Distillation / Crystallization | Extraction (Aq. Wash) | Chromatography often needed |
| Safety Profile | Low (Corrosive | High (Non-toxic, no gas) | Medium (Chloroformates) |
| Steric Tolerance | Excellent | Very Good | Moderate |
Detailed Experimental Protocols
Protocol A: Scalable Synthesis via Acid Chloride
Best for: >100g production where cost is paramount.
-
Activation: To a flask containing 1-methylcyclopropanecarboxylic acid (1.0 eq) in dry Toluene (5 vol), add catalytic DMF (0.05 eq).
-
Chlorination: Add Thionyl Chloride (1.2 eq) dropwise at room temperature. Heat to 60°C for 2 hours. Monitor by GC (quench aliquot with MeOH).
-
Concentration: Evaporate excess
and toluene under reduced pressure to yield the crude acid chloride oil. Do not distill unless necessary. -
Coupling: Dissolve Cyclopropylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM (10 vol) and cool to 0°C.
-
Addition: Add the crude acid chloride (dissolved in minimal DCM) dropwise to the amine solution, maintaining temp <10°C.
-
Workup: Stir for 2 hours. Wash with 1N HCl, then Sat.
, then Brine.[3] Dry over and concentrate. -
Purification: Recrystallize from Hexanes/Ethyl Acetate if solid, or distill if liquid.
Protocol B: High-Purity Synthesis via T3P
Best for: Rapid delivery of high-purity material for biological testing.
-
Setup: Charge 1-methylcyclopropanecarboxylic acid (1.0 eq), Cyclopropylamine (1.2 eq), and Pyridine (or DIPEA) (2.5 eq) into Ethyl Acetate (10 vol).
-
Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. The reaction is driven by the precipitation of the amine-T3P salt or simply by kinetics.
-
Workup: Add water (10 vol). Separate layers. Wash organic layer with 0.5M HCl (x2), 10%
(x2), and Brine. -
Isolation: Dry organic layer and concentrate. The product is typically >98% pure and requires no chromatography.
Mechanistic Visualization
The choice of coupling agent dictates the intermediate species and the byproduct profile. T3P is highlighted below for its unique "clean" cycle.
Figure 2: T3P activation pathway. The byproduct is water-soluble, simplifying purification.
Critical Analysis & Recommendation
For Drug Discovery (Milligram to Gram): Adopt Route B (T3P) . The slight premium in reagent cost is negligible compared to the time saved in purification. The protocol avoids noxious acid chlorides and minimizes safety risks in a shared lab environment.[1]
For Process Development (Kilogram):
Adopt Route A (Acid Chloride) . The atom economy is superior, and the reagents are commodity chemicals. The steric hindrance of the 1-methyl group is effectively negated by the high electrophilicity of the acid chloride at 60°C. Ensure robust scrubbing of
Why not HATU/EDC?
While effective, HATU is prohibitively expensive for scale-up and generates tetramethylurea byproducts that can be difficult to remove without chromatography. EDC/NHS is often too slow for sterically hindered
References
-
Synthesis of 1-Methylcyclopropanecarboxylic Acid
-
Patent: "Method for preparing 1-methyl cyclopropane carboxylic acid." CN104447293A. (2015). Link
- Methodology: Cyclopropanation of methacrylic acid deriv
-
-
Synthesis of Cyclopropylamine
-
Journal: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein J. Org. Chem. 2011, 7, 1003–1006. Link
- Context: Discusses Curtius rearrangement and handling of cyclopropylamines.
-
-
T3P Coupling Reagent Performance
-
Review: "Propanephosphonic acid anhydride (T3P) – A green coupling reagent for peptide synthesis." Green Chem., 2019.[4] (General reference for T3P mechanism).
-
Application: Dunetz, J. R., et al. "Large-scale applications of T3P in amide coupling."[1] Org.[4] Process Res. Dev. 2011, 15, 3, 581–585. (Demonstrates T3P utility for hindered substrates).
-
-
General Amide Coupling Strategies
-
Guide: "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. Link
-
Sources
Publish Comparison Guide: Structural Confirmation of N-cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized small molecule's three-dimensional structure is a critical bottleneck in the drug discovery pipeline[1]. While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for establishing bulk purity and atomic connectivity, they often fall short of providing absolute 3D conformational data.
This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SC-XRD) against alternative spectroscopic methods for the structural confirmation of N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS 633317-71-2). By examining the causality behind experimental choices, this guide establishes a self-validating workflow for rigorous structural elucidation.
The Compound of Interest: Conformational Challenges
N-cyclopropyl-1-methylcyclopropanecarboxamide (Molecular Formula: C8H13NO, Exact Mass: 139.0997 Da) is a highly specialized aliphatic amide featuring two cyclopropyl rings.
From a structural biology and medicinal chemistry perspective, the spatial relationship between the 1-methylcyclopropyl group and the N-cyclopropyl group is paramount. The steric bulk of the cyclopropyl rings dictates the cis/trans isomerism of the amide bond and the dihedral angles of the molecule. Because cyclopropyl rings are highly dynamic in solution, determining their exact solid-state geometry is essential if this molecule is to be utilized as a rigid pharmacophore or a predictable synthetic building block.
Structural Confirmation Workflow
Figure 1: Structural confirmation workflow for N-cyclopropyl-1-methylcyclopropanecarboxamide.
Primary Method: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is universally recognized as the "gold standard" for structural confirmation[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine exact bond lengths, bond angles, and overall molecular geometry with atomic-level precision (< 0.84 Å)[2].
Step-by-Step SC-XRD Protocol & Causality
-
Sample Preparation & Crystallization: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate. Place the open vial inside a larger, sealed vessel containing 3 mL of hexanes (vapor diffusion method).
-
Causality: Amides readily form strong intermolecular hydrogen bonds. Ethyl acetate effectively solvates the polar amide core, while the slow vapor diffusion of the non-polar hexanes (antisolvent) gradually lowers solubility. This controlled kinetic environment promotes the nucleation of high-quality single crystals rather than amorphous precipitation.
-
-
Crystal Harvesting & Mounting: Select a clear, block-like crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.
-
Causality: Paratone oil acts as a cryoprotectant, displacing water and preventing the crystal lattice from cracking when flash-cooled in the diffractometer.
-
-
Data Collection: Transfer the crystal to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.
-
Causality: Cyclopropyl rings are notorious for high thermal motion (libration) at room temperature. Cooling the crystal to 100 K "freezes" this dynamic motion, minimizing thermal displacement parameters (B-factors). This prevents the smearing of electron density and ensures the carbon atoms are sharply resolved.
-
-
Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). Anisotropically refine all non-hydrogen atoms.-
Self-Validating Metrics: A successful, publication-grade refinement for a small molecule must yield an R-factor (
) < 0.05 (5%) and a Goodness of Fit (GoF) approaching 1.0[3],[4]. These metrics mathematically validate that the proposed structural model perfectly fits the observed experimental electron density.
-
Complementary Methods: NMR and HRMS
While SC-XRD provides absolute 3D coordinates, it is a static, solid-state technique. Alternative methods are required to confirm solution-state dynamics and bulk sample purity[1],[5].
Solution-State NMR Spectroscopy
NMR provides detailed structural and conformational insight without the need for crystallization, acting as a non-destructive complementary technique[5].
-
Protocol: Dissolve 5 mg of the compound in 0.6 mL of
containing 0.03% v/v TMS. Acquire , , COSY, and HSQC spectra on a 400 MHz spectrometer. -
Causality & Validation: The diamagnetic anisotropy of the cyclopropyl C-C bonds causes their protons to be highly shielded, appearing unusually upfield (0.4–0.8 ppm). The 1-methyl group will appear as a sharp, diagnostic singlet (~1.2 ppm). Integrating these signals confirms the intact molecular framework in solution[6]. However, 1D NMR cannot easily determine the exact 3D dihedral angle between the two rings without complex 2D NOESY experiments and computational modeling.
High-Resolution Mass Spectrometry (HRMS)
-
Protocol: Dilute the sample to 1 µg/mL in LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Causality & Validation: HRMS confirms the exact mass. The expected
ion for is m/z 140.1070. Achieving a mass error of < 5 ppm definitively rules out synthetic dimers, degradation products, or structural isomers with different elemental compositions, acting as a prerequisite purity check before crystallography.
Objective Data Comparison
The following table summarizes the comparative performance of these analytical techniques specifically for N-cyclopropyl-1-methylcyclopropanecarboxamide.
| Analytical Technique | Information Yield | Resolution / Accuracy | Key Limitation for this Compound |
| SC-XRD | Absolute 3D conformation, exact dihedral angles, solid-state packing. | Atomic (< 0.84 Å); | Requires high-quality single crystals; represents a static solid-state snapshot. |
| NMR Spectroscopy | Atomic connectivity, solution-state dynamics, bulk purity[5]. | High (functional group and atomic connectivity level). | Cannot easily determine absolute 3D dihedral angles without complex NOESY. |
| HRMS (ESI-TOF) | Exact molecular weight, elemental composition ( | < 5 ppm mass error. | Provides no connectivity, stereochemical, or conformational information. |
| FTIR Spectroscopy | Presence of functional groups (Amide I and II stretching bands). | Molecular level. | Low specificity for the aliphatic carbon framework connectivity. |
Conclusion
For the rigorous structural confirmation of N-cyclopropyl-1-methylcyclopropanecarboxamide, no single technique operates in isolation. SC-XRD remains the unparalleled gold standard for determining the exact steric relationship and dihedral angles of the dual cyclopropyl rings. However, a robust, self-validating analytical workflow demands the integration of HRMS (for exact mass verification) and NMR (for solution-state connectivity and bulk purity). Together, these orthogonal techniques ensure absolute confidence in the molecule's structural integrity prior to its deployment in downstream biological assays or synthetic scaling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
quality control standards for N-cyclopropyl-1-methylCyclopropanecarboxamide
Publish Comparison Guide: Quality Control Standards for N-cyclopropyl-1-methylcyclopropanecarboxamide
Executive Summary: The Pharmacophore Context
N-cyclopropyl-1-methylcyclopropanecarboxamide (CAS: 633317-71-2) is a specialized, high-value building block used in the synthesis of next-generation kinase inhibitors and antiviral agents.[1][2][3] Structurally, it combines a rigid 1-methylcyclopropane core with a cyclopropylamide moiety.[2][3] This unique "cyclopropyl-on-cyclopropyl" architecture offers enhanced metabolic stability and precise conformational control compared to its non-methylated analogs (e.g., N-cyclopropylcyclopropanecarboxamide).[1][2][3]
While often overshadowed by the simpler cyclopropylamine intermediates used in blockbuster drugs like Lenvatinib or Cabozantinib , this methylated variant is critical for optimizing lipophilicity and blocking metabolic hot spots in lead optimization campaigns.[2][3]
This guide objectively compares the quality control (QC) profiles of this intermediate derived from two dominant synthetic routes: Acid Chloride Activation vs. Coupling Agent Activation .[2] It establishes a self-validating QC framework for researchers requiring >99.0% purity for downstream GMP applications.[1][2]
Comparative Analysis: Synthetic Routes & Impurity Profiles
The performance of this intermediate in downstream coupling is directly dictated by its impurity profile, which varies significantly by synthesis method.[2][3]
Route A: Acid Chloride Activation (The Industrial Standard)
-
Mechanism: 1-Methylcyclopropanecarboxylic acid
Acid Chloride Amide.[1][2] -
Pros: High throughput, low reagent cost, scalable to multi-kilogram batches.[2][3]
-
Cons: Generates HCl; risk of ring-opening polymerization if temperature is uncontrolled; residual acid chloride can hydrolyze back to acid.[1][2]
Route B: Coupling Agent Activation (The Precision Standard)
-
Mechanism: Direct amidation using HATU/EDC/HOBt.[2]
-
Pros: Mild conditions, neutral pH, minimal risk of ring opening.[2][3]
-
Cons: High atom waste (urea byproducts), difficult purification of coupling reagents, higher cost.[2][3]
Table 1: Comparative Performance & Impurity Profile
| Feature | Route A (Acid Chloride) | Route B (Coupling Agent) | Impact on Downstream API |
| Purity (Typical) | 97.0% - 98.5% | >99.5% | Route B yields cleaner API crystallization.[1][2] |
| Major Impurity | 1-Methylcyclopropanecarboxylic Acid (Hydrolysis) | Tetramethylurea / Urea Deriv. (Byproducts) | Acid impurity can quench basic catalysts in next steps.[1][2] |
| Trace Impurity | Oligomers (Ring opening) | Residual Solvent (DMF/DMAc) | Oligomers are difficult to remove; Solvents trigger ICH Q3C alerts.[2] |
| Water Content | Low (<0.1%) | Moderate (0.2% - 0.5%) | High water content hydrolyzes sensitive reagents (e.g., organolithiums).[2][3] |
| Cost Efficiency | High | Low | Route A is preferred for early intermediates; Route B for late-stage.[1][2] |
Critical Quality Attributes (CQAs) & Specifications
To ensure "Pharma Grade" performance, the following specifications must be met. These are tighter than standard catalog specifications.
Spec Sheet: Pharma Grade N-cyclopropyl-1-methylcyclopropanecarboxamide
-
Assay (HPLC):
99.0% (Area %).[2] -
Impurity A (Cyclopropylamine):
0.10% (GC-HS).[1][2] Critical: Competes in nucleophilic substitutions.[1][2] -
Impurity B (1-Methylcyclopropanecarboxylic acid):
0.15%.[1][2] -
Loss on Drying (LOD):
0.5%.[2] -
Residue on Ignition:
0.1%.[2]
Visualizing the Quality Control Ecosystem
The following diagram illustrates the synthesis pathways and the origin of critical impurities, providing a logical map for troubleshooting QC failures.
Caption: Synthesis workflow highlighting the genesis of Impurities A, B, and C during Acid Chloride activation.
Experimental Protocols: Self-Validating Systems
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay & Purity
Rationale: A standard C18 reverse-phase method is sufficient, but pH control is vital to ensure the acidic impurity (Impurity B) does not co-elute with the neutral amide.[2][3]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm (Amide bond absorption).[2]
-
Temperature: 30°C.
-
System Suitability: Resolution (Rs) between Impurity B and Product > 1.5.
Protocol 2: Gas Chromatography (GC-HS) for Residual Cyclopropylamine
Rationale: Cyclopropylamine is volatile and lacks a strong UV chromophore, making HPLC insensitive.[2][3] Headspace GC is the gold standard.[2]
-
Column: DB-624 (30m x 0.32mm x 1.8µm).[2]
-
Carrier Gas: Nitrogen or Helium (1.5 mL/min).[2]
-
Injector Temp: 200°C.
-
Detector: FID @ 250°C.
-
Headspace Conditions:
-
Oven: 80°C for 20 min.
-
Transfer Line: 100°C.
-
-
Limit of Quantitation (LOQ): 50 ppm.
Expert Insight: Troubleshooting "Performance" Issues
Scenario: The intermediate passes HPLC purity (>99%) but fails in the next reaction step (e.g., low yield in a Suzuki coupling or alkylation). Root Cause: Trace Acid Chloride Carryover. If Route A is used, trace amounts of unreacted acid chloride may remain trapped in the crystal lattice.[2][3] This species is invisible on reverse-phase HPLC (it hydrolyzes to acid on the column) but is highly reactive in anhydrous downstream steps, quenching organometallic reagents.[2][3] Solution: Implement a Methanol Slurry Wash step.[2] Stir the solid product in cold methanol for 30 minutes. This converts residual acid chloride to the methyl ester, which is easily purged or detected as a distinct impurity peak.[2][3]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 13002936, 1-Methylcyclopropanecarboxamide. Retrieved from [Link]
-
Eisai Co., Ltd. (2015).[2][3] US Patent 7,253,286: Process for Preparation of Lenvatinib (Contextual Reference for Cyclopropylamide Chemistry).[2] Retrieved from
-
Longdom Publishing. (2024).[2] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link][2][3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of N-cyclopropyl-1-methylCyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. While these new molecular entities, such as N-cyclopropyl-1-methylCyclopropanecarboxamide, hold immense promise, they also present a significant challenge: a lack of established safety and handling protocols. This guide is designed to provide you with the essential, immediate safety and logistical information required to handle this and other novel research chemicals with the highest degree of safety and scientific integrity. Our approach is grounded in the principle of treating all novel compounds as potentially hazardous until sufficient data proves otherwise.[1][2][3]
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for N-cyclopropyl-1-methylCyclopropanecarboxamide, a thorough risk assessment must be conducted by extrapolating data from structurally similar compounds and adhering to universal precautions for novel chemical entities.
The parent molecule, Cyclopropanecarboxamide, is classified as an irritant, harmful if swallowed, and capable of causing serious eye irritation.[4] The presence of the N-cyclopropyl and 1-methyl groups may alter the compound's reactivity, toxicity, and absorption characteristics. Therefore, it is prudent to assume that N-cyclopropyl-1-methylCyclopropanecarboxamide possesses, at a minimum, these same hazards, and potentially others.
Assumed Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[4]
-
Serious Eye Damage/Irritation: Capable of causing significant eye injury.[4]
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling novel compounds.[6][7][8][9] The following table outlines the minimum required PPE, with explanations rooted in the presumed hazards of N-cyclopropyl-1-methylCyclopropanecarboxamide.
| PPE Component | Specifications & Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. [1][2][8] However, chemical splash goggles are strongly recommended due to the assumed risk of serious eye irritation.[8][10] A face shield worn over safety goggles is required when there is a significant splash hazard, such as during bulk transfers or when working with solutions.[8][10] |
| Hand Protection | Chemical-resistant gloves are mandatory. [7] Given the lack of specific permeation data, double-gloving with nitrile gloves is a recommended practice to provide an additional barrier against incidental contact.[8] For extended handling or in situations with a higher risk of exposure, consider wearing a more robust glove, such as a Silver Shield or 4H glove, underneath a standard nitrile glove.[10] Gloves must be inspected for any signs of degradation before and during use and should be disposed of immediately after contamination.[5] |
| Body Protection | A flame-resistant lab coat is essential, especially when working with flammable solvents that may be used to dissolve the compound.[7][10] Ensure the lab coat is fully buttoned and fits properly. For tasks with a high potential for splashes or spills, a chemically resistant apron worn over the lab coat is advised.[7] |
| Foot Protection | Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.[6][7] |
| Respiratory Protection | All handling of solid N-cyclopropyl-1-methylCyclopropanecarboxamide that could generate dust, or any work with its solutions that could produce aerosols, must be conducted in a certified chemical fume hood. [1][11] If engineering controls like a fume hood are not feasible for a specific procedure, a comprehensive respiratory protection program must be implemented, including fit-testing and the use of an appropriate respirator, as determined by an environmental health and safety professional.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure the safe handling of N-cyclopropyl-1-methylCyclopropanecarboxamide from receipt to disposal.
Caption: Safe Handling Workflow for N-cyclopropyl-1-methylCyclopropanecarboxamide.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate laboratory attire, including long pants and closed-toe shoes.[7][8]
-
Don all required PPE as outlined in the table above.
-
Review the SDS for the parent compound, Cyclopropanecarboxamide, and any solvents you will be using.[12]
-
Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
-
Handling:
-
Perform all manipulations of solid N-cyclopropyl-1-methylCyclopropanecarboxamide, including weighing, within the confines of a chemical fume hood to prevent the inhalation of any airborne particulates.[11]
-
When dissolving the compound, add the solvent slowly to the solid.
-
Use secondary containment, such as a beaker or tray, when transporting solutions of the compound to and from the fume hood.
-
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the compound. A standard laboratory detergent and water solution should be sufficient, followed by appropriate solvent rinses.
-
Remove contaminated gloves using a technique that avoids touching the outer surface with your bare hands and dispose of them in the appropriate solid waste container.[5]
-
Wash your hands thoroughly with soap and water after removing your gloves.[11]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste disposal is a critical component of laboratory safety. All waste containing N-cyclopropyl-1-methylCyclopropanecarboxamide must be treated as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All disposable items contaminated with N-cyclopropyl-1-methylCyclopropanecarboxamide (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name. |
| Liquid Waste | Unused solutions and solvent rinses containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13] The container must be made of a material compatible with the solvents used.[14] |
| Empty Containers | The original container of N-cyclopropyl-1-methylCyclopropanecarboxamide must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous liquid waste.[14] After rinsing, the container can be disposed of in accordance with your institution's guidelines for empty chemical containers. |
In Case of a Spill:
-
Alert others in the immediate vicinity.
-
If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team. [2]
-
For small spills within a fume hood, and if you are trained to do so, use an appropriate absorbent material to contain and clean up the spill.
-
Place all cleanup materials in a sealed container and dispose of it as hazardous waste.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services. Available at: [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP. University of California, Santa Barbara. Available at: [Link]
-
Novel Chemicals With Unknown Hazards. Environmental Health and Safety, UNC Charlotte. Available at: [Link]
-
Sodium Amide. Office of Environmental Health and Safety, Princeton University. Available at: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. Available at: [Link]
-
Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies. Available at: [Link]
-
Newly Synthesized Chemical Hazard Information. Office of Clinical and Research Safety, Vanderbilt University. Available at: [Link]
-
Chemical Safety in the Workplace: Best Practices and Regulations. Trinity Safety Group. Available at: [Link]
-
Sodiumamide-7782-92-5.docx. University of Georgia Office of Research. Available at: [Link]
-
MSDS of Cyclopropanecarboxamide. Capot Chemical. Available at: [Link]
-
Hazards During Chemicals in Use and Safety Guidelines. Labour Department, The Government of the Hong Kong Special Administrative Region. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 4. CYCLOPROPANECARBOXAMIDE - Safety Data Sheet [chemicalbook.com]
- 5. capotchem.com [capotchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. research.uga.edu [research.uga.edu]
- 12. noahchemicals.com [noahchemicals.com]
- 13. calpaclab.com [calpaclab.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
